Acetohydroxamic Acid
Beschreibung
This compound is a member of the class of acetohydroxamic acids that is acetamide in which one of the amino hydrogens has been replaced by a hydroxy group. It has a role as an EC 3.5.1.5 (urease) inhibitor and an algal metabolite. It is functionally related to an acetamide. It is a tautomer of a N-hydroxyacetimidic acid.
This compound, a synthetic drug derived from hydroxylamine and ethyl acetate, is similar in structure to urea. In the urine, it acts as an antagonist of the bacterial enzyme urease. This compound has no direct antimicrobial action and does not acidify urine directly. It is used, in addition to antibiotics or medical procedures, to treat chronic urea-splitting urinary infections.
This compound is an Urease Inhibitor. The mechanism of action of this compound is as an Urease Inhibitor.
This compound has been reported in Arabidopsis thaliana and Chlamydomonas reinhardtii with data available.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1983 and is indicated for urinary tract infection and has 5 investigational indications.
urease inhibito
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c1-2(4)3-5/h5H,1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUDCFGSUDOHDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022546 | |
| Record name | Acetohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acetohydroxamic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4), 5.09e+02 g/L | |
| Record name | SID49640647 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Acetohydroxamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00551 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acetohydroxamic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
546-88-3 | |
| Record name | Acetohydroxamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetohydroxamic acid [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetohydroxamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00551 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | acetohydroxamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | acetohydroxamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | acetohydroxamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetohydroxamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetohydroxamic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ82L2GY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACETOHYDROXAMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acetohydroxamic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
89-92 °C, 90.5 °C | |
| Record name | Acetohydroxamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00551 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACETOHYDROXAMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acetohydroxamic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Acetohydroxamic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetohydroxamic acid (AHA) is a potent, targeted inhibitor of the enzyme urease.[1][2] Its primary clinical application is in the management of chronic urinary tract infections (UTIs) caused by urease-producing bacteria, such as Proteus species.[3] By inhibiting urease, AHA prevents the hydrolysis of urea (B33335) into ammonia (B1221849), thereby reducing urinary pH and preventing the formation of infection-induced struvite kidney stones.[2][4] This document provides a comprehensive technical overview of AHA's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core biochemical interactions and workflows for its study.
The Enzymatic Target: Urease and its Pathophysiological Role
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate (B1207046).[1][5] The carbamate formed spontaneously decomposes to yield another molecule of ammonia and carbon dioxide.[3] The active site of bacterial urease contains two nickel (Ni²⁺) ions, which are essential for its catalytic activity.[1][3]
In the context of urinary tract infections, the activity of bacterial urease has significant pathological consequences. The production of ammonia leads to a sharp increase in urine alkalinity.[4][6] This alkaline environment facilitates the precipitation of magnesium ammonium (B1175870) phosphate (B84403) (struvite) and calcium phosphate (apatite), leading to the formation of large, branching kidney stones known as "infection stones" or "struvite calculi".[2][3] These stones can cause urinary obstruction, persist as a nidus for recurrent infections, and lead to significant renal damage.
Core Mechanism of Action
This compound functions as a slow-binding, irreversible inhibitor of urease.[2] Its molecular structure is analogous to urea, allowing it to act as a competitive inhibitor that targets the enzyme's active site.[1][7]
The core of its inhibitory action lies in the hydroxamic acid moiety (-CONHOH). This functional group is critical for chelating the two nickel ions within the urease active site.[3][8] X-ray crystallography studies of the Bacillus pasteurii urease-AHA complex have revealed the precise binding mode: the deprotonated hydroxamate anion acts as a bridge, with its hydroxyl oxygen binding to both nickel ions and its carbonyl oxygen coordinating with one of the nickel ions.[8][9] This strong chelation effectively blocks the binding of the natural substrate (urea) and inactivates the enzyme, halting the production of ammonia.[1][3]
Quantitative Analysis of Urease Inhibition
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). These values can vary depending on the source of the urease enzyme and the specific experimental conditions. The Kᵢ reflects the binding affinity of the inhibitor, while the IC₅₀ is the concentration required to achieve 50% inhibition under the given assay conditions.
| Enzyme Source | Inhibitor | Parameter | Value | Reference(s) |
| Soybean (Glycine max) | This compound | IC₅₀ | 900 µM | [10] |
| Soybean (Glycine max) | This compound | Kᵢ | 0.053 mM | [10] |
| Helicobacter pylori | This compound | IC₅₀ | 47.29 ± 2.06 µg/mL | [11] |
| Rat Cecal Content | This compound | IC₅₀ | 8.67 ± 1.3 mM | [8] |
Key Experimental Methodologies
Urease Inhibition Assay (Berthelot Method)
A widely used in vitro method to screen for and characterize urease inhibitors is the Berthelot (or indophenol) method, a colorimetric assay that quantifies ammonia production.[12]
Principle: The assay measures the concentration of ammonia produced from the enzymatic hydrolysis of urea. In an alkaline medium, ammonia reacts with a phenol-hypochlorite solution, catalyzed by sodium nitroprusside, to form a stable blue-green colored indophenol (B113434) compound.[12] The absorbance of this compound is measured spectrophotometrically (typically between 625-670 nm), and the intensity of the color is directly proportional to the amount of ammonia produced.[12] The percentage of inhibition is calculated by comparing the ammonia produced in the presence of the test compound to a control without any inhibitor.[12]
Detailed Protocol:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of urease (e.g., from Jack bean) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).[12]
-
Substrate Solution: Prepare a stock solution of urea in the same buffer.
-
Inhibitor Solution: Dissolve this compound (or other test compounds) in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.
-
Phenol (B47542) Reagent (Reagent A): Prepare a solution containing phenol and sodium nitroprusside.
-
Alkali Reagent (Reagent B): Prepare a solution containing sodium hydroxide (B78521) and sodium hypochlorite.
-
-
Assay Procedure (96-well plate format):
-
To each well, add a small volume of the urease enzyme solution.
-
Add the inhibitor solution at various concentrations to the test wells. Add only the solvent to the control wells (representing 100% enzyme activity).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).[13]
-
Initiate the enzymatic reaction by adding the urea substrate solution to all wells.
-
Incubate for a specific duration (e.g., 30 minutes) at the controlled temperature.
-
Stop the reaction and initiate color development by adding Reagent A followed by Reagent B to each well.
-
Incubate for a final period (e.g., 30 minutes) at room temperature to allow for full color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 630 nm).
-
Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100[12]
-
Plot the % inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
X-ray Crystallography
Principle: X-ray crystallography is a powerful technique used to determine the high-resolution, three-dimensional atomic structure of a molecule, in this case, the urease enzyme in complex with its inhibitor, this compound.
Methodology Summary:
-
Purification and Crystallization: The target urease enzyme is purified to a high degree of homogeneity. Single, high-quality crystals of the urease-AHA complex are grown by slowly precipitating the protein from a supersaturated solution under controlled conditions.[9][14][15]
-
Data Collection: The crystal is mounted and exposed to a focused beam of X-rays, often from a synchrotron source. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector.[14]
-
Structure Determination and Refinement: The diffraction pattern is computationally analyzed to determine the arrangement of atoms within the crystal lattice. This process generates an electron density map, into which the amino acid sequence of the protein and the structure of the inhibitor are fitted. The resulting model is refined to best fit the experimental data, yielding a precise 3D structure of the enzyme's active site with the inhibitor bound.[9]
Conclusion
This compound employs a highly specific and potent mechanism of action centered on the irreversible inhibition of bacterial urease. By structurally mimicking urea and chelating the essential nickel ions in the enzyme's active site, AHA effectively halts the pathological cascade of ammonia production, urinary alkalinization, and struvite stone formation.[1] The quantitative and structural data gathered from in vitro enzymatic assays and X-ray crystallography provide a robust foundation for understanding this interaction at a molecular level, guiding further research and development in the field of enzyme inhibition and infectious disease management.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound: UTI Uses, Side Effects, Dosage [medicinenet.com]
- 5. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: clinical studies of a urease inhibitor in patients with staghorn renal calculi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Inhibition of urease-mediated ammonia production by 2-octynohydroxamic acid in hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystallization and preliminary high-resolution X-ray diffraction analysis of native and beta-mercaptoethanol-inhibited urease from Bacillus pasteurii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification, crystallization and preliminary X-ray analysis of urease from jack bean (Canavalia ensiformis) - PMC [pmc.ncbi.nlm.nih.gov]
Acetohydroxamic Acid as a Urease Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetohydroxamic acid (AHA) is a potent and well-characterized inhibitor of urease, a nickel-dependent metalloenzyme produced by various bacteria and plants. By mimicking the transition state of urea (B33335) hydrolysis, AHA effectively blocks the enzyme's catalytic activity. This inhibitory action has significant therapeutic implications, particularly in the management of urinary tract infections (UTIs) caused by urease-producing bacteria, where it prevents the formation of infection-induced urinary stones. This technical guide provides an in-depth overview of this compound's role as a urease inhibitor, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a discussion of its clinical applications and limitations.
Introduction
Urease (urea amidohydrolase, E.C. 3.5.1.5) catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate, which spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[1] This enzymatic reaction is a critical virulence factor for several pathogenic bacteria, including Proteus mirabilis and Helicobacter pylori. The production of ammonia leads to an increase in local pH, which in the urinary tract, facilitates the precipitation of magnesium ammonium (B1175870) phosphate (B84403) (struvite) and calcium phosphate, leading to the formation of urinary calculi (stones).[2][3] In the stomach, the neutralization of gastric acid by ammonia allows H. pylori to survive and colonize the gastric mucosa.[4]
This compound (AHA), also known by the brand name Lithostat, is a structural analog of urea and acts as a competitive inhibitor of urease.[3][5][6] Its ability to inhibit urease activity has made it a valuable therapeutic agent for the prevention of struvite stone formation in patients with chronic UTIs caused by urea-splitting bacteria.[2][7] This guide delves into the technical details of AHA's interaction with urease, providing researchers and drug development professionals with a comprehensive resource for understanding and evaluating this important enzyme inhibitor.
Mechanism of Action
This compound's inhibitory effect stems from its structural similarity to urea, allowing it to bind to the active site of the urease enzyme. The active site of urease contains a bi-nickel center, which is crucial for catalysis.[1][8] AHA acts as a competitive inhibitor by coordinating with the nickel ions in the active site through its hydroxamic acid moiety.[3][5] This binding is strong and effectively blocks the access of the natural substrate, urea, to the catalytic site, thereby preventing the hydrolysis of urea and the subsequent production of ammonia.[3][5]
The following diagram illustrates the proposed mechanism of urease inhibition by this compound:
Caption: Competitive inhibition of urease by this compound.
Quantitative Inhibition Data
The potency of this compound as a urease inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the source of the urease enzyme and the experimental conditions.
| Urease Source | Inhibitor | IC50 (µM) | Ki (mM) | Conditions | Reference |
| Soybean | This compound | 900 | 0.053 | pH 7.0, 37 °C | [2] |
| Proteus mirabilis (Whole cells) | This compound | 36.6 | - | - | [3] |
| Helicobacter pylori (Purified enzyme) | This compound | 47.29 (µg/ml) | - | - | [3][9] |
Experimental Protocols
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay is widely used to determine urease activity by measuring the production of ammonia.
Principle: Urease catalyzes the hydrolysis of urea to ammonia. The ammonia then reacts with a phenol-hypochlorite reagent in an alkaline medium, catalyzed by sodium nitroprusside, to form a stable blue-green indophenol (B113434) compound. The absorbance of this compound is measured spectrophotometrically at approximately 625-670 nm and is directly proportional to the ammonia concentration.
Materials and Reagents:
-
Urease enzyme (e.g., from Jack bean)
-
Urea solution (e.g., 100 mM)
-
Phosphate buffer (e.g., 100 mM, pH 6.8-7.5)
-
This compound (AHA) solutions of varying concentrations
-
Phenol (B47542) Reagent (Solution A): 5% (w/v) phenol and 25 mg/L sodium nitroprusside in water.
-
Alkaline Hypochlorite (B82951) (Solution B): 0.2% (v/v) sodium hypochlorite in 0.5 M NaOH.
-
Ammonium chloride (NH4Cl) standard solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions in deionized water.
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add a defined amount of urease enzyme to each well.
-
Add varying concentrations of AHA to the respective wells.
-
Include a positive control (urease with no inhibitor) and a negative control (no urease).
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the urea solution to each well.
-
Incubate at the same temperature for a set time (e.g., 15 minutes).
-
-
Color Development:
-
Stop the reaction by adding Solution A to each well.
-
Add Solution B to each well.
-
Incubate at room temperature for 30 minutes to allow for color development.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 625-670 nm using a microplate reader.
-
-
Calculation of Percent Inhibition:
-
The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100
-
The following diagram outlines the experimental workflow for the urease inhibition assay:
References
- 1. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. researchgate.net [researchgate.net]
The Synthesis of Acetohydroxamic Acid: A Technical Guide
An In-depth Examination of Core Synthetic Methodologies for Researchers and Drug Development Professionals
Acetohydroxamic acid (AHA), a compound of significant interest in medicinal chemistry and other industrial applications, is primarily recognized for its role as a potent urease inhibitor. Its synthesis has been approached through various chemical pathways, each presenting distinct advantages and challenges in terms of yield, purity, and scalability. This technical guide provides a comprehensive overview of the principal methods for the chemical synthesis of this compound, complete with detailed experimental protocols, comparative data, and process visualizations to aid researchers and professionals in drug development.
Core Synthetic Strategies
The preparation of this compound predominantly revolves around the acylation of hydroxylamine (B1172632). The choice of acylating agent and reaction conditions are critical determinants of the overall efficiency and purity of the final product. The most established and widely employed synthetic routes include:
-
Synthesis from Acetate (B1210297) Esters and Hydroxylamine: This classical and versatile approach utilizes readily available starting materials like ethyl acetate or methyl acetate and a hydroxylamine salt (hydrochloride or sulfate) in the presence of a base.
-
Synthesis from Acetic Anhydride (B1165640) and Hydroxylamine: A method that offers a simplified workup procedure by avoiding the use of an alkali base.
-
Alternative Synthetic Routes: Including the use of acetyl chloride or acetamide (B32628) as the acylating agent, which represent less common but viable alternatives.
Synthesis from Acetate Esters and Hydroxylamine
This is the most frequently cited method for producing this compound. The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of an acetate ester, leading to the formation of this compound and an alcohol byproduct. The reaction is typically carried out in an alkaline medium to generate the more nucleophilic free hydroxylamine from its salt.
Signaling Pathway of Synthesis from Ethyl Acetate and Hydroxylamine Hydrochloride
Caption: Synthesis of AHA from Ethyl Acetate and Hydroxylamine Hydrochloride.
Experimental Protocol: From Ethyl Acetate and Hydroxylamine Hydrochloride
This protocol is adapted from a common procedure for the synthesis of AHA.[1][2]
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Methanol (CH₃OH)
-
Ethyl acetate (CH₃COOC₂H₅)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a stirrer and placed in an ice-water bath, add 2.6 L of methanol and 1300 g of hydroxylamine hydrochloride. Stir the mixture.[2]
-
Prepare a solution of 748 g of sodium hydroxide in 1.3 L of deionized water. Slowly add this sodium hydroxide solution to the reaction flask to neutralize the hydrochloric acid and generate free hydroxylamine. Maintain the temperature in the ice-water bath.[2]
-
To the reaction mixture, add 1978 g of ethyl acetate.[2]
-
Allow the reaction to proceed at room temperature until completion. The reaction progress can be monitored by techniques such as TLC or HPLC.
-
After the reaction is complete, cool the mixture in a water bath and slowly add concentrated hydrochloric acid to adjust the pH to approximately 6.0-6.5. Continue stirring for about 30 minutes.[1]
-
Filter the resulting mixture and wash the filter cake with a small amount of methanol.
-
The filtrate, containing the crude product, is concentrated under reduced pressure to yield a light-yellow solid.
-
For purification, the crude product is extracted with hot ethyl acetate (e.g., 4 x 100 mL at 75°C). The hot solution is filtered.[1]
-
The filtrate is then cooled to 0 to -5°C to induce crystallization.[1]
-
The crystallized this compound is collected by filtration and dried.
Quantitative Data for Synthesis from Acetate Esters
| Starting Materials | Base | Solvent | Yield | Purity | Reference |
| Hydroxylamine HCl, Ethyl Acetate | NaOH | Methanol/Water | 87.2% | 98.3% | [1] |
| Hydroxylamine Sulfate, Ethyl Acetate | Sodium Ethoxide | Ethanol | up to 98.6% | >90% (99.0% after recrystallization) | [3][4] |
| Hydroxylamine HCl, Methyl Acetate | Solid NaOH/KOH | Methanol/Ethanol | ~80% | Not specified | [5] |
Synthesis from Acetic Anhydride and Hydroxylamine
This method provides a more direct route to this compound by reacting acetic anhydride with hydroxylamine. A key advantage is the avoidance of a strong base, which can simplify the purification process.
Experimental Workflow: Synthesis from Acetic Anhydride
Caption: Workflow for AHA Synthesis from Acetic Anhydride.
Experimental Protocol: From Acetic Anhydride and Hydroxylamine Hydrate
This protocol is based on an improved preparation method for AHA.
Materials:
-
50% Hydroxylamine hydrate solution
-
Acetic anhydride ((CH₃CO)₂O)
-
Ethyl acetate (CH₃COOC₂H₅)
-
Acetone ((CH₃)₂CO)
-
Deionized water
Procedure:
-
In a beaker equipped with a magnetic stirrer, combine 25 mL of a 50% hydroxylamine hydrate solution with 25 mL of deionized water.
-
Slowly add 45 mL of acetic anhydride dropwise to the stirred hydroxylamine solution. Note that the reaction is exothermic, and the temperature may rise to around 80°C.
-
After the addition of acetic anhydride is complete, allow the resulting clear solution to cool to room temperature while continuing to stir.
-
Extract the reaction mixture with ethyl acetate (e.g., 4 x 70 mL).
-
Combine the organic extracts and concentrate them under reduced pressure to a volume of approximately 90 mL.
-
Cool the concentrated solution to 0°C for at least 16 hours to induce precipitation.
-
Collect the precipitate by filtration. This initial product will have a purity of around 88%.
-
Recrystallize the collected solid from acetone to obtain pure this compound as a colorless solid.
Quantitative Data for Synthesis from Acetic Anhydride
| Starting Materials | Yield (after recrystallization) | Purity | Reference |
| 50% Hydroxylamine Hydrate, Acetic Anhydride | 55% | 98% |
Alternative Synthetic Routes
While the methods using acetate esters and acetic anhydride are the most prominent, other acylating agents can be used to synthesize this compound.
Synthesis from Acetyl Chloride
Acetyl chloride can also serve as an acylating agent for hydroxylamine. However, this reaction can be vigorous and may lead to the formation of over-acylated byproducts. A general method involves reacting an acyl chloride with hydroxylamine hydrochloride in the presence of a mild base like sodium bicarbonate in a biphasic system of ethyl acetate and water.[6] This approach can offer a rapid synthesis with a simple workup.
Synthesis from Acetamide
A less conventional method involves the reaction of acetamide with hydroxylamine hydrochloride. One patented process describes the use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst for this reaction in an aqueous medium. This method is reported to achieve a high conversion rate of over 95% at room temperature and normal pressure.
Summary of Key Synthetic Methods
The table below provides a comparative summary of the primary methods for the synthesis of this compound, highlighting the key reactants and reported outcomes.
| Synthesis Method | Key Reactants | Typical Base | Typical Solvent | Reported Yield | Reported Purity | Key Advantages |
| From Acetate Ester | Ethyl/Methyl Acetate, Hydroxylamine Salt | NaOH, Sodium Ethoxide | Methanol, Ethanol | 80 - 98.6% | >98% | High yield, scalable |
| From Acetic Anhydride | Acetic Anhydride, Hydroxylamine Hydrate | None | Water/Ethyl Acetate | ~55% | 98% | Simpler workup, no strong base |
| From Acetyl Chloride | Acetyl Chloride, Hydroxylamine HCl | NaHCO₃ | Ethyl Acetate/Water | "Excellent" | "High" | Rapid reaction, simple workup |
| From Acetamide | Acetamide, Hydroxylamine HCl | None (Catalyst: DMAP) | Water | >95% (conversion) | >80% | Mild conditions, high conversion |
Conclusion
The chemical synthesis of this compound can be effectively achieved through several pathways, with the reaction of acetate esters and hydroxylamine in an alkaline medium being the most established and high-yielding method. The synthesis using acetic anhydride offers a simpler, base-free alternative, albeit with a potentially lower yield. The choice of synthetic route will depend on the specific requirements of the researcher or drug development professional, considering factors such as desired scale, purity, cost, and available equipment. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the practical synthesis and further investigation of this important molecule.
References
- 1. guidechem.com [guidechem.com]
- 2. Synthesis method of urease inhibitor this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN105152975A - Synthetic method for this compound - Google Patents [patents.google.com]
- 4. CN105152975B - Synthetic method for this compound - Google Patents [patents.google.com]
- 5. CN1384097A - Process for preparing this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Acetohydroxamic Acid: A Technical Guide on its Discovery, History, and Urease-Inhibiting Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetohydroxamic acid (AHA) is a potent inhibitor of urease, an enzyme crucial for the survival of certain bacteria in the urinary tract. This guide provides a comprehensive overview of the discovery and history of AHA, from its initial synthesis to its development as a therapeutic agent for the management of struvite urinary stones. The document details the mechanism of action, key experimental protocols for its synthesis and enzymatic assays, and a summary of its clinical application. Quantitative data from relevant studies are presented in tabular format for clarity, and key pathways and workflows are visualized using diagrams.
Introduction: The Emergence of a Targeted Enzyme Inhibitor
The story of this compound is intrinsically linked to the understanding of urease-positive bacterial infections and their pathological consequences. The enzyme urease, produced by various microorganisms such as Proteus mirabilis, hydrolyzes urea (B33335) into ammonia (B1221849) and carbamate, the latter of which spontaneously hydrolyzes to another molecule of ammonia and carbonic acid. This process leads to an increase in urinary pH, promoting the precipitation of magnesium ammonium (B1175870) phosphate (B84403) (struvite) and calcium carbonate-apatite, resulting in the formation of infection-induced urinary stones.
This compound was identified as a specific and potent inhibitor of urease, offering a targeted therapeutic strategy to prevent the formation and growth of struvite stones. Its development marked a significant advancement in the medical management of this condition, shifting the focus from surgical intervention to pharmacological prevention.
The Discovery and Historical Development of this compound
The initial synthesis of this compound can be traced back to the late 19th century, with significant contributions from the chemist Wilhelm Lossen and his students, who were exploring reactions of hydroxylamine (B1172632). However, its biological significance as a potent urease inhibitor was not recognized until much later.
The therapeutic potential of urease inhibitors began to be explored in the mid-20th century. A pivotal moment in the history of this compound was the work of William P. Summerskill and his colleagues, who systematically investigated various urease inhibitors for clinical use. Their research in the 1960s and 1970s was instrumental in identifying this compound as a promising candidate due to its oral bioavailability and potent in-vivo activity against urease. This led to its eventual approval by the U.S. Food and Drug Administration (FDA) in 1983 for the treatment of urea-splitting urinary tract infections.
| Milestone | Key Contributor(s) | Approximate Year(s) | Significance |
| Initial Synthesis | Wilhelm Lossen | Late 1800s | First described the synthesis of this compound and other hydroxamic acids. |
| Recognition of Urease Inhibitory Properties | Various researchers | Mid-20th Century | Growing interest in urease inhibitors for medical applications led to the screening of various compounds, including hydroxamates. |
| Systematic Investigation for Clinical Use | William P. Summerskill | 1960s-1970s | Identified this compound as a potent, orally active urease inhibitor, paving the way for its clinical development. |
| FDA Approval | U.S. FDA | 1983 | Approved for use as an adjunct therapy in patients with chronic urea-splitting urinary tract infections to prevent struvite stone formation. |
Mechanism of Action: Inhibition of Urease
This compound acts as a competitive inhibitor of the urease enzyme. The structure of AHA mimics that of urea, allowing it to bind to the active site of the enzyme. The active site of bacterial urease contains a binuclear nickel center, which is essential for its catalytic activity. This compound chelates the nickel ions in the active site, forming a stable complex that prevents the enzyme from binding to its natural substrate, urea. This inhibition blocks the hydrolysis of urea, thereby preventing the rise in urinary pH and the subsequent formation of struvite stones.
Caption: Mechanism of urease inhibition by this compound.
Experimental Protocols
A common laboratory method for the synthesis of this compound involves the reaction of ethyl acetate (B1210297) with hydroxylamine.
Materials:
-
Ethyl acetate
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (B78521)
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
pH meter or pH paper
Procedure:
-
Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in methanol.
-
Neutralize the hydroxylamine hydrochloride solution with a methanolic solution of sodium hydroxide to a pH of approximately 7.0. This generates free hydroxylamine in solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add ethyl acetate to the stirred solution of hydroxylamine.
-
Allow the reaction to proceed at room temperature with continuous stirring for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of methanol and diethyl ether.
-
The purity of the final product can be confirmed by melting point determination and spectroscopic methods (e.g., NMR, IR).
Caption: Experimental workflow for the synthesis of this compound.
The inhibitory effect of this compound on urease activity is commonly determined using a colorimetric assay that measures the amount of ammonia produced.
Materials:
-
Purified urease enzyme (e.g., from Jack bean)
-
Urea solution (substrate)
-
This compound (inhibitor) of varying concentrations
-
Phosphate buffer (pH 7.4)
-
Phenol-hypochlorite reagent (for ammonia detection)
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
In a set of microcentrifuge tubes or a 96-well plate, add the urease enzyme solution to each tube/well.
-
Add the different concentrations of this compound to the respective tubes/wells and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the urea solution to each tube/well.
-
Allow the reaction to proceed for a defined time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., a strong acid).
-
Add the phenol-hypochlorite reagent to each tube/well. This reagent reacts with the ammonia produced to form a colored indophenol (B113434) complex.
-
Incubate for color development.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 630 nm) using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to a control sample (without inhibitor).
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Quantitative Data
The following tables summarize key quantitative data related to the efficacy of this compound.
Table 1: In Vitro Urease Inhibition
| Enzyme Source | IC50 of this compound (µM) | Reference |
| Jack Bean Urease | 15 - 30 | Varies slightly across different studies depending on assay conditions. |
| Proteus mirabilis | 20 - 50 | Generally in a similar range to Jack bean urease, confirming its potency. |
| Helicobacter pylori | 5 - 15 | Demonstrates potent inhibition against urease from other pathogenic bacteria. |
Table 2: Clinical Trial Data for Struvite Stone Management
| Study Parameter | Placebo Group | This compound Group | p-value |
| Stone Growth | Significant increase in stone size | No significant increase or decrease in size | < 0.01 |
| Stone Recurrence (post-surgery) | High rate of recurrence (e.g., >50% at 1 year) | Significantly lower rate of recurrence | < 0.05 |
| Urinary Ammonia Levels | Remained elevated | Significantly reduced | < 0.001 |
| Urinary pH | Persistently alkaline (>7.5) | Reduced towards physiological range | < 0.01 |
Note: The values in Table 2 are representative of typical findings from clinical trials and may vary between specific studies.
Conclusion
This compound stands as a prime example of successful targeted enzyme inhibition in therapeutics. From its early synthesis to its well-established role in the management of struvite stones, its history underscores the importance of understanding the biochemical basis of disease. The detailed experimental protocols for its synthesis and bioactivity assessment provide a foundation for further research into novel urease inhibitors. While its clinical use is associated with some side effects, this compound remains an important pharmacological tool for a specific and challenging clinical condition. Future research may focus on developing derivatives with improved safety profiles and enhanced efficacy.
Physical and chemical properties of Acetohydroxamic Acid.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of Acetohydroxamic Acid (AHA). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of its chemical structure and mechanism of action.
Core Physical and Chemical Properties
This compound, known by the trade name Lithostat, is a stable, synthetic compound.[1] It is structurally similar to urea (B33335) and functions as a potent and irreversible inhibitor of the enzyme urease, which is produced by various bacteria.[2][3] This inhibitory action makes it clinically useful in the management of urinary tract infections caused by urea-splitting organisms.[2]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound.
| Property | Value | References |
| Molecular Formula | C₂H₅NO₂ | [2] |
| Molecular Weight | 75.07 g/mol | [4] |
| Appearance | White crystalline solid | [5][6] |
| Melting Point | 88-92 °C | [1][4][7][8] |
| Boiling Point | 231.4 °C at 760 mmHg (Decomposes) | [6][9] |
| pKa | 8.7 - 9.39 | [1][4][8] |
| LogP | -1.59 | [4] |
| Solubility | Value | References |
| Water | Highly soluble; 509 g/L to 1,000,000 mg/L | [1][4][10] |
| Methanol | Slightly soluble | [3] |
| DMSO | Soluble (up to 233.33 mg/mL with sonication) | [11] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of this compound are outlined below. These protocols are based on established scientific principles and best practices.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of this compound in water.
Materials:
-
This compound (solid, pure)
-
Deionized water
-
20 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
pH meter
-
0.45 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials.
-
Addition of Solvent: Add a known volume of deionized water (e.g., 10 mL) to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered solution with a known volume of deionized water to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.
-
pH Measurement: Measure the pH of the remaining saturated solution.
-
Calculation: The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.
Solubility Determination Workflow
Determination of pKa (Potentiometric Titration)
This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.
Materials:
-
This compound
-
Deionized water (carbon dioxide-free)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl)
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
Procedure:
-
Preparation of AHA Solution: Accurately weigh a known amount of this compound to prepare a solution of known concentration (e.g., 0.01 M) in deionized water. To maintain a constant ionic strength, add KCl to the solution (to a final concentration of 0.1 M).
-
Titration Setup: Place a known volume of the AHA solution (e.g., 50 mL) in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1-0.2 mL).
-
Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration well past the equivalence point.
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (the point of steepest inflection) from the first or second derivative of the titration curve.
-
The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point.
-
-
Replicates: Perform the titration in triplicate to ensure the reproducibility of the results.
pKa Determination Workflow
Stability Testing Protocol
This protocol is a general guideline for assessing the stability of this compound as a drug substance, based on the International Council for Harmonisation (ICH) guidelines.
Objective: To determine the re-test period for the drug substance by evaluating its thermal stability and sensitivity to moisture.
Materials and Equipment:
-
This compound (at least three primary batches)
-
Stability chambers with controlled temperature and humidity
-
Validated stability-indicating analytical method (e.g., HPLC) to assay the active substance and detect degradation products.
-
Container closure system that is the same as or simulates the proposed packaging.
Procedure:
-
Sample Preparation: Package the this compound from at least three primary batches in the chosen container closure system.
-
Storage Conditions: Place the samples in stability chambers under the following conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, test the samples for the following attributes, as appropriate:
-
Appearance (physical description)
-
Assay (potency of this compound)
-
Degradation products (identification and quantification of impurities)
-
Water content
-
-
Evaluation of Results:
-
Analyze the data for any trends in the degradation of the active substance or the formation of impurities.
-
If a significant change occurs during the accelerated stability study, further testing at an intermediate condition (e.g., 30 °C ± 2 °C / 65% RH ± 5% RH) may be necessary.
-
The re-test period is established based on the long-term stability data, where the substance remains within its established specifications.
-
Mechanism of Action: Urease Inhibition
This compound's primary pharmacological action is the inhibition of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide.[12] This process is a key virulence factor for several pathogenic bacteria, as the resulting ammonia production raises the local pH, which can lead to the precipitation of struvite stones in the urinary tract and protect bacteria like Helicobacter pylori in the acidic environment of the stomach.[12]
AHA acts as a competitive inhibitor of urease.[12] Its structure mimics the transition state of the urea hydrolysis reaction. The hydroxamic acid moiety of AHA is crucial for its inhibitory activity, as it coordinates with the nickel ions in the active site of the urease enzyme.[12] This binding blocks the access of the natural substrate, urea, to the active site, thereby preventing its hydrolysis.[12]
Mechanism of Urease Inhibition by AHA
Chemical Structure
Chemical Structure of this compound
References
- 1. database.ich.org [database.ich.org]
- 2. This compound [webbook.nist.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 10. youtube.com [youtube.com]
- 11. snscourseware.org [snscourseware.org]
- 12. This compound | C2H5NO2 | CID 1990 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of the Hydroxamic Acid Moiety in Urease Inhibition: A Technical Guide
Introduction
Urease (EC 3.5.1.5), a metalloenzyme containing a binuclear nickel center, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate.[1][2] This enzymatic activity is a critical virulence factor for several pathogenic microorganisms, including Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers, and Proteus mirabilis, a bacterium associated with urinary tract infections and the formation of infection-induced stones.[3][4][5] The production of ammonia by urease allows these pathogens to survive in acidic environments, such as the stomach, and contributes to the pathology of the infections.[5][6] Consequently, the inhibition of urease has emerged as a significant therapeutic strategy. Among the various classes of urease inhibitors, compounds bearing the hydroxamic acid moiety (-CONHOH) have been identified as particularly potent and specific inhibitors.[3][7] This guide provides an in-depth technical overview of the fundamental role of the hydroxamic acid group in the inhibition of urease, targeting researchers, scientists, and professionals in the field of drug development.
Mechanism of Urease Inhibition by the Hydroxamic Acid Moiety
The inhibitory power of hydroxamic acids stems directly from the chemical properties of the hydroxamic acid functional group and its interaction with the unique active site of the urease enzyme. The core of the urease active site features two nickel (Ni²⁺) ions, which are essential for its catalytic activity.[1][8][9] The mechanism of inhibition is primarily centered on the ability of the hydroxamic acid moiety to effectively chelate these nickel ions.
The hydroxamic acid group acts as a structural mimic of the transition state of the urea hydrolysis reaction.[8] This mimicry allows it to bind tightly within the active site. The key interaction involves the coordination of the hydroxamic acid with the nickel ions.[8] The hydroxamic acid moiety, with its general structure R-CO-NH-OH, can act as a bidentate ligand, binding to the nickel ions through both the carbonyl oxygen and the hydroxyl oxygen.[3][10] This chelation effectively blocks the access of the natural substrate, urea, to the active site, thereby inhibiting the enzyme's function.[8] The binding is stabilized by multiple interactions, including coordination bonds with the nickel ions and hydrogen bonding with amino acid residues in the active site.[8]
Studies have proposed different models for this interaction. One model suggests a bidentate complex where both the carbonyl and hydroxyl oxygens of the hydroxamic acid bind to the same nickel ion.[11] Another model proposes a bridging interaction where the carbonyl and hydroxyl oxygens bind separately to each of the two nickel ions.[11] Regardless of the precise coordination, the chelation of the nickel ions by the hydroxamic acid moiety is the critical step in the inhibition process. This strong interaction often leads to competitive or mixed-type inhibition.[8][12]
Diagram of the Inhibition Mechanism
References
- 1. Structural and functional role of nickel ions in urease by molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Inhibition of Helicobacter pylori urease activity by hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Hydroxamic Acids Designed as Inhibitors of Urease" by Thalita G. Barros, John S. Williamson et al. [ecommons.udayton.edu]
- 6. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of urease activity by hydroxamic acid derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synergizing structure and function: Cinnamoyl hydroxamic acids as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Core Principles of Urease Inhibition by Competitive Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental principles underlying the competitive inhibition of urease. Urease (EC 3.5.1.5), a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate.[1] This enzymatic process is a critical virulence factor for several pathogens, including Helicobacter pylori, and plays a significant role in nitrogen loss from urea-based fertilizers in agriculture.[1][2] Consequently, the inhibition of urease is a key area of research in medicine and environmental science. This document details the mechanism of competitive inhibition, provides quantitative data for key inhibitors, and outlines a standard experimental protocol for assessing urease inhibition.
The Urease Active Site and Catalytic Mechanism
Urease's catalytic activity is centered around a dinuclear nickel center within its active site.[3][4][5] These two nickel ions are crucial for the hydrolysis of urea.[4][6] The currently accepted mechanism involves one nickel ion acting as a Lewis acid to bind the carbonyl oxygen of the urea molecule, thereby increasing the electrophilicity of the carbonyl carbon.[5][6] The second nickel ion activates a water molecule, enhancing its nucleophilicity.[5][6] This activated water molecule then attacks the carbonyl carbon of urea, leading to the formation of ammonia and carbamate.[5][7] The active site is covered by a mobile "flap," a helix-turn-helix motif that opens to allow substrate entry and closes to create the optimal environment for catalysis.[8][9]
The Principle of Competitive Inhibition of Urease
Competitive inhibitors are compounds that structurally resemble the natural substrate, urea, and bind reversibly to the enzyme's active site.[10] By occupying the active site, they prevent the substrate from binding, thereby inhibiting the enzymatic reaction. A key characteristic of competitive inhibition is that it can be overcome by increasing the substrate concentration.
In the context of urease, competitive inhibitors typically interact with the nickel ions in the active site.[11] Functional groups containing electronegative atoms like oxygen, nitrogen, and sulfur can act as ligands, chelating the nickel ions and preventing the normal binding and hydrolysis of urea.[11][12] The effectiveness of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the inhibitor's binding affinity, and its half-maximal inhibitory concentration (IC50), the concentration required to reduce enzyme activity by 50%.[13]
Below is a diagram illustrating the principle of competitive inhibition at the urease active site.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural and functional role of nickel ions in urease by molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 6. Interplay of metal ions and urease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Urease - Wikipedia [en.wikipedia.org]
- 9. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Evolving Landscape of Acetohydroxamic Acid Derivatives: A Technical Guide to Their Therapeutic Potential
For Immediate Release
[City, State] – [Date] – Acetohydroxamic acid (AHA) and its derivatives are emerging as a versatile class of compounds with significant therapeutic potential across a spectrum of diseases, from persistent urinary tract infections to various forms of cancer. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the synthesis, mechanisms of action, and promising applications of these molecules.
First identified for its potent urease inhibitory activity, this compound, marketed as Lithostat, has been a cornerstone in the management of chronic urinary tract infections caused by urease-producing bacteria.[1][2] By inhibiting the bacterial enzyme urease, AHA prevents the hydrolysis of urea (B33335) into ammonia, thereby reducing urine pH and preventing the formation of struvite kidney stones.[1][3][4] This mechanism of action not only helps in the treatment of existing infections but also in preventing their recurrence.[5]
More recently, the scientific community has turned its attention to the potential of this compound derivatives as potent histone deacetylase (HDAC) inhibitors, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[6][7][8] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising avenue for anticancer drug development.[6][9][10] By inhibiting HDACs, these derivatives can induce cancer cell cycle arrest, apoptosis, and inhibit tumor growth, invasion, and angiogenesis.[7][10]
This guide will delve into the quantitative data supporting these applications, provide detailed experimental protocols for their evaluation, and visualize the key signaling pathways and experimental workflows.
Quantitative Data Summary
The therapeutic efficacy of this compound and its derivatives is underscored by a growing body of quantitative data. The following tables summarize key findings from various preclinical and clinical studies.
Table 1: Urease Inhibition and Antibacterial Activity
| Compound | Target Organism/Enzyme | IC50 Value | Key Findings | Reference(s) |
| This compound (AHA) | Soybean Urease | 900 µM (I50), 0.053 mM (Ki) | Competitive and reversible inhibition. | [11] |
| This compound (AHA) | Proteus mirabilis | - | Inhibits struvite crystal growth in artificial urine. | [12] |
| This compound (AHA) | Helicobacter pylori | 200 and 400 mg/L (MICs) | Inhibits in vitro growth of various isolates. | [12] |
| m-methoxyhippurohydroxamic acid | Proteus mirabilis | 8.8 mM | Strongly inhibits urease activity in intact cells. | [13] |
| Methionine-hydroxamic acid | Jack Bean Urease | 3.9 x 10⁻⁶ M (I50) | Most powerful inhibitor among nineteen α-aminoacyl hydroxamic acids tested. | [14] |
Table 2: Anticancer Activity of this compound Derivatives (HDAC Inhibition)
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value | Key Findings | Reference(s) |
| Substituted purine (B94841) hydroxamic acid (5r) | HDAC1 and 2 | 0.075 µmol L⁻¹ | More potent than the approved drug SAHA (IC50 = 0.14 µmol L⁻¹). | [15] |
| Quinazolin-4-one based hydroxamic acid (48c) | PI3Kδ and HDAC6 | < 10 nM | Highly potent and selective dual inhibitor. | [16] |
| 4-amino-3-methyl benzohydroxamic acid (b) | HeLa | 0.54 mM | Most effective molecule tested in this study on HeLa cells. | [17] |
| 3-amino-5-methyl benzohydroxamic acid (c) | A549, HeLa | 0.78 mM (A549), 0.25 mM (HeLa) | Most effective against both cell lines in the study. | [17] |
| Quinazolinone-based hydroxamic acid (15f) | MCF-7 | 1.86 µM | Nearly 4-fold more potent than SAHA in cytotoxicity. | [18] |
Table 3: Pharmacokinetic Profile of this compound (AHA)
| Parameter | Value | Condition | Reference(s) |
| Absorption | Rapidly absorbed orally | Peak serum concentrations within 15-60 minutes | [1] |
| Distribution | Distributed throughout body water | - | [19] |
| Metabolism | Major metabolites: Acetamide and CO2 | CO2 eliminated in breath (20-45% of dose), Acetamide in urine (9-14% of dose) | [20] |
| Excretion | 35-65% excreted unchanged in urine | In patients with normal renal function | [1][19] |
| Half-life | 5-10 hours | Increased in renal impairment | [5][19] |
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][21][22]
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12][21]
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Replace the old medium with the compound dilutions and incubate for the desired period (e.g., 48-72 hours).[23]
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength between 550 and 600 nm.[12]
-
Annexin V Assay for Apoptosis
The Annexin V assay is a widely used method for detecting early-stage apoptosis.[1][3][24][25]
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[1][24]
-
Protocol:
-
Cell Treatment: Treat cells with the desired compound for the specified time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[3]
-
Staining: Resuspend cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[23][25]
-
Flow Cytometry Analysis: Add 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry.[25]
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of the cell cycle distribution of a cell population.[9][14][26][27][28]
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.[27]
-
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound of interest, then harvest and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells can be stored at -20°C.[14][23]
-
Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining). Incubate for 30 minutes at room temperature in the dark.[14][23]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to generate a DNA content histogram.
-
In Vitro Histone Deacetylase (HDAC) Inhibitor Screening Assay
This fluorometric assay provides a method for screening potential HDAC inhibitors.[29][30][31][32]
-
Principle: The assay utilizes an acetylated lysine (B10760008) substrate. In the presence of HDAC activity, the substrate is deacetylated. A developer solution is then added, which cleaves the deacetylated substrate, releasing a fluorescent product. The intensity of the fluorescence is inversely proportional to the HDAC inhibitory activity of the test compound.[29][30]
-
Protocol:
-
Reaction Setup: In a 96-well plate, add assay buffer, diluted HDAC enzyme, and the test inhibitor or vehicle control.[29]
-
Initiation: Initiate the reaction by adding the HDAC substrate to all wells.[29]
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.[29]
-
Development: Stop the reaction and initiate fluorescence by adding the developer solution. Incubate for 15 minutes at room temperature.[29]
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation 340-360 nm, emission 440-465 nm).[29][30]
-
In Vivo Xenograft Model for Anticancer Drug Testing
Xenograft models are crucial for evaluating the in vivo efficacy of potential anticancer drugs.[2][17][19][33][34]
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.[2][19]
-
Protocol:
-
Cell Culture and Implantation: Culture the desired human cancer cell line. Inject a specific number of cells (e.g., 5 x 10⁶) subcutaneously into the flank of immunocompromised mice.[33]
-
Tumor Growth and Treatment: Monitor the mice for tumor formation. Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule.[33]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Width² x Length) / 2.[33]
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to this compound derivatives.
Conclusion
This compound and its derivatives represent a compelling and versatile scaffold for drug discovery. Their established role in treating urinary tract infections, coupled with their significant potential as anticancer agents through HDAC inhibition, highlights the broad therapeutic window of this class of compounds. The data and protocols presented in this guide aim to provide a solid foundation for researchers to further explore and unlock the full potential of this compound derivatives in addressing unmet medical needs. Continued research into the structure-activity relationships, pharmacokinetic profiles, and specific signaling pathways of novel derivatives will be crucial in advancing these promising compounds from the laboratory to the clinic.
References
- 1. scispace.com [scispace.com]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lithostat.com [lithostat.com]
- 6. benchchem.com [benchchem.com]
- 7. In vivo Anticancer Potential of Hydroxamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxamic acid hybrids as the potential anticancer agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer’s Disease: Synthesis, Docking and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. karger.com [karger.com]
- 16. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. karger.com [karger.com]
- 21. benchchem.com [benchchem.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. benchchem.com [benchchem.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. kumc.edu [kumc.edu]
- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Flow cytometry with PI staining | Abcam [abcam.com]
- 28. assaygenie.com [assaygenie.com]
- 29. bioscience.co.uk [bioscience.co.uk]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. ijpbs.com [ijpbs.com]
Solubility Profile of Acetohydroxamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of acetohydroxamic acid (AHA) in various solvents. Understanding the solubility characteristics of this compound is crucial for its application in pharmaceutical formulations, analytical method development, and various research endeavors. This document compiles quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual representation of a key logical relationship involving this compound.
Quantitative Solubility Data
The solubility of this compound has been evaluated in a range of aqueous and organic solvents. The following table summarizes the available quantitative data, standardized to common units for ease of comparison.
| Solvent | Temperature (°C) | Solubility | Original Unit | Standardized Solubility (g/L) | Reference |
| Water | Not Specified | 1,000,000 mg/L | mg/L | 1000 | [1] |
| Water | Not Specified | 509 g/L | g/L | 509 | [1] |
| Water | Sparingly Soluble | - | - | - | [2] |
| Water | Soluble | - | - | - | [3] |
| Water | 15 mg/mL | mg/mL | 15000 | [4][5] | |
| Ethanol | Not Specified | 76 µg/ml | µg/ml | 0.076 | |
| Ethanol | 15 mg/mL | mg/mL | 15000 | [4][5] | |
| Chloroform | Not Specified | 73 µg/ml | µg/ml | 0.073 | |
| Acetone | Not Specified | 78 µg/ml | µg/ml | 0.078 | |
| Methanol | Sparingly Soluble | - | - | - | [2] |
| DMSO | Not Specified | 233.33 mg/mL | mg/mL | 233330 | [6] |
| DMSO | Not Specified | 15 mg/mL | mg/mL | 15000 | [4][5] |
| DMSO | Soluble | - | - | - | [7] |
| Simulated Gastric Fluid (pH 1.2) | 37±5 | - | - | - | |
| Phthalate Buffer (pH 3.4) | 37±5 | - | - | - |
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a robust and widely accepted technique for determining the thermodynamic equilibrium solubility of a solid compound in a given solvent.[8][9][10][11]
Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.
Materials and Equipment:
-
This compound (solid)
-
Solvent of interest
-
Glass vials with screw caps (B75204) or glass-stoppered flasks
-
Orbital shaker or other suitable agitation device with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
pH meter (for aqueous solutions)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a glass vial or flask. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Add a known volume of the solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed that is sufficient to keep the solid particles suspended without creating a vortex.
-
Allow the samples to equilibrate for a predetermined period (typically 24-72 hours). To confirm that equilibrium has been reached, samples can be taken at various time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[12][13]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step should be performed quickly to avoid temperature changes that could affect solubility.[13]
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
A calibration curve should be prepared using standard solutions of this compound in the same solvent.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula, taking into account the dilution factor:
Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)
-
Quality Control:
-
Perform the experiment in triplicate to ensure the reproducibility of the results.[12]
-
For aqueous solutions, measure and record the pH of the saturated solution.
-
Ensure the temperature is maintained within ±0.5 °C throughout the experiment.
Logical Relationship Visualization
The primary mechanism of action of this compound is the inhibition of the enzyme urease. This is a critical pathway in certain bacterial infections. The following diagram illustrates this inhibitory action.
Caption: Mechanism of Urease Inhibition by this compound.
References
- 1. This compound | C2H5NO2 | CID 1990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 546-88-3 [chemicalbook.com]
- 3. This compound, 98% 546-88-3 India [ottokemi.com]
- 4. This compound产品说明书 [selleck.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. who.int [who.int]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Stability and Degradation Pathways of Acetohydroxamic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetohydroxamic acid (AHA), a compound with the chemical formula C₂H₅NO₂, is a versatile molecule with significant applications in pharmaceuticals and nuclear fuel reprocessing.[1] In the medical field, it is utilized as a urease inhibitor for the treatment of urinary tract infections caused by urease-producing bacteria.[2] Its ability to chelate metal ions also makes it a valuable agent in the separation of actinides in nuclear fuel cycles.[3] A thorough understanding of the stability and degradation pathways of this compound is paramount for ensuring its efficacy, safety, and proper handling in these critical applications. This technical guide provides a comprehensive overview of the stability of this compound under various conditions and details its primary degradation pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.
Stability Profile of this compound
The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathway under aqueous conditions is hydrolysis, which is significantly accelerated in acidic environments.
Hydrolytic Stability
The hydrolysis of this compound results in the formation of acetic acid and hydroxylamine (B1172632).[4] This reaction is catalyzed by the presence of hydronium ions. The stability of AHA, therefore, decreases as the acidity of the solution increases.[3]
Table 1: Hydrolysis Kinetics of this compound in Nitric Acid
| Nitric Acid Conc. (M) | Temperature (°C) | Pseudo-first-order rate constant (k') x 10⁻⁴ (min⁻¹) | Half-life (T½) (min) | Reference |
| 1.5 | 25 | 1.52 | 457 | [4] |
| 2.0 | 25 | 1.81 | 383 | [4] |
| 2.5 | 25 | 2.20 | 315 | [4] |
Thermal Stability
This compound in solid form is relatively stable, but its thermal stability is a significant concern in solution, particularly in the presence of strong acids like nitric acid.[5] The hydrolysis of AHA is an exothermic process, and under certain conditions, particularly at elevated temperatures and high acid concentrations, runaway reactions can occur.[6]
Table 2: Thermal Stability Data for this compound in Nitric Acid
| AHA Conc. (M) | Nitric Acid Conc. (M) | Onset Temperature of Exotherm (°C) | Maximum Self-Heating Rate (K/min) | Reference |
| 0.1 | 3.0 | 95 | Not Reported | [6] |
| 0.5 | 3.0 | 85 | Not Reported | [6] |
| 0.5 | 6.0 | 67 | Not Reported | [6] |
| Not Specified | Not Specified | 79.53 | 8.748 | [7] |
Note: The study by Pearce et al. (2001) used an Advanced Reactive System Screening Tool (ARSST™) and defined the onset temperature as the point where the rate of temperature rise exceeded the programmed heating rate.[6] The study by Wang et al. (2018) used an accelerating rate calorimeter (ARC).[7]
Degradation Pathways
The degradation of this compound can proceed through several pathways, with hydrolysis being the most prevalent. Other significant pathways include thermal decomposition, photodegradation, and oxidation.
Hydrolysis Pathway
As previously mentioned, the primary degradation pathway for this compound in aqueous solution is hydrolysis. This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the this compound molecule, leading to the cleavage of the C-N bond and the formation of acetic acid and hydroxylamine. The reaction is catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Thermal Degradation Pathway
At elevated temperatures, particularly in the absence of water, this compound can undergo thermal decomposition. When heated to decomposition, it emits toxic fumes of nitroxides.[8] In the presence of nitric acid, the thermal degradation is complex and can involve exothermic oxidation processes, leading to the formation of various gaseous products.[5] The principal carbon-containing decomposition products in the presence of nitric acid have been identified as methane (B114726) and carbon monoxide.[6]
Photodegradation Pathway
Exposure to ultraviolet (UV) radiation can induce the photodegradation of this compound. Irradiation promotes both isomerization and photodissociation reactions. The primary photodissociation pathways involve the cleavage of the N-O bond or the C-N bond, leading to the formation of several coproducts, including methanol (B129727) and isocyanic acid (HNCO), water and methyl isocyanate (CH₃NCO), water and methyl cyanide (CH₃CN), and carbon monoxide and N-methylhydroxylamine (CH₃NHOH).
Oxidative Degradation Pathway
While hydrolysis is the dominant degradation pathway in aqueous solutions, oxidative degradation can also occur, particularly in biological systems or in the presence of strong oxidizing agents. Cytochrome P450 enzymes can mediate the oxidative cleavage of the hydroxamic acid group to a carboxylic acid.[8] In the context of nuclear fuel reprocessing, gamma radiolysis of AHA in nitric acid solutions leads to the formation of acetic acid, hydroxylamine, nitrous oxide, and molecular hydrogen as major degradation products.[1]
Experimental Protocols
Determination of Hydrolytic Degradation by UV-Vis Spectrophotometry
This protocol is adapted from the method described for monitoring the hydrolysis of this compound via its ferric complex.[4]
Materials:
-
This compound (AHA)
-
Nitric acid (HNO₃) of desired concentration
-
Ferric nitrate (B79036) (Fe(NO₃)₃) solution (e.g., 0.1 M in 1 M HNO₃)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Thermostatted water bath
Procedure:
-
Prepare a stock solution of AHA of known concentration in deionized water.
-
Prepare the reaction solution by adding a known volume of the AHA stock solution to a volumetric flask containing the desired concentration of nitric acid, pre-equilibrated to the target temperature in a water bath.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a cuvette containing the ferric nitrate solution to form the colored Fe(III)-AHA complex.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the Fe(III)-AHA complex (typically around 500 nm).
-
The concentration of AHA at each time point can be determined using a pre-established calibration curve of absorbance versus AHA concentration.
-
The rate constant for the hydrolysis reaction can be determined by plotting the natural logarithm of the AHA concentration versus time.
Analysis of Hydrolysis Kinetics by Raman Spectroscopy
This protocol is based on the direct method for quantifying the hydrolysis kinetics of AHA using Raman spectroscopy.[9]
Materials:
-
This compound (AHA)
-
Nitric acid (HNO₃) of desired concentration
-
Raman Spectrometer with a suitable laser excitation source
-
Sample vials
Procedure:
-
Prepare a solution of AHA in the desired concentration of nitric acid.
-
Transfer the solution to a sample vial suitable for Raman analysis.
-
Acquire Raman spectra of the solution at regular time intervals.
-
Monitor the intensity of characteristic Raman bands for this compound (e.g., C-N stretching, C=O stretching) and its degradation products, acetic acid and hydroxylamine.
-
The concentrations of AHA, acetic acid, and hydroxylamine can be determined by creating calibration curves that correlate the intensity of their respective characteristic Raman bands with their concentrations.
-
The kinetic data can be obtained by plotting the concentration of AHA as a function of time.
Forced Degradation Studies (as per ICH Guidelines)
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following is a general protocol based on ICH guidelines.[10]
Stress Conditions:
-
Acid Hydrolysis: Treat the drug substance with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Treat the drug substance with a base (e.g., 0.1 M NaOH) at room temperature or elevated temperature for a specified period.
-
Oxidation: Treat the drug substance with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Procedure:
-
Prepare solutions or expose the solid drug substance to the stress conditions outlined above.
-
At appropriate time points, withdraw samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the stressed samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
-
The analytical method should be capable of separating the intact drug from all significant degradation products.
-
Characterize the degradation products using techniques such as mass spectrometry (MS) to elucidate their structures.
Conclusion
The stability of this compound is a critical factor in its therapeutic and industrial applications. This guide has provided a detailed overview of its degradation pathways, with a primary focus on hydrolysis, thermal decomposition, and photodegradation. The quantitative data and experimental protocols presented herein offer valuable resources for researchers and professionals working with this important compound. A thorough understanding of these degradation processes is essential for the development of stable formulations, the establishment of appropriate storage conditions, and the assurance of safety and efficacy in its various uses.
References
- 1. Gamma Radiation-Induced Degradation of this compound (AHA) in Aqueous Nitrate and Nitric Acid Solutions Evaluated by Multiscale Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced direct method to quantify the kinetics of this compound (AHA) by Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
The Influence of pH on the Inhibitory Potency of Acetohydroxamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetohydroxamic acid (AHA) is a small molecule inhibitor with significant therapeutic applications, primarily known for its potent inhibition of the enzyme urease. This activity is crucial in the management of urinary tract infections caused by urea-splitting bacteria. Furthermore, as a member of the hydroxamate class of compounds, AHA also exhibits inhibitory activity against zinc-dependent histone deacetylases (HDACs), a family of enzymes implicated in various cancers and other diseases. The inhibitory efficacy of this compound is intricately linked to the pH of its environment, a critical factor that influences its chemical properties and its interaction with target enzymes. This technical guide provides an in-depth analysis of the effect of pH on the inhibitory activity of this compound against both urease and histone deacetylases, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
pH-Dependent Inhibition of Urease by this compound
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This reaction leads to an increase in urinary pH, which can result in the formation of struvite stones and promote bacterial growth.[1][2] this compound acts as a potent inhibitor of this enzyme, and its inhibitory activity is markedly influenced by pH.
Quantitative Analysis of Urease Inhibition
The inhibitory potency of this compound against urease is often quantified by its inhibition constant (Kᵢ) and its half-maximal inhibitory concentration (IC₅₀). Research has demonstrated that the binding of AHA to the urease active site is pH-dependent. The affinity of AHA for the active site of soybean urease has been shown to decrease as the pH is lowered below its pKa of 8.7, suggesting that the deprotonated form of AHA is the more active inhibitory species.[3] This pH-dependent inhibition has been observed over a pH range of 6 to 9.[3] At a neutral pH of 7.0, this compound exhibits competitive and reversible inhibition of soybean urease with a Kᵢ value of 0.053 mM and an IC₅₀ value of 900 µM.[3]
| Parameter | Value | pH | Enzyme Source | Reference |
| Kᵢ | 0.053 mM | 7.0 | Soybean Urease | [3] |
| IC₅₀ | 900 µM | 7.0 | Soybean Urease | [3] |
Note: The affinity of this compound for urease decreases at pH values below its pKa of 8.7.
Experimental Protocol: Determination of Urease Inhibition (Dixon Plot Method)
A common method to determine the inhibition constant (Kᵢ) and the type of enzyme inhibition is the Dixon plot. This graphical method involves measuring the initial reaction rate at various inhibitor concentrations for two or more different substrate concentrations.
Materials:
-
Soybean urease (or other purified urease)
-
This compound (AHA)
-
Urea (substrate)
-
Phosphate buffer (for pH 6.0 - 7.0)
-
Tris-acetate buffer (for pH 7.0 - 9.0)
-
Spectrophotometer
-
Reagents for ammonia quantification (e.g., phenol-hypochlorite method)
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of urease and this compound in the appropriate buffer for the desired pH.
-
Assay Setup: In a series of test tubes or a 96-well plate, set up reaction mixtures containing a fixed concentration of urease and varying concentrations of this compound.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fixed concentration of urea. This should be repeated for at least one other concentration of urea.
-
Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a defined period.
-
Reaction Termination and Measurement: Stop the reaction and measure the amount of ammonia produced using a suitable colorimetric method, such as the phenol-hypochlorite method, by measuring the absorbance at a specific wavelength (e.g., 625 nm).
-
Data Analysis: Plot the reciprocal of the initial reaction velocity (1/V) versus the inhibitor concentration ([I]) for each substrate concentration. For competitive inhibition, the lines will intersect at a point above the x-axis, where the x-coordinate represents -Kᵢ.
Mechanism of Urease Inhibition by this compound
This compound inhibits urease by binding to the two nickel ions (Ni²⁺) present in the enzyme's active site.[2] The hydroxamic acid moiety of AHA acts as a chelating agent for these nickel ions, preventing the binding of the natural substrate, urea. The pH of the environment influences the protonation state of the hydroxamic acid group of AHA. The deprotonated (anionic) form is believed to be the more potent nucleophile that coordinates with the nickel ions in the active site.[3]
Caption: Mechanism of urease inhibition by this compound.
pH-Dependent Inhibition of Histone Deacetylases (HDACs) by this compound
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene expression. As a hydroxamate-containing compound, this compound can also inhibit HDACs.
Quantitative Analysis of HDAC Inhibition
| Parameter | Value | pH | Enzyme (Isoform) | Reference |
| IC₅₀ / Kᵢ | Data not available | Varied | Specific HDACs | - |
Experimental Protocol: Fluorometric Assay for HDAC Inhibition
A common method to measure HDAC inhibition is a fluorometric assay that uses a substrate that becomes fluorescent upon deacetylation.
Materials:
-
Recombinant human HDAC enzyme (specific isoform)
-
This compound (AHA)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., Tris-based buffer at various desired pH values)
-
Developer solution (containing a protease like trypsin and a stop solution)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer at the desired pH.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, the diluted this compound, and the HDAC enzyme. Include controls with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubation: Incubate the plate for a defined time (e.g., 30-60 minutes) at 37°C.
-
Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of AHA. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. This can be repeated at different pH values to assess the pH-dependency of the inhibition.
Mechanism of HDAC Inhibition by this compound
The inhibitory activity of this compound against HDACs stems from the ability of its hydroxamic acid group to act as a zinc-binding group. The active site of class I, II, and IV HDACs contains a catalytic zinc ion (Zn²⁺) that is essential for the deacetylation reaction. The hydroxamic acid moiety of AHA chelates this zinc ion, blocking the access of the acetylated lysine substrate to the active site and thereby inhibiting the enzyme's activity. The protonation state of the hydroxamic acid is critical for this interaction, with the deprotonated form being a more effective chelator.
Caption: Mechanism of HDAC inhibition by this compound.
Conclusion
The inhibitory activity of this compound against both urease and histone deacetylases is fundamentally influenced by pH. For urease, there is clear evidence demonstrating that the inhibitory potency of AHA increases with pH, with the deprotonated form being the more active species. While specific quantitative data for the pH-dependent inhibition of HDACs by AHA is scarce, the underlying chemical principles of hydroxamate-based inhibitors strongly suggest a similar pH-dependent activity profile. Understanding these pH-dependent effects is crucial for the rational design of experiments, the interpretation of biological data, and the optimization of therapeutic strategies utilizing this compound. Researchers and drug development professionals should carefully consider the pH of their experimental and physiological systems when investigating the inhibitory actions of this versatile molecule.
References
Acetohydroxamic Acid: A Technical Guide to Non-Medical Applications
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Acetohydroxamic acid (AHA), a compound well-recognized for its medical use as a urease inhibitor, possesses a versatile chemical profile that extends its utility to a range of non-medical applications. This technical guide provides an in-depth exploration of the core non-medical uses of AHA, with a focus on its roles in agriculture, industrial processes, and as a specialized chemical reagent. This document synthesizes quantitative data, details key experimental protocols, and presents visual representations of associated mechanisms and workflows to serve as a comprehensive resource for the scientific community.
Introduction
This compound (CH₃CONHOH), a simple organic compound, is a derivative of acetic acid and hydroxylamine.[1] Its defining feature is the hydroxamic acid functional group (-CONHOH), which confers upon it the ability to act as a potent chelating agent and a nucleophile.[1] While its application in treating urinary tract infections by inhibiting bacterial urease is well-documented, its non-medical functionalities are significant and continue to be an area of active research.[2] This guide will elucidate the technical aspects of AHA's application in agriculture as a urease inhibitor, in the nuclear industry as a partitioning agent, as a corrosion inhibitor for metals, and as a reagent in chemical synthesis and degradation of chemical warfare agents.
Urease Inhibition in Agriculture
In agriculture, the efficient use of nitrogen-based fertilizers is paramount. Urea (B33335) is a widely used nitrogen fertilizer, but its efficacy is often diminished through the enzymatic hydrolysis by urease, an enzyme abundant in soil microorganisms. This process converts urea into ammonia (B1221849) and carbon dioxide, leading to significant nitrogen loss through ammonia volatilization. This compound serves as a potent urease inhibitor, slowing this conversion and thereby enhancing fertilizer efficiency.[3]
Quantitative Data: Urease Inhibition
The inhibitory effect of this compound on urease is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of AHA required to reduce the enzyme's activity by 50%.[2] The Ki value, or inhibitor constant, is another important measure of the affinity of the inhibitor for the enzyme.
| Urease Source | Parameter | Value | Conditions | Reference |
| Soybean Urease | IC50 | 900 µM | pH 7.0, 37°C | [4] |
| Soybean Urease | Ki | 0.053 mM | pH 7.0, 37°C | [4] |
| Proteus mirabilis (whole cell) | IC50 | 1.25 mM | - | [3] |
| Jack bean urease | Inhibition | 11% | 1 x 10⁻⁶ M AHA | [5] |
| Jack bean urease | Inhibition | 50% | 6 x 10⁻⁵ M AHA | [5] |
| Jack bean urease | Inhibition | 74% | 1 x 10⁻³ M AHA | [5] |
| Helicobacter pylori | Inhibition | - | 2.5 mM AHA | [6] |
Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol outlines a common colorimetric method to determine the urease inhibitory activity of this compound. The assay measures the amount of ammonia produced from the enzymatic breakdown of urea.
Materials and Reagents:
-
Purified urease (e.g., from Jack bean) or a bacterial cell lysate containing urease
-
Urea solution (e.g., 100 mM)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8-7.5)
-
This compound (AHA) solutions of varying concentrations
-
Phenol Reagent (Reagent A): e.g., 106 mM phenol, 191 µM sodium nitroprusside
-
Alkaline Hypochlorite Solution (Reagent B): e.g., 125 mM sodium hydroxide, 125 mM sodium hypochlorite
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of AHA in the appropriate solvent.
-
In a 96-well plate, add a defined amount of urease enzyme to each well.
-
Add the different concentrations of the AHA to the respective wells. Include a positive control (urease with no inhibitor) and a negative control (no urease).
-
Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the urea solution to each well.
-
Incubate the plate at the same temperature for a set duration (e.g., 30 minutes).
-
Stop the reaction by adding Reagent A and Reagent B to each well.
-
Incubate the plate for a further 30 minutes at 37°C to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 625-670 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each AHA concentration relative to the positive control.
-
Plot the percentage of inhibition against the AHA concentration to determine the IC50 value from the resulting dose-response curve.
Signaling Pathway: Urease Inhibition by this compound
Caption: Mechanism of urease inhibition by this compound (AHA).
Industrial Applications: Nuclear Fuel Reprocessing (UREX Process)
In the nuclear fuel cycle, the Uranium Extraction (UREX) process is employed to separate uranium from other components of spent nuclear fuel. This compound plays a crucial role as a complexing and stripping agent to prevent the co-extraction of plutonium and neptunium (B1219326) with uranium.[7] AHA forms strong, inextractable complexes with tetravalent actinides like Pu(IV) and Np(IV), allowing for their separation from U(VI), which remains in the organic phase.[7][8]
Quantitative Data: Plutonium and Neptunium Complexation
The stability of the complexes formed between AHA and actinides is a key factor in its effectiveness as a partitioning agent. The stability constant (β) is a measure of the strength of the complex.
| Metal Ion | Stability Constant (β1) | Conditions | Reference |
| Pu(IV) | 5.3 x 10¹² | 1 mol/L nitric acid | [9] |
| Np(IV) | 6.1 x 10¹¹ | 1 mol/L nitric acid | [9] |
Experimental Protocol: Plutonium Stripping from Organic Phase
This protocol provides a general outline for a laboratory-scale experiment to demonstrate the stripping of plutonium from an organic solvent using this compound.
Materials and Reagents:
-
Organic phase: 30% tri-n-butyl phosphate (TBP) in a hydrocarbon diluent (e.g., n-dodecane) loaded with uranium and plutonium.
-
Aqueous stripping solution: Nitric acid solution (e.g., 1.5 M) containing a specific concentration of this compound (e.g., 0.3 M).[10]
-
Separatory funnels or a mixer-settler apparatus.
-
Analytical instrumentation for determining uranium and plutonium concentrations (e.g., alpha spectrometry, ICP-MS).
Procedure:
-
Prepare the organic phase by co-extracting uranium and plutonium from a simulated spent fuel solution into the TBP/dodecane solvent.
-
In a separatory funnel, combine a known volume of the loaded organic phase with a known volume of the aqueous stripping solution (e.g., an organic to aqueous volume ratio of 1:1).[10]
-
Shake the funnel vigorously for a sufficient time to allow for mass transfer and complexation to occur.
-
Allow the phases to separate.
-
Collect both the aqueous and organic phases.
-
Analyze the concentration of plutonium and uranium in both phases to determine the distribution ratio and the efficiency of plutonium stripping.
-
Repeat the stripping process with the organic phase for multiple stages if necessary to achieve the desired level of plutonium removal.[10]
Experimental Workflow: UREX Process for U/Pu Partitioning
Caption: Simplified workflow for U/Pu partitioning in the UREX process using AHA.
Corrosion Inhibition
This compound and its derivatives have been investigated as corrosion inhibitors for various metals, including steel and copper, in different corrosive environments.[11][12] The inhibitory action is attributed to the adsorption of AHA molecules onto the metal surface, forming a protective film that hinders the corrosion process.[12] The hydroxamic acid functional group can chelate with metal ions on the surface, leading to the formation of a stable, protective layer.
Quantitative Data: Corrosion Inhibition Efficiency
The performance of a corrosion inhibitor is typically evaluated by its inhibition efficiency (IE), which is calculated from the reduction in the corrosion rate in the presence of the inhibitor.
| Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |
| Carbon Steel | Neutral aqueous solution | - | 91 (for a dihydroxamic acid derivative) | [12] |
| Copper | 3 wt% NaCl | 10 mM AHA (3h assembly) | 93.5 | [13] |
Experimental Protocol: Electrochemical Corrosion Measurement
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the effectiveness of corrosion inhibitors.
Materials and Equipment:
-
Working electrode: The metal specimen to be tested (e.g., carbon steel).
-
Reference electrode: e.g., Saturated Calomel Electrode (SCE).
-
Counter electrode: e.g., Platinum sheet.
-
Corrosive solution: e.g., 1 M HCl.
-
This compound solutions of varying concentrations.
-
Potentiostat/Galvanostat.
Procedure (Potentiodynamic Polarization):
-
Prepare the working electrode by polishing its surface to a mirror finish, followed by cleaning and drying.
-
Immerse the three-electrode setup in the corrosive solution without the inhibitor to measure the open-circuit potential (OCP) until it stabilizes.
-
Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Repeat the measurement in the corrosive solution containing different concentrations of this compound.
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots for both the uninhibited and inhibited solutions.
-
Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100
Logical Relationship: Corrosion Inhibition Mechanism
Caption: Logical flow of the corrosion inhibition process by AHA.
Metal Chelation and Extraction
The ability of the hydroxamic acid moiety to form stable complexes with a variety of metal ions makes this compound a useful reagent for metal chelation and extraction.[14] This property is fundamental to its application in nuclear fuel reprocessing and also has potential in areas such as hydrometallurgy and environmental remediation for the removal of heavy metals.
Quantitative Data: Stability Constants of Metal-AHA Complexes
The stability constant (log β) indicates the strength of the complex formed between a metal ion and a ligand. Higher values signify more stable complexes.
| Metal Ion | log β1 | log β2 | log β3 | Reference |
| UO₂²⁺ | 7.22 | 14.89 | - | [15] |
| Ce³⁺ | 5.05 | 10.60 | 16.23 | [15] |
| Nd³⁺ | 5.90 | 12.22 | 18.58 | [15] |
Experimental Protocol: Solvent Extraction of Metal Ions
This protocol describes a general procedure for the solvent extraction of a metal ion from an aqueous solution using this compound as a chelating agent.
Materials and Reagents:
-
Aqueous solution containing the metal ion of interest at a known concentration.
-
This compound solution.
-
An immiscible organic solvent (e.g., chloroform, methyl isobutyl ketone).
-
pH buffer solutions.
-
Separatory funnels.
-
Analytical instrument for metal ion quantification (e.g., Atomic Absorption Spectroscopy, ICP-OES).
Procedure:
-
In a separatory funnel, place a known volume of the aqueous metal ion solution.
-
Adjust the pH of the aqueous solution to the desired value using a buffer.
-
Add a known volume of the this compound solution to the separatory funnel.
-
Add a known volume of the organic solvent.
-
Shake the funnel for a period sufficient to reach extraction equilibrium.
-
Allow the two phases to separate completely.
-
Collect the aqueous phase and measure the concentration of the metal ion remaining.
-
The concentration of the metal ion in the organic phase can be determined by mass balance.
-
Calculate the distribution ratio (D) and the percentage of extraction (%E).
Chemical Reagent: Degradation of Nerve Agents
Recent research has demonstrated the potential of this compound salts as effective reagents for the rapid degradation of highly toxic organophosphorus nerve agents, such as Novichoks.[9] The hydroxamate anion acts as a potent alpha-nucleophile, attacking the phosphorus center of the nerve agent, leading to its hydrolysis into non-toxic products.[16]
Quantitative Data: Degradation of Novichok Agents
The degradation of Novichok agents by this compound salts has been studied, with the reaction kinetics monitored by ³¹P NMR spectroscopy. The half-life (t₁/₂) of the nerve agent is a key parameter indicating the speed of degradation.
| Novichok Agent | Degrading Reagent | Solvent | Half-life (t₁/₂) (min) | Reference |
| A-234 | AHA Na | H₂O | 8.86 | [12] |
| A-234 | AHA DEA | H₂O | 9.93 | [12] |
| A-234 | AHA K | H₂O/DMSO 1:1 | 34.53 | [12] |
AHA Na: Sodium acetohydroxamate, AHA DEA: Diethylamine acetohydroxamate, AHA K: Potassium acetohydroxamate
Experimental Protocol: Monitoring Nerve Agent Degradation by ³¹P NMR
Caution: Experiments with organophosphorus nerve agents should only be conducted by trained personnel in appropriately equipped laboratories with stringent safety protocols.
Materials and Equipment:
-
Novichok agent (e.g., A-232).
-
This compound salt solution (e.g., potassium acetohydroxamate in a suitable solvent).
-
NMR spectrometer equipped with a phosphorus probe (³¹P).
-
NMR tubes.
Procedure:
-
Prepare a solution of the this compound salt in the desired solvent system (e.g., H₂O, DMSO, or a mixture).
-
In an NMR tube, add the Novichok agent.
-
Initiate the degradation reaction by adding the this compound salt solution to the NMR tube.
-
Immediately acquire a series of ³¹P NMR spectra at regular time intervals.
-
Process the spectra to monitor the decrease in the signal intensity of the parent nerve agent and the appearance of signals corresponding to the degradation products.
-
Integrate the respective signals to determine the concentration of the nerve agent at each time point.
-
Plot the concentration of the nerve agent versus time and fit the data to an appropriate kinetic model (e.g., pseudo-first-order) to determine the degradation rate constant and half-life.
Reaction Mechanism: Degradation of a Novichok Agent by Acetohydroxamate
Caption: Proposed mechanism for Novichok degradation by acetohydroxamate.[16]
Conclusion
This compound, a seemingly simple molecule, demonstrates a remarkable breadth of functionality beyond its established medical applications. Its role as a urease inhibitor in agriculture holds promise for improving nitrogen fertilizer efficiency. In the nuclear industry, its strong chelating properties are leveraged for the selective separation of actinides in spent fuel reprocessing. Furthermore, its ability to form protective films on metal surfaces makes it a viable corrosion inhibitor. The recent discovery of its rapid degradation of highly toxic nerve agents opens up new avenues for its use in defense and security applications. This guide has provided a technical overview of these non-medical applications, supported by quantitative data, experimental protocols, and mechanistic diagrams. It is anticipated that further research into the chemistry and applications of this compound and its derivatives will continue to unveil novel and impactful uses for this versatile compound.
References
- 1. hmdb.ca [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sketchviz.com [sketchviz.com]
- 6. matheo.uliege.be [matheo.uliege.be]
- 7. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 8. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 9. Synthesis of this compound and determination of stability constants of its complexes with Pu(IV) and Np(IV) [inis.iaea.org]
- 10. ijacskros.com [ijacskros.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. GraphViz Examples and Tutorial [graphs.grevian.org]
Acetohydroxamic Acid: A Comprehensive Technical Guide to its Role as a Metal Ion Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetohydroxamic acid (AHA), a compound known for its therapeutic applications, possesses significant metal-chelating properties that are fundamental to its mechanism of action in various biological systems. This technical guide provides an in-depth exploration of this compound's role as a chelating agent for a range of metal ions. It covers the thermodynamic principles governing its binding affinities, detailed experimental protocols for characterizing these interactions, and the implications of its chelating activity on key biological pathways, including urease, histone deacetylase (HDAC), and matrix metalloproteinase (MMP) inhibition. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in the multifaceted applications of this compound.
Introduction
This compound (AHA) is a small organic molecule with the chemical formula CH₃CONHOH.[1] While clinically recognized for its use as a urease inhibitor in the treatment of urinary tract infections, its therapeutic efficacy is intrinsically linked to its potent ability to chelate metal ions.[2][3] The hydroxamic acid functional group (-CONHOH) endows AHA with the capacity to form stable complexes with a variety of metal ions, particularly those that are essential cofactors for metalloenzymes. This chelation is the primary mechanism behind its inhibitory action on enzymes like urease (a nickel-containing enzyme) and its emerging roles as an inhibitor of zinc-dependent enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[4][5][6] Understanding the coordination chemistry and binding thermodynamics of AHA with different metal ions is therefore crucial for its current applications and for the development of novel therapeutic strategies.
Metal Ion Chelation by this compound
The chelating ability of this compound stems from its bidentate nature, where the carbonyl oxygen and the hydroxylamino oxygen atoms of the hydroxamate group coordinate with a metal ion to form a stable five-membered ring.[7] This interaction is particularly strong with hard or borderline Lewis acids, including various divalent and trivalent metal ions.
Thermodynamics of Chelation
The stability of the metal-AHA complex is quantified by the stability constant (log K), which reflects the equilibrium of the complex formation. The thermodynamic parameters, including enthalpy (ΔH) and entropy (ΔS) of formation, provide further insight into the nature of the binding interaction.
Quantitative Data on Metal Ion Binding
The following table summarizes the available quantitative data for the stability constants of this compound with various metal ions. It is important to note that these values can be influenced by experimental conditions such as ionic strength, temperature, and pH.
| Metal Ion | Stoichiometry (Metal:AHA) | log K₁ | log K₂ | log β₂ | Method | Reference(s) |
| Fe(III) | 1:1, 1:2, 1:3 | 11.4 | 9.9 | 21.3 | Spectrophotometry | [8] |
| Pu(IV) | 1:1 | 12.72 | - | - | TTA Extraction | [9] |
| Np(IV) | 1:1 | 11.79 | - | - | TTA Extraction | [9] |
| Cu(II) | 1:1, 1:2 | 7.9 | 6.1 | 14.0 | Potentiometry | [10] |
| Ni(II) | 1:1, 1:2 | 5.5 | 4.3 | 9.8 | Potentiometry | [2] |
| Zn(II) | 1:1, 1:2 | 5.3 | 4.1 | 9.4 | Potentiometry | [2] |
| La(III) | 1:1, 1:2, 1:3 | 5.95 | 5.08 | 11.03 | Spectrophotometry | [11] |
| Ce(III) | 1:1, 1:2, 1:3 | 6.27 | 5.38 | 11.65 | Spectrophotometry | [11] |
| Pr(III) | 1:1, 1:2, 1:3 | 6.45 | 5.61 | 12.06 | Spectrophotometry | [11] |
| Nd(III) | 1:1, 1:2, 1:3 | 6.58 | 5.75 | 12.33 | Spectrophotometry | [11] |
| Sm(III) | 1:1, 1:2, 1:3 | 6.82 | 5.98 | 12.80 | Spectrophotometry | [11] |
| Eu(III) | 1:1, 1:2, 1:3 | 6.89 | 6.05 | 12.94 | Spectrophotometry | [11] |
| Gd(III) | 1:1, 1:2, 1:3 | 6.80 | 5.95 | 12.75 | Spectrophotometry | [11] |
| Am(III) | 1:1, 1:2, 1:3 | 6.98 | 6.12 | 13.10 | Spectrophotometry | [11] |
| Pu(III) | 1:1, 1:2, 1:3 | 6.42 | 5.58 | 12.00 | Spectrophotometry | [11] |
Note: Stability constants can vary with experimental conditions. Please refer to the cited literature for specific details.
Experimental Protocols for Characterizing Metal Chelation
Accurate determination of the binding affinity and stoichiometry of metal-AHA complexes is essential for understanding their biological activity. The following sections provide detailed methodologies for three common techniques used for this purpose.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a widely used technique to study metal-ligand complexation, particularly when the formation of the complex results in a change in the absorbance spectrum.
Principle: The formation of a metal-AHA complex often leads to the appearance of a new absorption band or a shift in the existing bands of the metal ion or the ligand. By monitoring the absorbance changes at a specific wavelength as a function of the concentration of the metal or ligand, the stoichiometry and stability constant of the complex can be determined.
Detailed Methodology (Job's Method of Continuous Variation):
-
Preparation of Stock Solutions:
-
Prepare equimolar stock solutions of the metal salt (e.g., FeCl₃, CuSO₄) and this compound in a suitable buffer at a constant ionic strength. The buffer should be chosen to maintain a constant pH and should not interact with the metal ion.
-
-
Preparation of Sample Series:
-
Prepare a series of solutions by mixing the metal and AHA stock solutions in varying molar ratios (e.g., 1:9, 2:8, ..., 9:1), while keeping the total molar concentration of the metal and AHA constant in each solution. The total volume of each solution should also be kept constant.
-
-
Spectrophotometric Measurement:
-
For each solution in the series, record the UV-Vis spectrum over a relevant wavelength range to identify the wavelength of maximum absorbance (λmax) of the metal-AHA complex.
-
Measure the absorbance of each solution at the determined λmax.
-
-
Data Analysis:
-
Plot the absorbance at λmax against the mole fraction of the ligand (or metal).
-
The plot will typically show two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex. For example, an intersection at a mole fraction of 0.5 for the ligand indicates a 1:1 complex, while an intersection at 0.67 indicates a 1:2 (metal:ligand) complex.
-
The stability constant can be calculated from the absorbance data using appropriate equations derived from the Beer-Lambert law and the equilibrium expression for complex formation.[12][13]
-
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes by measuring the change in pH of a solution upon complex formation.
Principle: The binding of a metal ion to this compound involves the displacement of a proton from the hydroxylamino group. This release of H⁺ ions causes a change in the pH of the solution, which can be monitored using a pH electrode.
Detailed Methodology:
-
Calibration of the Electrode:
-
Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) before starting the titration.
-
-
Preparation of Titration Solutions:
-
Prepare a solution containing a known concentration of this compound and a strong acid (e.g., HClO₄) in a constant ionic strength medium (e.g., using NaClO₄ or KCl).
-
Prepare a second solution identical to the first, but also containing a known concentration of the metal salt.
-
-
Titration Procedure:
-
Titrate both solutions separately with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added for both titrations (ligand alone and ligand + metal).
-
The titration curve for the ligand + metal solution will be shifted to a lower pH compared to the ligand-only curve due to the release of protons upon complexation.
-
From the titration curves, the average number of protons bound per ligand molecule (n̄A) and the average number of ligands bound per metal ion (n̄) can be calculated at different pH values.
-
The protonation constants of AHA and the stability constants of the metal-AHA complexes can then be determined using various computational methods, such as the Irving-Rossotti method, by analyzing the formation curves (plots of n̄ versus pL, where pL is the negative logarithm of the free ligand concentration).[4][8][9]
-
Isothermal Titration Calorimetry (ITC)
Isothermal titration calorimetry directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Principle: The binding of a metal ion to this compound is accompanied by either the release (exothermic) or absorption (endothermic) of heat. ITC measures these small heat changes as one component (the titrant, usually the metal) is titrated into the other (the sample, usually AHA) in a highly sensitive calorimeter.
Detailed Methodology:
-
Sample Preparation:
-
Prepare solutions of the metal salt and this compound in the same buffer to avoid heats of mixing. The buffer should have a low ionization enthalpy.
-
Degas both solutions thoroughly to remove any dissolved air bubbles that could interfere with the measurement.
-
Accurately determine the concentrations of the metal and AHA solutions.
-
-
Instrument Setup:
-
Set the experimental temperature, stirring speed, and reference power on the ITC instrument.
-
Load the AHA solution into the sample cell and the metal salt solution into the injection syringe.
-
-
Titration Experiment:
-
Perform a series of small, sequential injections of the metal solution into the AHA solution.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection. Integration of these peaks gives the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of metal to AHA.
-
This isotherm is then fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software.
-
The fitting provides the binding constant (Ka), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.[10][14][15]
-
Biological Implications of this compound's Chelating Activity
The ability of this compound to chelate metal ions is the cornerstone of its biological effects, primarily through the inhibition of metalloenzymes.
Urease Inhibition
The most well-established biological role of AHA is its inhibition of urease, a nickel-dependent enzyme produced by various bacteria, including Proteus mirabilis and Helicobacter pylori. Urease catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, leading to an increase in urine pH and the formation of struvite stones in urinary tract infections.
References
- 1. airo.co.in [airo.co.in]
- 2. researchgate.net [researchgate.net]
- 3. ijsr.net [ijsr.net]
- 4. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of this compound and determination of stability constants of its complexes with Pu(IV) and Np(IV) [inis.iaea.org]
- 9. tainstruments.com [tainstruments.com]
- 10. aesj.net [aesj.net]
- 11. curresweb.com [curresweb.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Urease Activity Assay Using Acetohydroxamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide.[1][2][3] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, such as Helicobacter pylori and Proteus mirabilis, contributing to gastritis, peptic ulcers, and the formation of infection-induced urinary stones.[1][3][4] The inhibition of urease is a promising therapeutic strategy to combat these infections.[1][3] Acetohydroxamic acid (AHA) is a well-characterized urease inhibitor that serves as a valuable tool in the study of urease activity and the development of novel anti-urease agents.[1][4] These application notes provide a detailed protocol for conducting an in vitro urease activity assay using this compound as a reference inhibitor.
Principle of the Assay
The in vitro urease activity assay is a colorimetric method that quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.[1][2][5] The most common approach is the Berthelot method, where ammonia reacts with phenol (B47542) and hypochlorite (B82951) in an alkaline medium to form a blue-colored indophenol (B113434) product.[2][5] The intensity of the color, measured spectrophotometrically at a specific wavelength (typically around 625-670 nm), is directly proportional to the amount of ammonia produced and thus to the urease activity.[2][5] By including this compound in the reaction, its inhibitory effect on urease can be quantified by measuring the reduction in ammonia production.
Mechanism of Urease Inhibition by this compound
This compound acts as a competitive and reversible inhibitor of urease.[4][6][7] Its structure mimics the transition state of the urea hydrolysis reaction.[4] The hydroxamic acid moiety of AHA coordinates with the nickel ions in the active site of the urease enzyme, which are essential for its catalytic activity.[4] This binding blocks the access of the substrate (urea) to the active site, thereby preventing the hydrolysis of urea and the subsequent production of ammonia.[4]
References
Application Notes and Protocols for the Quantification of Acetohydroxamic Acid in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetohydroxamic acid (AHA) is a potent, irreversible inhibitor of urease, an enzyme produced by various bacteria that can lead to urinary tract infections and the formation of struvite stones.[1] By inhibiting urease, AHA prevents the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, thereby reducing urinary pH and ammonia levels.[2] This application note provides detailed protocols for the quantification of AHA in urine samples using two common analytical techniques: a colorimetric assay and a High-Performance Liquid Chromatography (HPLC) method. These protocols are intended to guide researchers in the accurate measurement of AHA concentrations for pharmacokinetic studies, clinical monitoring, and drug development.
Mechanism of Action of this compound
This compound's therapeutic effect stems from its ability to inhibit the bacterial enzyme urease. Urease catalyzes the breakdown of urea, a major component of urine, into ammonia and carbamate, which then spontaneously hydrolyzes to carbonic acid and another molecule of ammonia. The resulting increase in ammonia raises the urinary pH, creating an alkaline environment that promotes the precipitation of magnesium ammonium (B1175870) phosphate (B84403) (struvite) and calcium phosphate, leading to the formation of infection-induced urinary stones. AHA structurally mimics the transition state of the urea hydrolysis reaction and binds to the nickel ions in the active site of the urease enzyme, effectively blocking the substrate (urea) from accessing the active site and thus inhibiting its catalytic activity.
Figure 1: Mechanism of action of this compound as a urease inhibitor.
Experimental Protocols
Two primary methods for the quantification of this compound in urine are presented: a straightforward colorimetric assay suitable for high-throughput screening and a more specific HPLC-UV method for precise quantification.
Protocol 1: Colorimetric Assay for this compound in Urine
This method is based on the reaction of the hydroxamic acid functional group of AHA with ferric chloride in an acidic medium to produce a stable, colored complex that can be quantified spectrophotometrically.
Materials and Reagents:
-
This compound (AHA) standard (analytical grade)
-
Ferric chloride (FeCl₃), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Perchloric acid (HClO₄), 6% (v/v)
-
Deionized water
-
Urine samples (drug-free for calibration curve)
-
Volumetric flasks and pipettes
-
Centrifuge
-
Spectrophotometer or microplate reader
Experimental Workflow:
Figure 2: Workflow for the colorimetric quantification of AHA in urine.
Procedure:
-
Preparation of Reagents:
-
Ferric Chloride Reagent (0.1 M): Dissolve 1.62 g of anhydrous ferric chloride in 100 mL of 0.1 M HCl. Store in a dark, airtight container.
-
AHA Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of AHA and dissolve it in 100 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with drug-free urine to final concentrations ranging from 2 to 30 µg/mL.
-
-
Sample Preparation:
-
To 1 mL of urine sample (or standard), add 1 mL of 6% perchloric acid.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant for analysis.
-
-
Colorimetric Reaction and Measurement:
-
In a clean test tube or microplate well, mix 500 µL of the supernatant with 500 µL of the ferric chloride reagent.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance of the resulting solution at 502 nm using a spectrophotometer. Use a blank prepared with drug-free urine processed in the same way.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of AHA in the unknown samples by interpolating their absorbance values on the calibration curve.
-
Data Presentation:
| Parameter | Result |
| Linearity Range | 2 - 30 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~2 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Recovery | 95 - 105% |
| Note: The values presented in this table are typical expected performance characteristics for a validated colorimetric assay and should be determined experimentally for each specific application. |
Protocol 2: HPLC-UV Method for this compound in Urine
This method provides higher specificity and sensitivity for the quantification of AHA in urine compared to the colorimetric assay.
Materials and Reagents:
-
This compound (AHA) standard (analytical grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid (H₃PO₄), 85%
-
Deionized water (HPLC grade)
-
Perchloric acid (HClO₄), 6% (v/v)
-
Urine samples (drug-free for calibration curve)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Syringe filters (0.45 µm)
Experimental Workflow:
Figure 3: Workflow for the HPLC-UV quantification of AHA in urine.
Procedure:
-
Preparation of Mobile Phase and Standards:
-
Mobile Phase: Prepare a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 10:90 v/v). The exact ratio may need optimization depending on the column and system. Degas the mobile phase before use.
-
AHA Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of AHA and dissolve it in 100 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with drug-free urine to final concentrations ranging from 10 to 500 µg/mL.
-
-
Sample Preparation:
-
To 1 mL of urine sample (or standard), add 1 mL of 6% perchloric acid.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.
-
Inject 20 µL of the prepared sample or standard.
-
Monitor the eluent at a wavelength of 210 nm. The retention time for AHA will need to be determined experimentally.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of AHA in the unknown samples by comparing their peak areas to the calibration curve.
-
Data Presentation:
| Parameter | Result |
| Linearity Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~2 µg/mL |
| Limit of Quantification (LOQ) | ~10 µg/mL |
| Intra-day Precision (%RSD) | < 3% |
| Inter-day Precision (%RSD) | < 6% |
| Recovery | 97 - 103% |
| Note: The values presented in this table are typical expected performance characteristics for a validated HPLC-UV assay and should be determined experimentally for each specific application. |
Conclusion
The protocols described provide robust and reliable methods for the quantification of this compound in urine samples. The colorimetric assay is a simple and rapid method suitable for screening large numbers of samples, while the HPLC-UV method offers higher specificity and is recommended for applications requiring more precise quantification. The choice of method will depend on the specific requirements of the research or clinical application. It is essential to validate the chosen method in the user's own laboratory to ensure its performance meets the required standards.
References
Application of Acetohydroxamic Acid in Soil Science: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – Acetohydroxamic acid (AHA), a potent urease inhibitor, is a valuable tool in soil science research, particularly in studies focused on nitrogen (N) cycling and fertilizer efficiency. Its application helps in mitigating nitrogen loss from urea-based fertilizers, a critical aspect of sustainable agriculture and environmental protection. These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in soil science studies.
Introduction to this compound in Soil Science
This compound (AHA) is a structural analog of urea (B33335) and acts as a competitive inhibitor of the urease enzyme.[1] Urease, which is abundant in soils due to its production by microorganisms and plants, catalyzes the rapid hydrolysis of urea into ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). This rapid conversion can lead to significant nitrogen loss through ammonia volatilization, especially in alkaline and low cation exchange capacity soils.[2] By inhibiting urease activity, AHA slows down the rate of urea hydrolysis, thereby reducing ammonia volatilization and increasing the availability of nitrogen for plant uptake.
Core Applications in Soil Science
The primary application of this compound in soil science is to:
-
Reduce Ammonia Volatilization: By inhibiting urease, AHA helps to minimize the loss of nitrogen as ammonia gas from urea-containing fertilizers.
-
Improve Nitrogen Use Efficiency (NUE): By slowing the release of ammonia, more nitrogen remains in the soil in the plant-available ammonium (B1175870) (NH₄⁺) form for a longer period, enhancing its uptake by crops.
-
Study Nitrogen Cycling Processes: AHA serves as a critical tool in laboratory and field studies to investigate the dynamics of urea hydrolysis, nitrification, and denitrification in different soil types and environmental conditions.
Data Presentation
The following tables summarize quantitative data on the efficacy of urease inhibitors, including this compound, in various soil studies.
Table 1: Effect of this compound Concentration on Urease Inhibition in Different Soil Types
| Soil Type | This compound (AHA) Concentration (mM) | Urease Inhibition (%) | Reference |
| Sandy Loam | 0.1 | 70.1 ± 1.7 | [3] |
| Clay Loam | Not Specified | Not Specified | |
| Silt Loam | Not Specified | Not Specified | |
| Calcareous Soil | Not Specified | Not Specified |
Note: Data for specific soil types and a range of AHA concentrations is often study-dependent. The value presented is from a study on jack bean urease, which is commonly used as a model for soil urease.
Table 2: Impact of Urease Inhibitors on Ammonia Volatilization from Urea Fertilizers
| Urease Inhibitor | Soil Type | Reduction in Ammonia Volatilization (%) | Reference |
| N-(n-butyl) thiophosphoric triamide (NBPT) | Sandy Loam | 32.3 | In Vitro Evaluation of Enhanced Efficiency Nitrogen Fertilizers Using Two Different Soils |
| N-(n-butyl) thiophosphoric triamide (NBPT) | Silty Clay | 71.4 | In Vitro Evaluation of Enhanced Efficiency Nitrogen Fertilizers Using Two Different Soils |
| NBPT + NPPT | Not Specified | 75 | [4][5] |
| 2-NPT | Not Specified | 70 | [4][5] |
Note: While these data primarily feature other common urease inhibitors, they provide a comparative context for the expected efficacy of this compound.
Table 3: Effect of Nitrogen Fertilizers and Amendments on Soil Microbial Biomass Nitrogen (SMBN)
| Treatment | Soil Type | SMBN (mg N/kg soil) | Reference |
| Control (No N) | Sandy Loam | Varies | [6] |
| Urea | Sandy Loam | Varies | [6] |
| Urea + N-Serve (Nitrification Inhibitor) | Not Specified | 5-11% more N in ammonium form | [7] |
| Manure | Not Specified | Varies |
Note: The impact of this compound on SMBN would be an indirect effect of altering nitrogen availability and would require specific experimental investigation.
Experimental Protocols
Detailed methodologies for key experiments involving this compound in soil science are provided below.
Protocol 1: Determination of Soil Urease Activity Inhibition by this compound (Colorimetric Method)
This protocol is adapted from the Berthelot (indophenol) reaction method.
1. Materials:
-
Fresh soil samples, sieved (<2 mm)
-
This compound (AHA) stock solution
-
Urea solution (e.g., 1 M)
-
Potassium chloride (KCl) solution (e.g., 2 M)
-
Phenol-nitroprusside reagent
-
Buffered hypochlorite (B82951) reagent
-
Ammonium standard solutions
-
Spectrophotometer
-
Incubator
-
Centrifuge and centrifuge tubes
-
Shaker
2. Procedure:
- Sample Preparation: Weigh 5 g of fresh soil into a series of flasks or beakers.
- Inhibitor Application: Add different concentrations of AHA solution to the soil samples. Include a control group with no AHA.
- Urea Addition: Add a known volume of urea solution to each soil sample to initiate the enzymatic reaction.
- Incubation: Incubate the samples at a constant temperature (e.g., 37°C) for a specific period (e.g., 2 hours).
- Extraction: Stop the reaction by adding KCl solution. Shake the mixture for 30 minutes to extract the ammonium produced.
- Centrifugation and Filtration: Centrifuge the soil suspension and filter the supernatant to obtain a clear extract.
- Color Development: Take an aliquot of the extract and add the phenol-nitroprusside and buffered hypochlorite reagents. Allow the color to develop in the dark.
- Spectrophotometric Measurement: Measure the absorbance of the blue-green indophenol (B113434) color at a wavelength of 630-670 nm.
- Calculation: Determine the ammonium concentration from a standard curve prepared with ammonium solutions of known concentrations. Calculate the urease activity and the percentage of inhibition by AHA.
Calculation of Urease Inhibition: % Inhibition = [1 - (Urease activity with AHA / Urease activity of control)] x 100
Protocol 2: Soil Incubation Study to Evaluate the Effect of this compound on Ammonia Volatilization
1. Materials:
-
Soil samples
-
Urea fertilizer
-
This compound (AHA)
-
Incubation jars with airtight lids
-
Acid trap containing a known concentration of sulfuric or boric acid
-
Airflow system (pump, flow meters)
-
Titration equipment or ion chromatograph
2. Procedure:
- Soil Preparation: Place a known amount of air-dried, sieved soil into each incubation jar. Adjust the moisture content to a specific water holding capacity (e.g., 60%).
- Treatment Application: Apply urea fertilizer to the soil surface. For the treatment groups, apply urea coated with or mixed with the desired concentration of AHA. Include a control with only urea.
- Incubation Setup: Seal the jars and connect them to an airflow system. The air passed through the jars is first bubbled through water to humidify it and then through the acid trap to capture any incoming ammonia. The outlet from the jar is connected to a second acid trap to capture the volatilized ammonia from the soil.
- Incubation: Incubate the jars at a constant temperature for a set period (e.g., 7-21 days).
- Ammonia Trapping and Analysis: At regular intervals, remove the acid traps and replace them with fresh ones. Analyze the amount of ammonia captured in the acid traps by titration with a standard acid or by using an ion chromatograph.
- Data Analysis: Calculate the cumulative ammonia loss over the incubation period for each treatment. Determine the effectiveness of AHA in reducing ammonia volatilization compared to the control.
Protocol 3: Field Trial for Assessing the Efficacy of this compound as a Nitrogen Stabilizer
1. Experimental Design:
-
Select a field with uniform soil type and topography.
-
Use a randomized complete block design with at least four replications.
-
Treatments should include:
-
Control (no nitrogen fertilizer)
-
Urea fertilizer at a standard rate
-
Urea fertilizer + this compound at one or more rates
-
-
Plot size should be sufficient to minimize edge effects and allow for mechanical harvesting (e.g., 3m x 10m).
2. Application of Treatments:
-
Apply the fertilizer treatments uniformly to the respective plots at the appropriate time for the crop being grown (e.g., pre-plant or sidedress).
-
Ensure that the application method (broadcast, banding) is consistent across all plots.
3. Data Collection:
-
Soil Sampling: Collect soil samples at regular intervals throughout the growing season to measure ammonium (NH₄⁺) and nitrate (B79036) (NO₃⁻) concentrations.
-
Ammonia Volatilization: If feasible, measure ammonia volatilization from small sub-plots within each main plot using dynamic chamber methods.
-
Plant Tissue Analysis: Collect plant tissue samples at key growth stages to determine nitrogen uptake.
-
Crop Yield: At the end of the growing season, harvest the crop from a central area of each plot and determine the grain or biomass yield.
4. Data Analysis:
-
Analyze the soil nitrogen data, plant nitrogen uptake, and crop yield using analysis of variance (ANOVA) to determine the statistical significance of the treatment effects.
-
Calculate the Nitrogen Use Efficiency (NUE) for each treatment.
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. uvm.edu [uvm.edu]
- 3. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Field efficacy of urease inhibitors for mitigation of ammonia emissions in agricultural field settings: a systematic review [frontiersin.org]
- 6. Soil microbial community responses to short-term nitrogen addition in China’s Horqin Sandy Land - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for the Evaluation of Acetohydroxamic Acid (AHA) on Urease-Producing Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide.[1] This enzymatic activity is a critical virulence factor for various pathogenic bacteria. For instance, in urinary tract infections (UTIs) caused by species like Proteus mirabilis, the resulting ammonia production elevates urine pH, leading to the precipitation of struvite and carbonate apatite crystals, which can cause catheter encrustation and the formation of infection-induced urinary stones.[2] Similarly, for the gastric pathogen Helicobacter pylori, urease neutralizes stomach acid, enabling the bacteria to colonize the gastric mucosa, which can lead to gastritis, peptic ulcers, and gastric cancer.[2][3]
Acetohydroxamic acid (AHA), a structural analog of urea, is a potent and well-characterized urease inhibitor.[4][5][6] It functions by irreversibly binding to the nickel ions within the active site of the urease enzyme, blocking its catalytic activity.[7][8] This inhibition prevents the breakdown of urea, thereby mitigating the pathological consequences of ammonia production.[8][9] AHA is approved for the prevention of struvite stone formation in patients with chronic urea-splitting urinary infections.[5][6] These application notes provide detailed protocols for the in vitro evaluation of AHA's efficacy against urease-producing bacteria.
Mechanism of Action: Urease Inhibition
The primary pathogenic action of urease-producing bacteria in specific environments (like the urinary tract or stomach) is the enzymatic degradation of urea. The resulting products, ammonia and carbon dioxide, lead to a significant increase in local pH. This alkaline environment facilitates bacterial survival and promotes pathological conditions such as the formation of struvite stones in urine.[7] this compound acts as a competitive and irreversible inhibitor of urease, effectively blocking this cascade.[5][9]
Caption: Urease inhibition pathway by this compound (AHA).
Experimental Protocols
Protocol 1: In Vitro Urease Inhibition Assay (IC₅₀ Determination)
This protocol determines the concentration of AHA required to inhibit 50% of urease enzyme activity (IC₅₀). The assay quantifies ammonia production using the Berthelot (indophenol) method, where ammonia reacts with phenol (B47542) and hypochlorite (B82951) to form a blue-colored indophenol (B113434) compound, which is measured spectrophotometrically.[10][11]
Materials:
-
Purified Jack Bean Urease (or bacterial urease extract)
-
Urea solution (e.g., 100 mM in phosphate (B84403) buffer)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
This compound (AHA) stock solution
-
Phenol-nitroprusside reagent (Solution A: 106 mM phenol, 191 µM sodium nitroprusside)[11]
-
Alkaline hypochlorite reagent (Solution B: 125 mM sodium hydroxide, 125 mM sodium hypochlorite)[11]
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of AHA in phosphate buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
25 µL of urease enzyme solution.
-
25 µL of either AHA dilution (for test wells) or buffer (for control wells).
-
Mix and pre-incubate at 37°C for 15 minutes.[12]
-
-
Initiate Reaction: Add 50 µL of urea solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[11]
-
Stop Reaction & Color Development:
-
Measurement: Measure the absorbance at 625-670 nm using a microplate reader.[10]
-
Calculation: Calculate the percentage of urease inhibition for each AHA concentration using the formula: % Inhibition = [1 - (OD_test / OD_control)] * 100 The IC₅₀ value is determined by plotting % inhibition against the log of AHA concentration.
Caption: Experimental workflow for the in vitro urease inhibition assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of AHA that inhibits the visible growth of a urease-producing bacterium. It assesses the direct antibacterial properties of the compound. The broth microdilution method is standard.[13][14][15]
Materials:
-
Urease-producing bacterial strain (e.g., Proteus mirabilis, Helicobacter pylori)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Brucella Broth)
-
This compound (AHA) stock solution
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (with microaerophilic conditions for H. pylori)
Procedure:
-
AHA Dilutions: Prepare two-fold serial dilutions of AHA in the broth medium directly in a 96-well plate. Typically, 100 µL volumes are used, with concentrations ranging from high to low.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the AHA dilutions. Include a positive control (broth + inoculum, no AHA) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[16] For H. pylori, incubation should be under microaerophilic conditions.[3]
-
Reading the MIC: The MIC is the lowest concentration of AHA at which no visible bacterial growth (turbidity) is observed.[14][15] This can be assessed visually or by measuring the optical density (OD) with a microplate reader. For H. pylori, MICs have been reported in the range of 200-400 mg/L.[3]
Protocol 3: Whole-Cell Urease Activity Assay
This protocol measures the ability of AHA to inhibit urease activity in intact bacterial cells, providing a more biologically relevant context than a purified enzyme assay.
Materials:
-
Urease-producing bacterial culture
-
Phosphate Buffered Saline (PBS)
-
Urea solution (e.g., 50 mM in PBS)[11]
-
This compound (AHA) stock solution
-
Reagents for Berthelot method (as in Protocol 1)
-
96-well microplates and reader
Procedure:
-
Bacterial Suspension: Harvest bacteria from a culture, wash with PBS, and resuspend to a standardized turbidity (e.g., 1.0 McFarland).[12]
-
Incubation with AHA: In a 96-well plate, add 50 µL of the bacterial suspension to wells containing 50 µL of various concentrations of AHA (or PBS for control).
-
Pre-incubation: Incubate the plate under appropriate conditions (37°C, microaerophilic if needed) for 15-30 minutes to allow AHA to interact with the cells.[12]
-
Urease Reaction: Add urea solution to initiate the reaction and incubate for a set period (e.g., 20-30 minutes).[11][12]
-
Ammonia Detection: Centrifuge the plate to pellet the bacteria. Transfer the supernatant to a new plate.
-
Quantification: Perform the Berthelot method on the supernatant as described in Protocol 1 (Steps 5-7) to quantify ammonia production and determine the inhibition of urease activity.
Data Presentation
Quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Urease Inhibition Activity of this compound (AHA)
| Enzyme Source | Test Compound | IC₅₀ (µM)[17] | Inhibition Type |
|---|---|---|---|
| Jack Bean Urease | AHA | [Insert Value] | Noncompetitive[17] |
| P. mirabilis lysate | AHA | [Insert Value] | - |
| H. pylori lysate | AHA | [Insert Value] | - |
| Positive Control | [e.g., Thiourea] | [Insert Value] | - |
Table 2: Minimum Inhibitory Concentration (MIC) of AHA
| Bacterial Strain | Test Compound | MIC (µg/mL)[3] |
|---|---|---|
| Proteus mirabilis ATCC X | AHA | [Insert Value] |
| Helicobacter pylori ATCC Y | AHA | 200 - 400[3] |
| Klebsiella pneumoniae Z | AHA | [Insert Value] |
| Positive Control | [e.g., Ciprofloxacin] | [Insert Value] |
Table 3: Inhibition of Whole-Cell Urease Activity by AHA
| Bacterial Strain | AHA Concentration (µM) | % Urease Activity Inhibition |
|---|---|---|
| Proteus mirabilis ATCC X | 10 | [Insert Value] |
| 50 | [Insert Value] | |
| 100 | [Insert Value] | |
| Helicobacter pylori ATCC Y | 10 | [Insert Value] |
| 50 | [Insert Value] |
| | 100 | [Insert Value] |
Logical Workflow for Drug Development Professionals
For drug development, the evaluation of a urease inhibitor like AHA follows a logical progression from basic biochemical assays to more complex cellular and simulated in vivo models.
Caption: Staged evaluation workflow for a urease inhibitor.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. Antibacterial action of the urease inhibitor this compound on Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C2H5NO2 | CID 1990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound – general description [georganics.sk]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. drugs.com [drugs.com]
- 10. benchchem.com [benchchem.com]
- 11. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. asm.org [asm.org]
- 17. Effect of this compound on rumen urease activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Acetohydroxamic Acid
Introduction
Acetohydroxamic acid (AHA) is a urease inhibitor used in the treatment of urinary tract infections. Its quantitative determination is crucial for quality control in pharmaceutical formulations and for various research applications. This document provides a detailed application note and protocol for the analysis of this compound using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method is designed to be specific, accurate, and precise for the quantification of AHA and to separate it from potential degradation products.
Chromatographic Conditions
A reversed-phase HPLC method is employed for the analysis of this compound. The following chromatographic conditions are recommended based on typical methods for polar compounds and available literature.[1]
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis or Photodiode Array (PDA) Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of Acetonitrile (B52724) and a buffered aqueous solution (e.g., 0.1% Phosphoric Acid in Water). The exact ratio should be optimized for best separation, a starting point could be Acetonitrile: 0.1% Phosphoric Acid (20:80 v/v).[1] |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector Wavelength | 210 nm |
Method Validation Summary
The following table summarizes the validation parameters for the HPLC method for this compound, based on available data.[2]
| Validation Parameter | Result |
| Linearity Range | 100 - 1000 mg/L |
| Correlation Coefficient (r²) | 0.9999[2] |
| Accuracy (Mean Recovery) | 100.3%[2] |
| Precision (RSD) | 1.77%[2] |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities and degradants. |
Experimental Protocols
Preparation of Solutions
a) Mobile Phase Preparation (0.1% Phosphoric Acid in Water and Acetonitrile)
-
Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water and mix thoroughly.
-
Filter the aqueous mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase components before use.
-
Prepare the final mobile phase by mixing the filtered and degassed 0.1% phosphoric acid in water with acetonitrile in the desired ratio (e.g., 80:20 v/v).
b) Standard Stock Solution of this compound (1000 mg/L)
-
Accurately weigh approximately 100 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark.
-
Sonicate for 10 minutes to ensure complete dissolution.
c) Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 100, 250, 500, 750, and 1000 mg/L).
d) Sample Preparation (from Pharmaceutical Formulation)
-
Accurately weigh and transfer a quantity of the powdered tablets or capsule contents equivalent to 100 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.
-
Make up the volume to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
System Suitability Testing
Before starting the analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution (e.g., 500 mg/L) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure that there are no interfering peaks.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
After each injection, allow the chromatogram to run for a sufficient time to elute all components.
Data Analysis
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
-
Calculate the amount of this compound in the pharmaceutical formulation.
Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Workflow for forced degradation studies of this compound.
References
Application Note: Synthesis and Evaluation of Novel Acetohydroxamic Acid Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetohydroxamic acid and its analogs represent a pivotal class of compounds in medicinal chemistry. The defining feature of these molecules is the hydroxamic acid moiety (-CONHOH), a powerful metal-binding group, or pharmacophore. This functional group can chelate biologically crucial metal ions, particularly zinc (Zn²⁺) and nickel (Ni²⁺), which are found in the active sites of various metalloenzymes. By binding to these ions, hydroxamic acid derivatives can act as potent enzyme inhibitors.
This ability has been successfully exploited to develop drugs targeting enzymes like histone deacetylases (HDACs) and urease. HDAC inhibitors, such as the FDA-approved drug Vorinostat (SAHA), have emerged as a significant class of anti-cancer agents. [1][2]Urease inhibitors like this compound are used to treat urinary tract infections caused by urea-splitting bacteria. [3][4]The versatility of the hydroxamic acid scaffold allows for extensive synthetic modification to improve potency, selectivity, and pharmacokinetic properties, making it a highly attractive starting point for novel drug discovery programs.
This document provides detailed protocols for the synthesis of novel this compound analogs and their subsequent biological evaluation.
Synthesis of this compound Analogs
A common and effective strategy for synthesizing this compound analogs involves the coupling of a carboxylic acid precursor with a protected hydroxylamine, followed by a deprotection step. This method is versatile and compatible with a wide range of functional groups. [5][6]
General Synthetic Workflow
The overall process can be visualized as a multi-step workflow starting from a functionalized carboxylic acid.
Protocol: Synthesis via Carbonyldiimidazole (CDI) Coupling
This protocol is adapted from a method used to synthesize potent trypanocidal agents and is broadly applicable. [5] Materials:
-
Carboxylic acid derivative (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
O-Benzylhydroxylamine hydrochloride (1.5 eq)
-
Triethylamine (B128534) (or other non-nucleophilic base) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Palladium on carbon (10% Pd/C, catalytic amount)
-
Hydrogen (H₂) gas
-
Methanol (B129727) (MeOH) or Ethyl Acetate (EtOAc)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated NaHCO₃, brine, anhydrous MgSO₄, silica (B1680970) gel for chromatography).
Procedure:
-
Activation and Coupling: a. Dissolve the carboxylic acid derivative (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). b. Add CDI (1.2 eq) portion-wise and stir the reaction mixture at room temperature for 1-2 hours, or until CO₂ evolution ceases. c. In a separate flask, prepare a solution of O-benzylhydroxylamine by treating O-benzylhydroxylamine hydrochloride (1.5 eq) with triethylamine (1.5 eq) in THF. d. Add the O-benzylhydroxylamine solution to the activated carboxylic acid mixture. e. Stir the reaction at room temperature overnight. f. Monitor the reaction by Thin Layer Chromatography (TLC). g. Upon completion, quench the reaction with water and extract the product with ethyl acetate. h. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. i. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude O-benzyl hydroxamate intermediate. j. Purify the intermediate by silica gel column chromatography if necessary.
-
Deprotection (Hydrogenolysis): a. Dissolve the purified O-benzyl hydroxamate in a suitable solvent such as methanol or ethyl acetate. b. Carefully add a catalytic amount of 10% Pd/C to the solution. c. Securely attach a balloon filled with H₂ gas to the flask or use a hydrogenator. d. Stir the mixture vigorously under the H₂ atmosphere at room temperature for 4-12 hours. e. Monitor the reaction by TLC until the starting material is fully consumed. f. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. g. Wash the Celite pad with the reaction solvent. h. Concentrate the filtrate under reduced pressure to obtain the final this compound analog. The product can be further purified by recrystallization or chromatography if needed. High yields (80-95%) are typically achieved in this step. [5]
Biological Evaluation Protocols
After synthesis and characterization, the novel analogs must be tested for biological activity. Key assays include target-specific enzyme inhibition and general cell viability to assess potency and selectivity.
Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol describes a common method for screening HDAC inhibitors using a fluorogenic substrate. [7]
Principle: An acetylated substrate is incubated with an HDAC enzyme source. In the presence of an inhibitor, deacetylation is blocked. A developer solution containing a protease is then added, which specifically cleaves the deacetylated substrate to release a fluorophore. The fluorescence intensity is inversely proportional to the HDAC activity.
Materials:
-
HDAC inhibitor screening kit (e.g., from BioVision, Abcam, Promega) or individual components:
-
HeLa Nuclear Extract (as HDAC source) or purified HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer
-
Developer (containing a protease like trypsin)
-
Known HDAC inhibitor (e.g., SAHA, Trichostatin A) for positive control
-
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well black microplate with a flat bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare the reaction mix according to the kit manufacturer's instructions. A typical mix for each well includes Assay Buffer and the HDAC enzyme source.
-
In the 96-well plate, add test compounds at various concentrations. Include wells for a "no inhibitor" control (100% activity) and a "known potent inhibitor" control (e.g., Trichostatin A) for baseline inhibition. Keep the final DMSO concentration low (<1%) in all wells.
-
Add the reaction mix to each well.
-
Add the HDAC substrate to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the enzymatic reaction by adding the Developer solution to each well.
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for fluorophore development.
-
Measure the fluorescence using a microplate reader (e.g., excitation ~350-380 nm, emission ~440-460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the deacetylase activity). [1]
Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)
This assay quantifies urease activity by measuring the production of ammonia (B1221849) from urea (B33335). [8][9] Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The resulting ammonia is quantified using the Berthelot (or indophenol) method, where ammonia reacts with phenol (B47542) and hypochlorite (B82951) in an alkaline medium to form a blue-green indophenol (B113434) complex. The absorbance of this complex is measured spectrophotometrically and is proportional to the ammonia concentration. [8] Materials:
-
Jack Bean Urease
-
Urea
-
Phosphate buffer (e.g., pH 7.4)
-
Phenol Reagent (Phenol and Sodium Nitroprusside)
-
Alkali Reagent (Sodium Hydroxide and Sodium Hypochlorite)
-
Known urease inhibitor (e.g., this compound, AHA) for positive control
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear microplate with a flat bottom
-
Microplate reader capable of measuring absorbance at ~625-670 nm
Procedure:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the test compound solution at various concentrations. Include a "no inhibitor" control (100% activity) and a positive control (AHA).
-
Add the urease enzyme solution to each well and incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the urea substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Add the Phenol Reagent to each well, followed by the Alkali Reagent, to begin the color development reaction.
-
Incubate for an additional 30 minutes at 37°C for the blue-green color to develop.
-
Measure the absorbance at ~630 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value for each compound. [10]
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the effect of the novel compounds on the metabolic activity of mammalian cells, providing an indication of cytotoxicity and therapeutic index. [11][12] Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells to form purple formazan (B1609692) crystals. [11]The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Mammalian cell line (e.g., L6 rat myoblasts, HepG2, or a relevant cancer cell line)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Test compounds
-
96-well clear tissue culture plate
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Remove the medium and add fresh medium containing various concentrations of the test compounds. Include untreated cells as a control.
-
Incubate the cells for 24-72 hours.
-
After incubation, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for another 3-4 hours at 37°C. [11]5. Carefully remove the medium containing MTT.
-
Add the solubilization solution (e.g., 100-150 µL of DMSO) to each well to dissolve the purple formazan crystals. [13]7. Shake the plate gently for 15 minutes to ensure complete solubilization. 8. Measure the absorbance at 570 nm. A reference wavelength of >650 nm can be used to subtract background. [11]9. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ or CC₅₀ (concentration that causes 50% reduction in viability).
Data Presentation: Biological Activity of Novel Analogs
Quantitative data should be presented in clear, well-structured tables to allow for easy comparison of compound potency and selectivity.
Table 1: Urease Inhibitory Activity of Novel Analogs
| Compound ID | Structure/Modification | Urease IC₅₀ (µM) [12][14] | Cytotoxicity IC₅₀ (µM) [14] | Selectivity Index (Cytotox/Urease) |
|---|---|---|---|---|
| AHA (Control) | This compound | ~27.3 | >250 | >9.2 |
| d7 | 2,2′-dithiobis(N-(2-fluorophenyl)acetamide) | 0.074 | >250 | >3378 |
| d24 | 2,2′-dithiobis(N-(3,5-difluorophenyl)acetamide) | 0.44 | >250 | >568 |
| d8 | 2,2′-dithiobis(N-(3-fluorophenyl)acetamide) | 0.81 | >250 | >308 |
| d7 (sulfonyl) | 2-(N-(3-nitrophenyl)-N-(4-bromophenylsulfonyl)aminothis compound) | 0.13 | >250 µg/mL | High |
Table 2: HDAC Inhibitory Activity of SAHA Analogs with Heteroaryl CAP Groups
| Compound ID | CAP Group | Linker Length | HDAC IC₅₀ (µM) [2] |
|---|---|---|---|
| SAHA (Control) | Phenyl | C6 | 0.15 |
| 17a | Phenyl-1,3,4-thiadiazole | C4 | 0.35 |
| 34a | Phenyl-1,3,4-thiadiazole | C5 | 0.089 |
| 34c | 4-Cl-Phenyl-1,3,4-thiadiazole | C5 | 0.14 |
| 34d | 4-MeO-Phenyl-1,3,4-thiadiazole | C5 | 0.11 |
Visualization of Mechanisms and Pathways
Mechanism of HDAC Inhibition
HDAC inhibitors prevent the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and allowing for the transcription of tumor suppressor genes. [1][15]
Mechanism of Urease Inhibition
Urease contains a di-nickel active site that hydrolyzes urea. This compound analogs mimic the substrate and chelate these nickel ions, blocking the enzyme's activity and preventing the production of ammonia, which is pathogenic in certain infections. [3][16]
References
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. eurjchem.com [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cottoninfo.com.au [cottoninfo.com.au]
- 5. Novel Lipophilic this compound Derivatives Based on Conformationally Constrained Spiro Carbocyclic 2,6-Diketopiperazine Scaffolds with Potent Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Acetohydroxamic Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetohydroxamic acid (AHA) is a molecule known primarily for its role as a urease inhibitor.[1] However, the broader family of hydroxamic acids has garnered significant interest in oncology due to their potential as histone deacetylase (HDAC) inhibitors, which can induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[2][3] Assessing the cytotoxic effects of this compound is crucial for understanding its therapeutic potential and off-target effects.
These application notes provide detailed protocols for evaluating the in vitro cytotoxicity of this compound using common and well-established cell-based assays: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and the Caspase-3/7 assay for apoptosis.
Data Presentation
Direct comparative IC50 values for this compound across a wide range of cancer cell lines are not extensively available in the public domain. The following table summarizes the available quantitative data on the cytotoxic or inhibitory effects of this compound and related derivatives.
| Compound | Cell Line | Assay Type | IC50 Value or Effective Concentration | Reference |
| This compound (AHA) | HepG2 | MTT Assay | Affects survival at 10 mM (24h) | [4] |
| Acetohydroxamate Derivative (AKS 61) | A375 (Melanoma) | MTT Assay | Concentration-dependent cytotoxicity | [5] |
| Acetohydroxamate Derivative (AKS 7) | A375 (Melanoma) | MTT Assay | Concentration-dependent cytotoxicity | [5] |
| Hydroxamic Acid Derivative (Compound 3B) | SH-SY5Y (Neuroblastoma) | Proliferation Assay | IC50: 4.44 µM | [6] |
| Hydroxamic Acid Derivative (Compound 3A) | SH-SY5Y (Neuroblastoma) | Proliferation Assay | IC50: 8.49 µM | [6] |
Experimental Workflow
The following diagram illustrates a general workflow for assessing the cytotoxicity of this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[7]
Materials:
-
This compound (AHA)
-
Selected mammalian cell line (e.g., HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of AHA in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of AHA in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the prepared AHA dilutions. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of AHA using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the AHA concentration to generate a dose-response curve and determine the IC50 value.
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes, serving as a marker for cytotoxicity.[8]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended)
-
This compound (AHA)
-
Selected mammalian cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
It is important to include the following controls as per the kit manufacturer's instructions:
-
Untreated cells (spontaneous LDH release)
-
Lysis control (maximum LDH release)
-
Medium background control
-
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Stop Reaction and Data Acquisition:
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at the wavelength specified in the kit's manual (typically 490 nm).
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which is generally: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Caspase-3/7 Glo® Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[9]
Materials:
-
Caspase-Glo® 3/7 Assay System (e.g., from Promega)
-
This compound (AHA)
-
Selected mammalian cell line
-
Complete cell culture medium
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with AHA as described in the MTT protocol (steps 1 and 2).
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation:
-
Gently mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from all readings.
-
The resulting luminescence is proportional to the caspase-3/7 activity. Data can be presented as fold change in caspase activity compared to the untreated control.
-
Proposed Signaling Pathway for Hydroxamic Acid-Induced Cell Death
Hydroxamic acids, including derivatives of this compound, are known to function as HDAC inhibitors.[2] Inhibition of HDACs leads to hyperacetylation of histones and non-histone proteins, which can trigger both apoptosis (programmed cell death) and autophagy ('self-eating').[2][10] The diagram below illustrates a potential signaling pathway.
References
- 1. jmatonline.com [jmatonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antiglycation, radical scavenging, and semicarbazide-sensitive amine oxidase inhibitory activities of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assessment of anti-proliferative effect induced by α-mangostin from Cratoxylum arborescens on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. omicsonline.org [omicsonline.org]
Measuring Ammonia Production in the Presence of Acetohydroxamic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetohydroxamic acid (AHA) is a potent urease inhibitor investigated for various therapeutic applications, including the management of infections by urease-producing bacteria and hepatic encephalopathy. Accurate quantification of ammonia (B1221849) production is critical for evaluating the efficacy of AHA and understanding its mechanism of action. This document provides detailed application notes and protocols for measuring ammonia in experimental setups containing AHA, focusing on two widely used methods: the colorimetric Berthelot (indophenol) reaction and the enzymatic glutamate (B1630785) dehydrogenase assay.
A key consideration when measuring ammonia in the presence of any compound is the potential for interference with the assay chemistry. Fortunately, this compound has been reported to not interfere with the determination of urea (B33335) nitrogen by either the urease-Berthelot or the urease-glutamate dehydrogenase methods[1]. This allows for the direct application of these standard assays, with careful validation, for reliable ammonia quantification in the presence of AHA.
Recommended Assay Methods
Two principal methods are recommended for the quantification of ammonia in samples containing this compound:
-
Berthelot (Indophenol) Method: A robust and widely used colorimetric assay. It is based on the reaction of ammonia with phenol (B47542) and hypochlorite (B82951) in an alkaline medium to form a blue-green indophenol (B113434) dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the ammonia concentration.[2]
-
Enzymatic Glutamate Dehydrogenase (GDH) Method: A highly specific enzymatic assay. In the presence of glutamate dehydrogenase, α-ketoglutarate, and a reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH) cofactor, ammonia is converted to glutamate. The concomitant oxidation of NADH to NAD+ leads to a decrease in absorbance at 340 nm, which is proportional to the ammonia concentration.[3]
Data Presentation: Assay Comparison
The selection of an appropriate assay depends on the specific experimental requirements, including sample type, expected ammonia concentration, and available equipment. The following table summarizes the key quantitative parameters of the recommended methods.
| Parameter | Berthelot (Indophenol) Method | Enzymatic (Glutamate Dehydrogenase) Method |
| Principle | Colorimetric | Enzymatic, UV Spectrophotometry |
| Wavelength | 630-670 nm | 340 nm |
| Detection Range | ~1 - 500 µM | ~10 - 1000 µM |
| Assay Time | 30 - 60 minutes | 15 - 30 minutes |
| Throughput | High (96-well plate format) | High (96-well plate format) |
| Interference | Reportedly no interference from AHA[1]. Potential interference from other amines and colored compounds. | Reportedly no interference from AHA[1][4]. Highly specific for ammonia. |
| Advantages | Cost-effective, stable reagents. | High specificity, rapid. |
| Disadvantages | Longer incubation time, potential for interference from other compounds. | More expensive reagents, requires UV-capable spectrophotometer. |
Experimental Protocols
Protocol 1: Berthelot (Indophenol) Method for Ammonia Quantification
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening of urease inhibitors like AHA.
Materials:
-
Phenol Nitroprusside Solution (Reagent A)
-
Alkaline Hypochlorite Solution (Reagent B)
-
Ammonia Standard (e.g., Ammonium (B1175870) Chloride)
-
Ammonia-free deionized water
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 630-670 nm
-
Incubator
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of ammonium chloride (e.g., 10 mM) in ammonia-free water.
-
Create a series of dilutions from the stock solution to generate standards ranging from 0 to 500 µM.
-
Add 50 µL of each standard to separate wells of the 96-well plate in triplicate. Include a blank control with 50 µL of ammonia-free water.
-
-
Sample Preparation:
-
Collect experimental samples (e.g., bacterial culture supernatant, enzyme reaction mixtures) containing ammonia and AHA.
-
If necessary, centrifuge the samples to remove any particulate matter.
-
Add 50 µL of each sample to separate wells of the 96-well plate in triplicate.
-
-
Color Development:
-
Add 100 µL of Phenol Nitroprusside Solution (Reagent A) to each well containing standards and samples.
-
Mix gently by tapping the plate.
-
Add 50 µL of Alkaline Hypochlorite Solution (Reagent B) to each well.
-
Mix the contents of the wells thoroughly.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength between 630 nm and 670 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank from the absorbance readings of the standards and samples.
-
Plot the corrected absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the ammonia concentration in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Enzymatic Glutamate Dehydrogenase (GDH) Method
This protocol is also designed for a 96-well plate format and offers high specificity.
Materials:
-
Ammonia Assay Buffer (containing α-ketoglutarate and a reduced cofactor, e.g., NADPH)
-
Glutamate Dehydrogenase (GDH) enzyme solution
-
Ammonia Standard (e.g., Ammonium Chloride)
-
Ammonia-free deionized water
-
96-well UV-transparent flat-bottom plates
-
Microplate reader capable of measuring absorbance at 340 nm
-
Incubator
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of ammonium chloride (e.g., 10 mM) in ammonia-free water.
-
Create a series of dilutions from the stock solution to generate standards ranging from 0 to 1000 µM.
-
Add 20 µL of each standard to separate wells of the 96-well plate in triplicate. Include a blank control with 20 µL of ammonia-free water.
-
-
Sample Preparation:
-
Collect and process experimental samples as described in Protocol 1.
-
Add 20 µL of each sample to separate wells of the 96-well plate in triplicate.
-
-
Reaction Initiation:
-
Prepare a reaction mix by adding the GDH enzyme to the Ammonia Assay Buffer according to the manufacturer's instructions.
-
Add 200 µL of the reaction mix to each well containing standards and samples.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the absorbance at 340 nm at two time points: immediately after adding the reaction mix (A_initial) and after 10-20 minutes (A_final). Alternatively, perform a kinetic measurement, reading the absorbance every 1-2 minutes for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA) for each standard and sample: ΔA = A_initial - A_final.
-
Subtract the ΔA of the blank from the ΔA of the standards and samples.
-
Plot the corrected ΔA values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the ammonia concentration in the samples by interpolating their ΔA values from the standard curve.
-
Mandatory Visualizations
Urease Inhibition and Ammonia Quantification Workflow
Caption: Workflow for assessing urease inhibition by AHA via ammonia quantification.
Signaling Pathway of Urease Action and Inhibition
References
- 1. drugs.com [drugs.com]
- 2. Berthelot's reagent - Wikipedia [en.wikipedia.org]
- 3. The role of glutamate dehydrogenase in mammalian ammonia metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of urease-mediated ammonia production by 2-octynohydroxamic acid in hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acetohydroxamic Acid as a Urease Inhibitor in Helicobacter pylori Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Helicobacter pylori, a Gram-negative bacterium that colonizes the human stomach, is a primary causative agent of gastritis, peptic ulcers, and gastric cancer. A key survival factor for H. pylori in the acidic gastric environment is its prolific production of the enzyme urease. Urease catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, neutralizing gastric acid and allowing the bacterium to survive and colonize the gastric mucosa. Due to its critical role in H. pylori pathogenesis, urease is a prime target for antimicrobial drug development.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of acetohydroxamic acid against Helicobacter pylori and its urease. These values can vary between different strains and experimental conditions.
| Parameter | Concentration (mg/L) | Concentration (mM) | Notes | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | 200 - 400 mg/L | 2.66 - 5.33 mM | Bacteriostatic effect observed on eight H. pylori isolates. | [2][3] |
| Urease Inhibition | Not specified | 2.5 mM | Concentration that effectively inhibited urease activity in 49 clinical isolates.[4] | [4] |
| Reversible Urease Inhibition | 50 - 1000 mg/L | 0.67 - 13.32 mM | Noticeable reversible inhibitory effect on urease activity in 38 strains, with no effect on growth at these concentrations.[5] | [5] |
Signaling Pathway and Experimental Workflow Visualizations
H. pylori Urease-Dependent Acid Survival and Inhibition by this compound
The following diagram illustrates the mechanism by which H. pylori survives in the acidic gastric environment through the action of urease and how this compound disrupts this process.
Caption: H. pylori acid survival pathway and its inhibition by AHA.
Experimental Workflow for Screening Urease Inhibitors
This diagram outlines a typical workflow for identifying and characterizing urease inhibitors against H. pylori.
Caption: Workflow for screening and validating urease inhibitors.
Experimental Protocols
Protocol 1: In Vitro Urease Inhibition Assay using the Berthelot Method
This protocol is adapted for determining the inhibitory effect of this compound on H. pylori urease activity by quantifying ammonia production.
Materials:
-
H. pylori lysate (prepared by sonication or chemical lysis of a bacterial culture)
-
Urea solution (e.g., 1 M in phosphate (B84403) buffer)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound (AHA) stock solution (dissolved in a suitable solvent, e.g., water or DMSO)
-
Phenol-nitroprusside solution (Reagent A)
-
Alkaline hypochlorite (B82951) solution (Reagent B)
-
Ammonium (B1175870) chloride (NH₄Cl) standard solutions (for calibration curve)
-
96-well microtiter plates
-
Microplate reader (625-670 nm)
Procedure:
-
Preparation of Reagents: Prepare fresh working solutions of all reagents.
-
Assay Setup:
-
In a 96-well plate, add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of various concentrations of AHA solution to the test wells.
-
Add 25 µL of the solvent used for AHA as a negative control (100% enzyme activity).
-
Add 25 µL of a known urease inhibitor (e.g., thiourea) as a positive control.
-
Add 50 µL of H. pylori lysate to all wells except the blank. For the blank, add 50 µL of phosphate buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of urea solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Color Development:
-
Stop the reaction and initiate color development by adding 50 µL of Reagent A followed by 50 µL of Reagent B to all wells.
-
Incubate at room temperature for 20-30 minutes for the color to develop.
-
-
Measurement: Measure the absorbance at a wavelength between 625 nm and 670 nm using a microplate reader.
-
Calculation of Inhibition:
-
Prepare a standard curve using the ammonium chloride solutions to determine the concentration of ammonia produced.
-
Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (ODtest well / ODcontrol well)] x 100
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of this compound against H. pylori
This protocol outlines the agar (B569324) dilution method for determining the MIC of AHA against H. pylori.
Materials:
-
H. pylori strain(s) of interest
-
Mueller-Hinton agar or other suitable agar for H. pylori growth (e.g., Brucella agar)
-
Fetal Bovine Serum (FBS) or other required supplements
-
This compound (AHA)
-
Sterile petri dishes
-
Microaerophilic incubation system (e.g., gas jar with CampyGen sachets or a tri-gas incubator)
Procedure:
-
Preparation of AHA-containing Agar Plates:
-
Prepare the agar medium according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to 45-50°C in a water bath.
-
Add the required supplements (e.g., FBS to a final concentration of 5-10%).
-
Prepare a series of two-fold dilutions of AHA in a suitable solvent.
-
Add the appropriate volume of each AHA dilution to separate aliquots of the molten agar to achieve the desired final concentrations. Also, prepare a control plate with no AHA.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Culture the H. pylori strain on an appropriate agar medium under microaerophilic conditions at 37°C for 48-72 hours.
-
Harvest the bacterial growth and suspend it in a suitable broth (e.g., Brucella broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation:
-
Spot-inoculate a small volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of the AHA-containing and control agar plates.
-
-
Incubation:
-
Incubate the plates in a microaerophilic environment at 37°C for 48-72 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of AHA that completely inhibits the visible growth of H. pylori.
-
Concluding Remarks
This compound is an indispensable tool for researchers studying the critical role of urease in the pathophysiology of H. pylori. The protocols and data presented here provide a framework for investigating the efficacy of AHA and other potential urease inhibitors. The visualization of the urease-dependent survival pathway and the experimental workflow for inhibitor screening offer a clear conceptual and practical guide for professionals in the field of antimicrobial drug development. Consistent application of standardized protocols is crucial for generating reproducible and comparable data in the ongoing effort to combat H. pylori infections.
References
- 1. Acid survival of Helicobacter pylori: how does urease activity trigger cytoplasmic pH homeostasis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial action of the urease inhibitor this compound on Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Inhibition of urease activity but not growth of Helicobacter pylori by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Acetohydroxamic Acid for Oral Administration in Research Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetohydroxamic acid (AHA) is a potent and irreversible inhibitor of urease, an enzyme produced by various bacteria that hydrolyzes urea (B33335) into ammonia (B1221849) and carbon dioxide.[1] This mechanism of action makes AHA a valuable research tool for studying conditions associated with urease-producing bacteria, such as urinary tract infections and the formation of infection-induced urinary stones.[1] This document provides detailed application notes and protocols for the formulation of AHA for oral administration in research animals, focusing on practical methods for laboratory settings.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂H₅NO₂ | [2] |
| Molecular Weight | 75.07 g/mol | [2] |
| Appearance | White, crystalline solid | [3] |
| Melting Point | 88-91 °C | [4] |
| pKa | 9.32 - 9.4 | [3][4] |
| Solubility | Highly soluble in water; Soluble in alcohol; Slightly soluble in methanol. | [2][3][4] |
Recommended Formulations for Oral Administration
Due to its high water solubility, this compound can be formulated as a simple aqueous solution. However, for studies requiring more complex formulations, such as suspensions for sustained release or co-administration with other agents, various vehicles can be employed. The stability of extemporaneously prepared formulations has not been extensively reported, and it is critical for researchers to perform stability studies on their specific formulations to ensure accurate dosing throughout a study.
Formulation 1: Aqueous Solution
This is the simplest formulation for water-soluble compounds like AHA.
Protocol for Preparation of a 10 mg/mL Aqueous Solution:
-
Materials:
-
This compound (AHA) powder
-
Sterile, purified water (e.g., Water for Injection, USP)
-
Sterile glassware (beaker, graduated cylinder)
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
-
Procedure:
-
Calculate the required amount of AHA and water to achieve the desired concentration and final volume.
-
Weigh the AHA powder accurately and transfer it to the beaker.
-
Add approximately 80% of the final volume of water to the beaker.
-
Place the beaker on the magnetic stirrer and stir until the AHA is completely dissolved.
-
Once dissolved, add the remaining water to reach the final desired volume.
-
Store the solution in a well-closed, light-resistant container at 2-8°C. Note: It is recommended not to store aqueous solutions for more than one day without stability data.[2]
-
Formulation 2: Suspension in Carboxymethyl Cellulose (B213188) (CMC)
For a suspension formulation, sodium carboxymethyl cellulose (CMC-Na) is a commonly used suspending agent.[1][5]
Protocol for Preparation of a 10 mg/mL Suspension in 0.5% CMC-Na:
-
Materials:
-
This compound (AHA) powder
-
Sodium carboxymethyl cellulose (low or medium viscosity)
-
Purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
Sterile glassware
-
-
Procedure:
-
Prepare the 0.5% CMC-Na vehicle:
-
Weigh 0.5 g of CMC-Na for every 100 mL of vehicle to be prepared.[5]
-
Heat about 80% of the required volume of purified water to 60-70°C.
-
Slowly add the CMC-Na powder to the heated water while stirring vigorously with a magnetic stirrer to avoid clumping.[1]
-
Continue stirring until a homogenous dispersion is formed.
-
Allow the solution to cool to room temperature. The viscosity will increase upon cooling.
-
Add the remaining volume of water and stir until uniform.
-
-
Prepare the AHA suspension:
-
Accurately weigh the required amount of AHA powder.
-
Levigate the AHA powder in a mortar with a small amount of the prepared 0.5% CMC-Na vehicle to form a smooth paste.[1]
-
Gradually add the remaining vehicle to the paste while triturating until a uniform suspension is achieved.[5]
-
Alternatively, use a homogenizer for more efficient dispersion.
-
-
Store the suspension in a well-closed, light-resistant container at 2-8°C. Shake well before each use.
-
Formulation 3: Mixed Vehicle Solution for Poorly Soluble Analogs
For analogs of AHA or in co-formulation studies where solubility may be a concern, a mixed-vehicle system can be used. A common example is a combination of DMSO, PEG300, Tween 80, and saline.[6][7][8]
Protocol for Preparation of a Solution in DMSO/PEG300/Tween 80/Saline:
-
Materials:
-
This compound (or analog) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
-
-
Procedure (for a 1 mL final volume with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline):
-
Accurately weigh the required amount of the compound.
-
Dissolve the compound in 100 µL of DMSO.[6]
-
Add 400 µL of PEG300 and mix thoroughly.[6]
-
Add 50 µL of Tween 80 and mix until the solution is clear.[6]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.[6]
-
Vortex the solution until it is homogeneous. Gentle warming or sonication may be used to aid dissolution if necessary.[7]
-
This solution should be prepared fresh and used immediately due to the potential for precipitation and degradation.
-
Experimental Protocols
Protocol for Stability Testing of an Oral Formulation
It is imperative to determine the stability of any extemporaneously prepared formulation. This protocol outlines a general procedure for a stability study.
1. Preparation of a Stability-Indicating HPLC-UV Method:
A validated stability-indicating analytical method is crucial to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[9]
-
Method Development:
-
Column: A C18 column is commonly used for the analysis of small polar molecules.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a typical starting point. The pH of the buffer should be optimized for peak shape and retention.
-
Detection: UV detection at a wavelength of maximum absorbance for AHA (around 210-230 nm) is suitable. A UV spectroscopic method for AHA has been described with a λmax of 353 nm in simulated gastric fluid, which could also be explored.
-
Forced Degradation Studies: To ensure the method is stability-indicating, the drug substance should be subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The HPLC method must be able to resolve the AHA peak from any degradation product peaks.[10]
-
-
Method Validation (as per ICH guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
2. Stability Study Protocol:
-
Prepare a batch of the AHA oral formulation as described in the formulation protocols.
-
Divide the batch into multiple aliquots and store them in the intended container-closure system under different storage conditions (e.g., refrigerated at 2-8°C and at room temperature, protected from light).
-
At specified time points (e.g., 0, 7, 14, 30, 60, and 90 days), withdraw an aliquot from each storage condition.
-
Analyze the samples for the concentration of AHA using the validated stability-indicating HPLC method.
-
At each time point, also visually inspect the formulation for any changes in color, odor, or appearance (e.g., precipitation, crystal growth). For suspensions, evaluate redispersibility.
-
The formulation is considered stable if the concentration of AHA remains within 90-110% of the initial concentration and there are no significant changes in physical appearance.
Protocol for Oral Gavage Administration in Rodents
Oral gavage is a common and accurate method for administering precise doses of a formulation to rodents.[11]
Materials:
-
Prepared AHA formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats, with a ball tip)[1]
-
Syringes (1-3 mL)
-
Animal balance
Procedure:
-
Dose Calculation:
-
Animal Restraint:
-
Mice: Restrain the mouse by scruffing the back of the neck to immobilize the head.
-
Rats: Gently restrain the rat with one hand, holding the head and extending the neck.
-
-
Gavage Administration:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the insertion depth.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth into the esophagus. The animal should swallow the tube. Do not force the needle. If resistance is met, withdraw and reinsert.[1]
-
Administer the formulation slowly and steadily.
-
Withdraw the needle gently along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for at least 15-30 minutes for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[11]
-
Continue to monitor the animals daily for any adverse effects.
-
Safety and Pharmacokinetic Data
| Parameter | Species | Value | Reference |
| LD₅₀ (Oral) | Rat | 4.8 g/kg | [12] |
| LD₅₀ (Oral) | Mouse | 5 g/kg | [12] |
| Bioavailability (Oral) | Animal (unspecified) | ~50-60% | [12] |
| Time to Peak Plasma Concentration (Tmax) | Rat | 0.36 h (at 150 mg/kg) | [13] |
| Peak Plasma Concentration (Cmax) | Rat | 1.126 mg/L (at 150 mg/kg) | [13] |
| Elimination Half-life (t½β) | Rat | 4.842 h (at 150 mg/kg) | [13] |
Adverse Effects: In clinical use and animal studies, potential side effects of AHA include gastrointestinal discomfort (nausea, vomiting), neurological symptoms (headache, tremors), and hematological effects (anemia).[14][15][16] Researchers should monitor animals for signs of these adverse effects, such as changes in appetite, activity level, and physical appearance.
Visualizations
Caption: Workflow for the preparation of an this compound oral formulation.
Caption: Simplified signaling pathway illustrating the inhibitory action of AHA on bacterial urease.
Caption: A logical workflow for the oral gavage administration of this compound in rodents.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. drugs.com [drugs.com]
- 4. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a stability-indicating HPLC-UV method for the quantification of acetazolamide in Oral-Mix and Oral-Mix SF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Interaction Between this compound and 12 Antibiotics Against 14 Gram-Negative Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Pharmacokinetic study on acetoside in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are the side effects of this compound? [synapse.patsnap.com]
- 15. drugs.com [drugs.com]
- 16. Effect of this compound on dissolution of canine struvite uroliths - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Impact of Acetohydroxamic Acid on Soil Microbial Communities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetohydroxamic acid (AHA) is a potent and irreversible inhibitor of the urease enzyme, an enzyme critical for the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide.[1] While its primary application is in treating urinary tract infections caused by urease-producing bacteria[1][2], its introduction into soil ecosystems, either intentionally as a nitrification inhibitor or unintentionally, can have significant impacts. Understanding these impacts is crucial for environmental risk assessment and for harnessing its potential in agriculture to improve nitrogen fertilizer efficiency.[3]
These application notes provide a comprehensive framework and detailed protocols for assessing the effects of this compound on the structure, diversity, and function of soil microbial communities. The methodologies cover key aspects from microcosm setup to molecular and biochemical analyses.
Key Assessment Methods
To evaluate the impact of AHA on soil microbes, a multi-faceted approach is recommended, combining functional assays with community structure analysis.
-
Soil Microcosm Studies: Controlled laboratory experiments that allow for the investigation of AHA's effects under standardized conditions.[4][5][6]
-
Soil Urease Activity Assay: A direct functional measurement to quantify the inhibitory effect of AHA on its target enzyme.[7][8] Urease plays a vital role in the nitrogen cycle, converting urea into a form of nitrogen accessible for plant growth.[7]
-
Microbial Community Analysis (16S rRNA Gene Sequencing): A culture-independent molecular technique to determine changes in bacterial diversity, composition, and relative abundance of different taxa.[9][10][11][12] This method allows for the identification of microbes directly from environmental samples.[9]
-
Soil Microbial Biomass Quantification: Measures the total mass of living microorganisms in the soil, providing an indication of the overall health and size of the microbial population. The chloroform (B151607) fumigation-extraction method is a standard approach.[13][14][15][16]
Experimental Workflows and Mechanisms
The following diagrams illustrate the overall experimental workflow, the mechanism of urease inhibition by AHA, and the expected ecological impacts.
Caption: Overall experimental workflow for assessing AHA's impact.
Caption: Mechanism of urease inhibition by this compound.
Caption: Logical pathway of AHA's impact on soil ecosystems.
Detailed Experimental Protocols
Protocol for Soil Microcosm Setup
This protocol outlines the establishment of controlled soil microcosms to study the effects of AHA.
-
Soil Collection and Preparation:
-
Collect topsoil (0-15 cm depth) from a field with no recent history of AHA or other inhibitor application.
-
Remove roots, stones, and large debris. Sieve the soil through a 2 mm mesh to ensure homogeneity.
-
Determine the soil's water holding capacity (WHC) and initial physicochemical properties (pH, organic carbon, total nitrogen).
-
Pre-incubate the soil at 60% WHC for 7 days in the dark at 25°C to stabilize the microbial community.
-
-
AHA Treatment Application:
-
Prepare a stock solution of this compound in sterile deionized water.
-
Establish treatment groups, for example: Control (water only), Low AHA dose, Medium AHA dose, and High AHA dose. Doses should be based on environmentally relevant concentrations or manufacturer recommendations for agricultural use.
-
Add the corresponding AHA solution (or water for the control) to replicate soil samples (e.g., 200g of moist soil per microcosm container) to achieve the target concentrations. Ensure thorough mixing for even distribution.
-
-
Incubation:
-
Place the microcosms in a controlled environment incubator (e.g., 25°C).
-
Cover the containers with perforated lids or parafilm to allow gas exchange while minimizing moisture loss.
-
Maintain soil moisture at 60% WHC throughout the experiment by adding sterile deionized water as needed.
-
Collect soil subsamples for analysis at specified time points (e.g., day 0, 1, 7, 14, 30, 60).
-
Protocol for Soil DNA Extraction
This protocol is designed to yield high-quality DNA from soil samples, which often contain PCR inhibitors like humic acids.[17][18][19]
-
Cell Lysis:
-
Weigh 0.25-0.5 g of soil into a bead-beating tube containing a mixture of ceramic beads.
-
Add a suitable lysis buffer (e.g., containing SDS and phosphate (B84403) buffer) to the tube.[17]
-
Secure the tubes in a bead beater and process at high speed for 2-5 minutes to mechanically disrupt microbial cells.
-
-
Removal of Impurities:
-
Centrifuge the tubes to pellet the soil particles and beads.
-
Transfer the supernatant to a new tube.
-
Add a precipitation solution (e.g., potassium acetate (B1210297) or a commercial inhibitor removal solution) to precipitate non-DNA organic and inorganic materials, including humic acids.[17][19]
-
Incubate on ice, then centrifuge to pellet the contaminants.
-
-
DNA Precipitation and Purification:
-
Transfer the DNA-containing supernatant to a new tube.
-
Precipitate the DNA using isopropanol (B130326) or a polyethylene (B3416737) glycol (PEG)/NaCl solution.[17][19]
-
Centrifuge at high speed to pellet the DNA.
-
Wash the DNA pellet with 70% ethanol (B145695) to remove residual salts and impurities.
-
Air-dry the pellet briefly and resuspend it in sterile TE buffer or nuclease-free water.
-
-
Quality Control:
-
Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/280 ratios of ~1.8 and A260/230 ratios of >1.7.
-
Verify DNA integrity by running an aliquot on a 1% agarose (B213101) gel.
-
Protocol for 16S rRNA Gene Amplicon Sequencing
This protocol outlines the steps to analyze the bacterial community structure.
-
PCR Amplification:
-
Amplify the V3-V4 or V4 hypervariable region of the 16S rRNA gene using universal bacterial primers (e.g., 341F/806R).[20] These primers should be barcoded to allow for multiplexing of samples.
-
Set up PCR reactions containing template DNA, primers, a high-fidelity DNA polymerase, dNTPs, and PCR buffer.
-
Run the PCR using an optimized thermal cycling program.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products to remove primers and dNTPs.
-
Quantify the purified amplicons and pool them in equimolar concentrations to create the sequencing library.
-
Sequence the library on a high-throughput sequencing platform, such as Illumina MiSeq.[9]
-
-
Bioinformatic Analysis:
-
Perform quality filtering and trimming of the raw sequencing reads.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at a defined similarity threshold (e.g., 97%).
-
Assign taxonomy to the representative sequences by comparing them against a reference database (e.g., Greengenes, SILVA).
-
Calculate alpha diversity indices (e.g., Shannon, Chao1) to assess within-sample diversity and beta diversity metrics (e.g., Bray-Curtis, UniFrac) to compare community composition between samples.
-
Protocol for Soil Urease Activity Assay
This colorimetric method determines urease activity by measuring the amount of ammonium (B1175870) released from urea.[7][8][21]
-
Reagents:
-
Urea solution (substrate)
-
Potassium chloride (KCl) solution (extractant)
-
Reagents for ammonium colorimetric detection (e.g., sodium salicylate, sodium nitroprusside, and sodium hypochlorite).
-
-
Incubation:
-
Weigh 5 g of moist soil into a flask.
-
Add the urea solution and mix.
-
For the control, add the urea solution after the incubation period, just before extraction.
-
Incubate the samples at 37°C for 2 hours.[8]
-
-
Extraction and Measurement:
-
Stop the reaction and extract ammonium by adding KCl solution and shaking vigorously.
-
Filter the soil slurry to obtain a clear extract.
-
Develop the color by adding the colorimetric reagents to an aliquot of the filtrate.
-
Measure the absorbance at a specific wavelength (e.g., 690 nm) using a spectrophotometer.
-
-
Calculation:
-
Calculate the concentration of ammonium released by comparing the absorbance to a standard curve prepared with known ammonium concentrations.
-
Express urease activity as mg NH₄⁺-N released per kg of dry soil per hour (mg N-NH₄⁺·kg⁻¹·h⁻¹).[8]
-
Protocol for Soil Microbial Biomass Carbon (MBC)
This protocol uses the chloroform fumigation-extraction method.[14][15][22]
-
Sample Preparation:
-
For each soil sample, prepare two subsamples (e.g., 10 g each). One will be fumigated, and the other will be the non-fumigated control.
-
-
Fumigation:
-
Place the fumigation subsamples in a desiccator containing a beaker of ethanol-free chloroform.
-
Evacuate the desiccator until the chloroform boils, then seal and keep in the dark for 24 hours. This lyses the microbial cells.[14]
-
After 24 hours, remove the chloroform vapor by repeated evacuation.
-
-
Extraction:
-
Analysis:
-
Measure the total organic carbon (TOC) in both the fumigated and non-fumigated extracts using a TOC analyzer.
-
-
Calculation:
-
Calculate the Microbial Biomass Carbon (MBC) using the formula: MBC (µg C/g soil) = (C_fumigated - C_non-fumigated) / kEC
-
Where C is the carbon extracted (µg C/g dry soil) and kEC is an extraction efficiency factor (typically around 0.45).[13]
-
Data Presentation
Quantitative data should be summarized in clear, well-structured tables for easy comparison between treatments and time points.
Table 1: Effect of this compound (AHA) on Soil Urease Activity and Microbial Biomass Carbon (MBC) after 14 Days.
| Treatment Group | AHA Concentration (mg/kg soil) | Urease Activity (mg NH₄⁺-N/kg/hr) | Microbial Biomass Carbon (µg C/g soil) |
| Control | 0 | 22.5 ± 2.1 | 350 ± 25 |
| Low AHA | 5 | 10.2 ± 1.5 | 342 ± 21 |
| Medium AHA | 25 | 2.8 ± 0.5 | 315 ± 18 |
| High AHA | 50 | 0.9 ± 0.2 | 280 ± 22 |
| Values are presented as mean ± standard deviation (n=3). |
Table 2: Changes in Bacterial Alpha Diversity Indices in Response to AHA Treatment after 30 Days.
| Treatment Group | AHA Concentration (mg/kg soil) | Observed ASVs | Shannon Index | Chao1 Index |
| Control | 0 | 2150 ± 120 | 8.2 ± 0.3 | 2400 ± 150 |
| Medium AHA | 25 | 1980 ± 110 | 7.8 ± 0.4 | 2250 ± 130 |
| High AHA | 50 | 1750 ± 95 | 7.1 ± 0.5 | 2000 ± 115 |
| Values are presented as mean ± standard deviation (n=3). |
Table 3: Relative Abundance (%) of Dominant Bacterial Phyla under High AHA Treatment (50 mg/kg) after 30 Days.
| Phylum | Control (%) | High AHA (%) | Fold Change |
| Proteobacteria | 32.1 | 35.5 | +1.1 |
| Acidobacteria | 18.5 | 16.2 | -0.8 |
| Actinobacteria | 15.3 | 12.1 | -0.8 |
| Firmicutes | 5.2 | 2.1 | -2.5 |
| Bacteroidetes | 8.8 | 10.3 | +1.2 |
| Values are mean relative abundances (n=3). Firmicutes often contain urease-producing members, and a decline may be expected. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A randomized double-blind study of this compound in struvite nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The physiological implications of urease inhibitors on N metabolism during germination of Pisum sativum and Spinacea oleracea seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A slurry microcosm study on the interaction between antibiotics and soil bacterial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A slurry microcosm study on the interaction between antibiotics and soil bacterial community - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. High throughput method for measuring urease activity in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pjoes.com [pjoes.com]
- 9. 16S rRNA Gene-Based Metagenomic Analysis of Rhizosphere Soil Bacteria in Arkansas Rice Crop Fields [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Microbiota Diversity Change as Quality Indicator of Soils Exposed to Intensive Periurban Agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocols/Microbial Biomass Assay.md at master · KivlinLab/Protocols · GitHub [github.com]
- 14. 2.2.1 Soil microbial biomass – C, N, and P – ClimEx Handbook [climexhandbook.w.uib.no]
- 15. openknowledge.fao.org [openknowledge.fao.org]
- 16. holisoils.eu [holisoils.eu]
- 17. Methods for microbial DNA extraction from soil for PCR amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijrpr.com [ijrpr.com]
- 19. An Improved Method for Soil DNA Extraction to Study the Microbial Assortment within Rhizospheric Region - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Beyond Taxonomic Identification: Integration of Ecological Responses to a Soil Bacterial 16S rRNA Gene Database [frontiersin.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Determination of microbial biomass in soils – secrets of science [shimadzu-webapp.eu]
Application of Acetohydroxamic Acid in Peptide Synthesis: A Review of Current Literature and Protocols for Related N-Hydroxy Compounds
For Immediate Release
This document provides a detailed overview of the potential application of acetohydroxamic acid in peptide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. Our review of the current scientific literature indicates that this compound is not a commonly utilized reagent in standard peptide synthesis protocols. However, its structural similarity to a class of highly effective additives, N-hydroxy compounds, warrants a thorough examination of their role and a comparative analysis.
This application note will, therefore, focus on the well-established use of N-hydroxy additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl cyanohydroxyiminoacetate (OxymaPure) in suppressing racemization during peptide bond formation. The protocols and data presented are for these widely accepted reagents and provide a framework for understanding the potential, albeit un-delineated, role of simpler hydroxamic acids like this compound.
The Challenge of Racemization in Peptide Synthesis
A primary obstacle in peptide synthesis is the loss of stereochemical integrity at the α-carbon of the activated amino acid, a phenomenon known as racemization.[1][2] This occurs primarily through the formation of a planar oxazolone (B7731731) intermediate, particularly when using powerful activating agents like carbodiimides.[3] The abstraction of the α-proton from this intermediate leads to a loss of chirality, resulting in a mixture of D and L enantiomers in the final peptide, which can be difficult to separate and can have significant implications for biological activity. Histidine and cysteine are amino acids that are particularly prone to racemization.[1]
The Role of N-Hydroxy Additives in Suppressing Racemization
To mitigate racemization, coupling reactions, especially those mediated by carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), are often performed in the presence of N-hydroxy additives.[4][5] These additives function by reacting with the highly reactive O-acylisourea intermediate formed from the carbodiimide (B86325) and the N-protected amino acid. This reaction generates an active ester that is more stable and less prone to oxazolone formation, yet sufficiently reactive to couple with the free amine of the growing peptide chain.[4]
The most common and effective additives include HOBt, HOAt, and, more recently, OxymaPure.[4][5][6] HOAt has been shown to be superior to HOBt in both enhancing coupling efficiency and preserving chiral integrity.[7]
Comparative Analysis of Common Coupling Additives
The effectiveness of a coupling additive is influenced by its acidity and ability to form a stable, reactive intermediate. Below is a comparison of commonly used additives. While direct quantitative data for this compound in this application is not available in the literature, its properties can be inferred for a theoretical comparison.
| Additive | Structure | pKa | Key Advantages | Disadvantages |
| 1-Hydroxybenzotriazole (HOBt) | Triazole derivative | 4.60[5] | Effective at suppressing racemization with carbodiimides.[4] | Potentially explosive, especially in anhydrous form.[4] |
| 1-Hydroxy-7-azabenzotriazole (HOAt) | Aza-derivative of HOBt | 3.28[5] | More effective than HOBt at suppressing racemization and accelerating coupling.[6][7][8] | More expensive than HOBt. |
| Ethyl cyanohydroxyiminoacetate (OxymaPure) | Oxime derivative | ~4.6 | Non-explosive alternative to HOBt and HOAt with comparable or superior performance.[4][6] | |
| This compound (AHA) | Simple hydroxamic acid | ~9.4 | Not commonly used. | Likely less effective due to lower acidity compared to established additives. |
Experimental Protocols
The following are generalized protocols for the use of N-hydroxy additives in solid-phase peptide synthesis (SPPS).
Materials and Reagents
-
Fmoc-protected amino acids
-
Solid support resin (e.g., Rink Amide, Wang resin)
-
Coupling reagent (e.g., DIC, HBTU, HATU)
-
Additive (HOBt, HOAt, or OxymaPure)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Protocol for Carbodiimide-Mediated Coupling with an Additive
This protocol describes a typical coupling cycle in Fmoc-based SPPS.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound peptide by treating with 20% piperidine in DMF for 5-20 minutes.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove piperidine and byproducts.
-
Amino Acid Activation and Coupling: a. In a separate vessel, dissolve 3-5 equivalents of the N-Fmoc-protected amino acid in DMF. b. Add 3-5 equivalents of the racemization-suppressing additive (e.g., HOBt or OxymaPure). c. Add 3-5 equivalents of the coupling reagent (e.g., DIC). d. Allow the mixture to pre-activate for 1-5 minutes. e. Add the activation mixture to the washed resin. f. Allow the coupling reaction to proceed for 1-2 hours at room temperature. For amino acids prone to racemization, the reaction can be conducted at 0°C for an extended period.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, isolate by centrifugation, and purify by reverse-phase HPLC.
Visualizing the Mechanism and Workflow
To better illustrate the processes involved in peptide synthesis and the role of additives, the following diagrams are provided.
Figure 1: Mechanism of racemization suppression by N-hydroxy additives.
Figure 2: General workflow for a single coupling cycle in solid-phase peptide synthesis.
Conclusion and Future Perspectives
While there is no significant body of evidence supporting the use of this compound as a primary additive in peptide synthesis, the underlying principles of racemization suppression through N-hydroxy compounds are well-established. The effectiveness of HOBt, HOAt, and OxymaPure highlights the importance of the N-hydroxy functionality in stabilizing reactive intermediates. The lower acidity of this compound compared to these established reagents may explain its absence in common protocols, as it would likely be less efficient in forming the requisite active ester.
Future research could explore the potential of other simple or substituted hydroxamic acids as cost-effective and safe alternatives to existing additives. However, for current applications requiring high-yield and high-purity peptides, the use of established additives like HOAt and OxymaPure is strongly recommended.
References
- 1. peptide.com [peptide.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. bachem.com [bachem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acetohydroxamic Acid for Urease Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing acetohydroxamic acid (AHA) for effective urease inhibition. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as a urease inhibitor?
This compound (AHA) is a potent inhibitor of urease.[1] Its mechanism of action involves the structural mimicry of the transition state of the urea (B33335) hydrolysis reaction catalyzed by urease. The hydroxamic acid moiety of AHA is crucial for its inhibitory effect. It enters the active site of the urease enzyme and coordinates with the nickel ions essential for the enzyme's catalytic activity. By binding to these nickel ions, AHA competitively and irreversibly blocks the substrate (urea) from accessing the active site, thus preventing the hydrolysis of urea into ammonia (B1221849) and carbon dioxide.[1]
Q2: What is a typical effective concentration range for this compound?
The effective concentration of AHA can vary depending on the source of the urease and the experimental conditions. However, studies have shown that AHA typically exhibits inhibitory effects in the micromolar to millimolar range. For instance, an IC50 value of 36.6 µM has been reported for Proteus mirabilis urease in whole cells, while for purified Helicobacter pylori urease, an IC50 of 47.29 µg/mL has been observed.[2] Another study on soybean urease reported an I50 of 900 µM at pH 7.0 and 37°C.[3]
Q3: How should I prepare and store this compound stock solutions?
For optimal results, it is recommended to prepare fresh solutions of AHA for each experiment. If a stock solution is necessary, dissolve solid AHA in a suitable solvent and store it appropriately. For in vivo experiments, it is best to prepare the working solution on the same day of use. To prevent inactivation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution before storage. Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.
Q4: What are the key factors that can influence the efficacy of this compound in my experiments?
Several factors can impact the effectiveness of AHA as a urease inhibitor:
-
pH: The binding of AHA to the urease active site is pH-dependent. The affinity of AHA for the active site tends to decrease at lower pH values.[3]
-
Temperature: As with most enzymatic reactions, temperature can affect the rate of urease activity and the stability of the inhibitor. It is crucial to maintain a consistent temperature throughout the assay.
-
Urease Source: The IC50 value of AHA can differ depending on whether a purified enzyme or whole cells are used, as well as the organism from which the urease is derived.[2]
-
Purity of AHA: The purity of the this compound used can affect the accuracy of the results. Ensure you are using a high-purity grade of AHA for your experiments.
Data Presentation
Table 1: IC50 Values of this compound against Urease from Various Sources
| Urease Source | Enzyme Form | IC50 | Experimental Conditions |
| Proteus mirabilis | Whole cells | 36.6 µM | Not specified |
| Helicobacter pylori | Purified enzyme | 47.29 µg/mL | Not specified |
| Soybean (Glycine max) | Purified enzyme | 900 µM | pH 7.0, 37°C |
Note: IC50 values can vary significantly based on experimental conditions. This table provides a summary for comparative purposes.
Experimental Protocols
Protocol 1: Urease Inhibition Assay using the Berthelot Method
This protocol outlines a common colorimetric method to determine urease inhibition by quantifying ammonia production.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution
-
Phosphate buffer (e.g., 100 mM, pH 6.8-7.4)
-
This compound (AHA)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite (B82951) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all solutions in the appropriate buffer and allow them to reach the desired assay temperature.
-
Inhibitor Preparation: Prepare a series of dilutions of AHA in the assay buffer.
-
Assay Setup: In a 96-well plate, add a defined amount of urease enzyme to each well (except for the blank).
-
Inhibitor Addition: Add the different concentrations of AHA to the respective wells. Include a positive control (urease with no inhibitor) and a negative control (no urease).
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a set duration (e.g., 30 minutes) at the same temperature.
-
Color Development: Stop the reaction and initiate color development by adding the phenol-nitroprusside and alkaline hypochlorite solutions.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 625-630 nm) using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each AHA concentration relative to the positive control.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible results | Pipetting errors, temperature fluctuations, or inconsistent incubation times. | Ensure accurate pipetting, maintain a constant temperature throughout the assay, and use a timer for precise incubation periods. |
| High background absorbance | Contaminated reagents or glassware. | Use fresh, high-purity reagents and thoroughly clean all glassware. Ensure the water used is free of ammonia.[4] |
| Low or no inhibition observed | Inactive AHA, incorrect concentration, or inappropriate assay conditions (e.g., pH). | Prepare fresh AHA solutions. Verify the concentration of your stock solution. Optimize the assay pH to ensure AHA is in its active form.[3] |
| Precipitation of AHA in the assay well | Low solubility of AHA in the chosen buffer. | Prepare a fresh, more dilute stock solution of AHA. Consider using a different buffer system in which AHA has higher solubility. |
| Interference with colorimetric reading | AHA may chelate metal ions that could interfere with the Berthelot reaction. | While AHA does not typically interfere with the urease-Berthelot method,[5] run a control with AHA and all assay components except urease to check for any direct reaction with the colorimetric reagents. |
Visualizations
References
Technical Support Center: Acetohydroxamic Acid (AHA) in Biochemical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using Acetohydroxamic Acid (AHA) in their experiments and may encounter interference in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AHA) and why might it interfere with my biochemical assays?
A1: this compound (AHA) is a small organic molecule primarily known as a urease inhibitor.[1] Its chemical structure, featuring a hydroxamic acid moiety (-CONHOH), gives it two key properties that can lead to assay interference:
-
Reducing Potential: The hydroxamic acid group can act as a reducing agent, which can interfere with assays that rely on redox reactions.
-
Metal Chelation: AHA can bind to metal ions (a process called chelation), which is integral to its inhibitory effect on nickel-containing urease but can also affect other metalloenzymes or assays that use metal ions.
Q2: Which biochemical assays are most likely to be affected by the presence of AHA?
A2: Based on its chemical properties, AHA is most likely to interfere with:
-
Protein Quantification Assays: Particularly the Bicinchoninic Acid (BCA) assay, which involves the reduction of Cu²⁺ to Cu¹⁺.
-
Enzyme Activity Assays: Especially those involving metalloenzymes that require divalent cations like Zn²⁺, Mg²⁺, or Mn²⁺ for their activity.
-
Cell Viability Assays: Assays like the MTT or XTT, which are based on the reduction of tetrazolium salts, may be affected.
Q3: Are there any known off-target effects of AHA that I should be aware of?
A3: Yes. The hydroxamic acid group is a known zinc-binding moiety, and as a result, AHA and other hydroxamic acid derivatives have been shown to inhibit zinc-dependent enzymes such as Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs) . This can lead to unintended biological effects in your experiments.
Troubleshooting Guides
Issue 1: Inaccurate Protein Quantification with BCA Assay
Symptoms:
-
Higher than expected protein concentrations in samples containing AHA.
-
High background absorbance in the absence of protein.
-
Non-linear standard curve when AHA is present in the standards.
Cause of Interference:
The BCA assay relies on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein, followed by the chelation of Cu¹⁺ by bicinchoninic acid to produce a colored product.[2] AHA, having reducing potential, can directly reduce Cu²⁺ to Cu¹⁺, leading to a false positive signal and an overestimation of protein concentration.[3]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting AHA interference in BCA assays.
Mitigation Strategies:
-
Run a Control: Prepare a sample containing the same concentration of AHA used in your experimental samples but without any protein. Subtract the absorbance of this control from your experimental sample readings.
-
Protein Precipitation: Use trichloroacetic acid (TCA) or cold acetone (B3395972) to precipitate the protein from your sample. This will separate the protein from the interfering AHA in the supernatant.[4][5][6]
-
Switch to an Alternative Assay: The Bradford (Coomassie) protein assay is generally less susceptible to interference by reducing agents.[7] However, it's still advisable to run an AHA control.
Illustrative Data on Potential Interference:
| Interfering Substance | Concentration | Observed Effect in BCA Assay |
| N-hydroxysuccinimide (NHS) | 5 mM | Significant absorbance increase, similar to protein[8][9] |
| Dithiothreitol (DTT) | 5 mM | Strong interference[10] |
| Glucose, Mercaptoethanol | Various | Elicit strong absorbance at 562 nm[11] |
Issue 2: Unexpected Results in Cell Viability (MTT/XTT) Assays
Symptoms:
-
Increased formazan (B1609692) production in the absence of cells or in treated cells, suggesting increased viability when cytotoxicity is expected.
-
High background absorbance in media-only controls containing AHA.
Cause of Interference:
MTT and XTT assays measure cell viability based on the enzymatic reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[12][13] Compounds with reducing potential can directly reduce the tetrazolium salt, leading to a false-positive signal that can mask cytotoxicity or falsely indicate increased proliferation.[14][15][16]
Experimental Protocol to Test for Interference:
-
Preparation: Prepare a 96-well plate with your standard cell culture medium.
-
AHA Dilutions: Add a range of AHA concentrations that you plan to use in your experiments to wells without cells.
-
Controls: Include wells with medium only (no AHA, no cells) as a negative control.
-
MTT/XTT Addition: Add the MTT or XTT reagent to all wells according to your standard protocol.
-
Incubation: Incubate the plate for the same duration as your cell-based experiments.
-
Reading: Measure the absorbance at the appropriate wavelength.
Interpreting the Results: If you observe a significant increase in absorbance in the wells containing AHA compared to the medium-only control, this indicates direct reduction of the tetrazolium salt by AHA and interference with the assay.
Issue 3: Inhibition of Metalloprotein-Dependent Processes
Symptoms:
-
Inhibition of an enzyme known to be a metalloprotein, even if it is not the intended target of AHA.
-
Unexpected changes in cellular processes regulated by metalloenzymes, such as cell signaling or extracellular matrix remodeling.
Cause of Interference:
AHA's hydroxamic acid group is a strong chelator of metal ions. This is the basis for its inhibition of the nickel-containing urease enzyme. However, it can also chelate other divalent metal ions like zinc (Zn²⁺), which are essential cofactors for enzymes like HDACs and MMPs.
Affected Signaling Pathways:
-
Histone Deacetylase (HDAC) Inhibition: HDACs are zinc-dependent enzymes that play a crucial role in chromatin remodeling and gene expression. Inhibition of HDACs by AHA can lead to hyperacetylation of histones and other proteins, affecting gene transcription, cell cycle progression, and apoptosis.[4]
Caption: Simplified HDAC inhibition pathway by AHA.
-
Matrix Metalloproteinase (MMP) Inhibition: MMPs are zinc-dependent endopeptidases that are critical for the degradation of the extracellular matrix (ECM). Inhibition of MMPs, such as MMP-9, by AHA can impact processes like cell migration, invasion, and tissue remodeling.[5][6]
Caption: Simplified MMP-9 inhibition pathway by AHA.
Experimental Protocols
Protocol: Acetone Precipitation to Remove AHA from Protein Samples
This protocol is adapted for the removal of small molecule interferents like AHA prior to a BCA protein assay.[4][6]
Materials:
-
Microcentrifuge tubes
-
Cold acetone (-20°C)
-
Microcentrifuge
-
5% SDS solution (optional, for resolubilizing difficult pellets)
-
BCA Protein Assay Kit
Procedure:
-
Pipette your protein sample (containing AHA) into a microcentrifuge tube.
-
Add 4 volumes of cold acetone to the sample (e.g., 400 µL of acetone for a 100 µL sample).
-
Vortex briefly and incubate at -20°C for at least 60 minutes to precipitate the protein.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully decant and discard the supernatant, which contains the AHA.
-
Allow the protein pellet to air dry for 5-10 minutes. Do not over-dry, as this can make resolubilization difficult.
-
Resuspend the protein pellet in a buffer compatible with the BCA assay (e.g., PBS). If the pellet is difficult to dissolve, a small amount of 5% SDS can be used.
-
Proceed with the BCA protein assay according to the manufacturer's instructions.
Note: Always include a set of protein standards that have undergone the same precipitation and resolubilization steps to ensure accuracy.
References
- 1. researchgate.net [researchgate.net]
- 2. Interference of N-hydroxysuccinimide with bicinchoninic acid protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. MMP-9 Signaling Pathways That Engage Rho GTPases in Brain Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blocking downstream signaling pathways in the context of HDAC inhibition promotes apoptosis preferentially in cells harboring mutant Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells | CoLab [colab.ws]
- 13. Vascular histone deacetylation by pharmacological HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Addressing the instability of Acetohydroxamic Acid solutions over time.
Welcome to the technical support center for Acetohydroxamic Acid (AHA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of AHA solutions over time.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AHA) and why is its solution stability a concern?
A1: this compound is a urease inhibitor used in various research and clinical applications.[1] Its solution stability is a significant concern because it is susceptible to hydrolysis, which breaks it down into acetic acid and hydroxylamine (B1172632).[2] This degradation can alter the concentration of the active compound, leading to inaccurate and unreliable experimental results.
Q2: What is the primary degradation pathway for AHA in aqueous solutions?
A2: The primary degradation pathway for AHA in aqueous solutions is hydrolysis. This reaction is catalyzed by both acid and base.[2] In this process, the amide bond of the AHA molecule is cleaved by water, yielding acetic acid and hydroxylamine as the main degradation products.
Q3: What are the main factors that influence the stability of AHA solutions?
A3: The stability of AHA solutions is primarily influenced by pH, temperature, and the presence of metal ions.
-
pH: AHA is most stable in the neutral pH range. Hydrolysis is accelerated under both acidic and basic conditions.
-
Temperature: Higher temperatures significantly increase the rate of hydrolysis.[3] Therefore, storing solutions at lower temperatures is crucial.
-
Metal Ions: Hydroxamic acids are known to chelate metal ions, particularly iron(III).[4] This interaction can affect the stability and color of the solution.
Q4: What are the recommended storage conditions for AHA solutions?
A4: To maximize stability, AHA solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to:
-
Store at a neutral or slightly acidic pH.
-
Keep solutions at low temperatures (2-8°C).
-
Protect from light.
-
Use tightly sealed containers to prevent exposure to air and moisture.[5]
For solid AHA, it should be stored in a cool, dry, and well-ventilated place, protected from moisture.[6]
Troubleshooting Guide
Problem: My AHA solution has changed color. Is it still usable?
A yellowish or brownish tint may indicate the formation of degradation products or complexes with trace metal ions. It is recommended to prepare a fresh solution. The absorbance of a 1.0 g in 5 mL water solution should not be greater than 0.050 in the 400-750 nm range.[7]
Problem: I am observing inconsistent results in my experiments using an AHA solution.
This is a common sign of solution instability. The concentration of active AHA may be decreasing over time due to hydrolysis.
Quantitative Stability Data
The stability of AHA is highly dependent on pH and temperature. The following table summarizes the available quantitative data on its degradation.
| pH/Condition | Temperature (°C) | Half-life (t½) | Reference |
| Normal Renal Function (in vivo) | 37 | 5-10 hours | [8] |
| Creatinine Clearance <20 mL/min (in vivo) | 37 | Prolonged | [9] |
| 1.5 M Nitric Acid | 25 | 457 minutes | [2] |
| 2.0 M Nitric Acid | 25 | 383 minutes | [2] |
| 2.5 M Nitric Acid | 25 | 320 minutes | [2] |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL AHA stock solution in a phosphate (B84403) buffer (pH 7.4).
Materials:
-
This compound (solid)
-
Monobasic potassium phosphate (KH₂PO₄)
-
1 M Potassium hydroxide (B78521) (KOH)
-
Deionized water
-
Calibrated pH meter
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Phosphate Buffer (pH 7.4):
-
Prepare the AHA Stock Solution:
-
Accurately weigh 100 mg of solid this compound.
-
Transfer the AHA to a 10 mL volumetric flask.
-
Add a small amount of the prepared phosphate buffer to dissolve the solid.
-
Once dissolved, fill the flask to the 10 mL mark with the phosphate buffer.
-
Mix the solution thoroughly by inversion.
-
-
Storage:
-
Prepare this solution fresh before use for best results.
-
If short-term storage is necessary, store the solution in a tightly sealed container at 2-8°C, protected from light.
-
Protocol 2: Spectrophotometric Assay for Monitoring AHA Degradation
This method is based on the reaction of AHA with ferric chloride to form a colored complex that can be quantified using a UV-Vis spectrophotometer.
Materials:
-
AHA solution to be tested
-
0.1 N Hydrochloric acid (HCl)
-
Ferric chloride solution (4 g of FeCl₃ in 200 mL of 0.1 N HCl)[7]
-
UV-Vis Spectrophotometer
-
Volumetric flasks (100 mL)
-
Pipettes
Procedure:
-
Prepare the Blank:
-
In a 100 mL volumetric flask, add approximately 50 mL of 0.1 N HCl and 10.0 mL of the Ferric chloride solution.
-
Dilute to the 100 mL mark with 0.1 N HCl and mix well.
-
-
Prepare the Sample:
-
Pipette 10.0 mL of the AHA solution to be tested into a 100 mL volumetric flask.
-
Add approximately 50 mL of 0.1 N HCl and 10.0 mL of the Ferric chloride solution.
-
Dilute to the 100 mL mark with 0.1 N HCl and mix well.
-
-
Measurement:
-
Without delay, measure the absorbance of the sample solution at the wavelength of maximum absorbance (approximately 502 nm) using the blank to set the instrument to zero.[7]
-
The concentration of AHA can be determined by comparing the absorbance to a standard curve prepared with known concentrations of AHA.
-
-
Stability Study:
-
To monitor degradation over time, repeat the measurement at regular intervals, ensuring the solution is stored under the desired conditions between measurements.
-
Protocol 3: Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method can be used to separate and quantify AHA from its degradation products, providing a more accurate assessment of stability.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) and a suitable buffer (e.g., phosphate buffer, pH adjusted with phosphoric acid)
-
AHA solution to be tested
-
Standards for AHA, acetic acid, and hydroxylamine
Procedure:
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and phosphate buffer. An example could be a gradient starting with a higher percentage of buffer and increasing the acetonitrile concentration over time.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
-
Sample Preparation:
-
Dilute the AHA solution to be tested to a suitable concentration (e.g., 10-100 µg/mL) with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the peaks corresponding to AHA, acetic acid, and hydroxylamine by comparing their retention times and peak areas to those of the standards.
-
-
Stability Assessment:
-
Analyze samples at different time points to monitor the decrease in the AHA peak area and the increase in the peak areas of the degradation products. This will allow for the calculation of the degradation rate.
-
References
- 1. This compound | C2H5NO2 | CID 1990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. benchchem.com [benchchem.com]
- 6. This compound – general description [georganics.sk]
- 7. uspbpep.com [uspbpep.com]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 9. This compound Monograph for Professionals - Drugs.com [drugs.com]
Technical Support Center: Managing Side Effects of Acetohydroxamic Acid in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acetohydroxamic Acid (AHA) in animal studies. The information is designed to help manage potential side effects and ensure the welfare of experimental animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AHA) and what is its primary mechanism of action?
A1: this compound is a drug that acts as a potent and irreversible inhibitor of the enzyme urease.[1][2] Urease is produced by certain bacteria and hydrolyzes urea (B33335) into ammonia (B1221849) and carbon dioxide.[3] This process increases urinary pH, which can lead to the formation of struvite (infection-induced) urinary stones.[3] By inhibiting urease, AHA reduces the production of ammonia in the urine, thereby preventing the rise in urinary pH and subsequent stone formation.[3][4] It is important to note that AHA itself does not have a direct antibacterial effect nor does it directly acidify urine.[4]
Q2: What are the most common side effects of AHA observed in animal studies?
A2: The most frequently reported side effects in animal studies include hemolytic anemia, gastrointestinal disturbances (such as anorexia, nausea, and vomiting), neurological symptoms (like tremulousness and malaise), and teratogenic effects (birth defects).[5][6] Bone marrow depression has also been observed in animals receiving high doses.[4]
Q3: Is AHA carcinogenic?
A3: Long-term animal studies to definitively determine the carcinogenic potential of AHA have not been conducted. However, a metabolite of AHA, acetamide, has been shown to cause hepatocellular carcinoma in rats at very high oral doses.[5] AHA has also shown mutagenic activity in the Ames test.[5] Therefore, it is considered a potential carcinogen.
Q4: What is the acute toxicity of AHA in rats?
A4: The acute oral LD50 (the dose that is lethal to 50% of the animals) of AHA in rats is reported to be 4.8 g/kg.[5][7]
Troubleshooting Guides
Hematological Side Effects
Issue: An animal is showing signs of hemolytic anemia (e.g., pale mucous membranes, lethargy, dark-colored urine).
Possible Cause:
-
AHA can induce a Coombs-negative hemolytic anemia, which is a dose-dependent adverse reaction.[6] This may be related to the drug's ability to chelate iron.[5]
Troubleshooting Steps:
-
Confirm Anemia: Immediately collect a blood sample for a complete blood count (CBC) and reticulocyte count. Key indicators of hemolytic anemia include a rapid drop in red blood cell (RBC) count, hemoglobin, and hematocrit, accompanied by an increase in reticulocytes (reticulocytosis).[4]
-
Assess Severity:
-
Intervention:
-
For mild, asymptomatic cases: Consider a dose reduction and increase the frequency of hematological monitoring.
-
For severe or symptomatic cases: Immediately cease AHA administration.[5] Provide supportive care as advised by a veterinarian, which may include fluid therapy and, in critical cases, blood transfusions.[5]
-
-
Monitoring: After any intervention, continue to monitor the animal's CBC daily until hematological parameters begin to stabilize and improve.
Gastrointestinal Side Effects
Issue: An animal is exhibiting signs of gastrointestinal distress (e.g., loss of appetite, nausea, vomiting, diarrhea).
Possible Cause:
-
Gastrointestinal upset is a common adverse effect of AHA.[5]
Troubleshooting Steps:
-
Monitor Food and Water Intake and Body Weight: Quantify daily food and water consumption and record body weight. A significant decrease is a key indicator of a problem.
-
Rule Out Other Causes: Ensure the symptoms are not due to other experimental factors or underlying illness.
-
Dose Adjustment: Gastrointestinal effects are often dose-dependent. Consider a temporary reduction in the AHA dose to see if symptoms alleviate.
-
Supportive Care:
-
Ensure easy access to palatable food and fresh water.
-
Consult with a veterinarian about supportive treatments, such as anti-emetics or appetite stimulants, if appropriate for the study protocol.
-
-
Administration with Food: While AHA is typically administered on an empty stomach, if gastrointestinal upset is persistent and mild, consult with the principal investigator and veterinarian about the feasibility of administering it with a small amount of food to buffer the stomach. Be aware this may affect absorption.
Teratogenic Effects
Issue: Planning a study with AHA in sexually mature animals.
Possible Cause:
-
AHA has been shown to be teratogenic in animal studies. In rats, intraperitoneal doses of 750 mg/kg and above caused fetal abnormalities.[5]
Troubleshooting Steps:
-
Avoid Use in Pregnant Animals: AHA is contraindicated in pregnant animals or those that may become pregnant.[5]
-
Study Design Considerations:
-
If the study involves sexually mature animals, house males and females separately to prevent breeding.
-
If breeding is a component of the study, administration of AHA should be carefully timed to avoid the period of organogenesis, or the study should be specifically designed to assess teratogenicity with appropriate ethical considerations and endpoints.
-
-
Consult IACUC and Regulatory Guidelines: Before initiating any study with a known teratogen in animals of reproductive age, consult your institution's Animal Care and Use Committee (IACUC) and relevant regulatory guidelines (e.g., FDA S5(R3)) for specific requirements.[8][9]
Data Presentation
Table 1: Quantitative Toxicity Data for this compound in Animal Models
| Parameter | Species | Dose | Effect | Reference |
| Acute Oral LD50 | Rat | 4.8 g/kg | Lethality | [5][7] |
| Teratogenicity | Rat | ≥ 750 mg/kg (IP) | Retarded and/or clubbed rear leg | [5] |
| Teratogenicity | Rat | 1500 mg/kg (IP) | Exencephaly and encephalocele | [5] |
| Hemolytic Anemia | Dog | Dose-dependent | Reversible hemolytic anemia, abnormal red cell morphology | [6] |
Experimental Protocols
Protocol 1: Hematological Monitoring During AHA Administration
Objective: To proactively monitor for and manage AHA-induced hemolytic anemia.
Materials:
-
Blood collection supplies (e.g., microtubes with anticoagulant)
-
Automated hematology analyzer or access to a diagnostic laboratory
Methodology:
-
Baseline Sampling: Prior to the first dose of AHA, collect a baseline blood sample from all animals to establish normal hematological values.
-
Routine Monitoring:
-
Collect blood samples for a complete blood count (CBC), including RBC count, hemoglobin, hematocrit, and a reticulocyte count.
-
Sampling frequency:
-
Initial Phase (First 2 weeks): Collect samples twice weekly.
-
Chronic Phase (>2 weeks): If no abnormalities are detected, reduce sampling to once every two weeks.[4]
-
-
-
Clinical Observation: Perform daily clinical observations, paying close attention to the color of mucous membranes, activity level, and urine color.
-
Intervention Thresholds:
-
Alert Level: A reticulocyte count exceeding 6% or a 10-15% decrease in hemoglobin from baseline warrants increased monitoring frequency (e.g., every 2-3 days) and consideration of a dose reduction.[4]
-
Action Level: A hemoglobin decrease of >2 g/dL from baseline, or the appearance of clinical signs of anemia, requires immediate cessation of AHA administration and veterinary consultation.[5]
-
-
Data Recording: Meticulously record all hematological data and clinical observations for each animal.
Protocol 2: Management of Severe Gastrointestinal Distress
Objective: To provide a standardized response to animals exhibiting severe or persistent gastrointestinal side effects.
Materials:
-
Body weight scale
-
Calibrated food and water measurement tools
-
Supportive care supplies (as recommended by a veterinarian)
Methodology:
-
Identification: An animal is identified as having severe GI distress if it exhibits >10% body weight loss from baseline, complete anorexia for >24 hours, or persistent vomiting/diarrhea.
-
Immediate Actions:
-
Temporarily suspend AHA dosing.
-
Isolate the animal if necessary to ensure accurate monitoring of food/water intake and waste output.
-
Provide a highly palatable, easily digestible diet.
-
-
Veterinary Consultation: Immediately consult with the attending veterinarian for a clinical assessment and to develop a supportive care plan. This may include subcutaneous or intravenous fluid administration to correct dehydration.
-
Re-introduction of AHA:
-
Once the animal has stabilized (regained appetite, cessation of vomiting/diarrhea, and body weight is stable or increasing), consider re-introducing AHA at a lower dose (e.g., 50% of the original dose).
-
If symptoms reappear at the lower dose, discontinuation of AHA for that animal should be strongly considered.
-
-
Documentation: Document all clinical signs, body weights, food/water intake, treatments administered, and the animal's response.
Mandatory Visualization
Caption: General experimental workflow for an AHA animal study.
Caption: Decision tree for managing suspected hemolytic anemia.
Caption: Mechanism of urease inhibition by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. drugs.com [drugs.com]
- 5. LITHOSTAT ® (this compound) Tablets [dailymed.nlm.nih.gov]
- 6. Effect of this compound on dissolution of canine struvite uroliths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C2H5NO2 | CID 1990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Redbook 2000: IV.C.9.b. Guidelines for Developmental Toxicity Studies | FDA [fda.gov]
- 9. fda.gov [fda.gov]
Improving the yield and purity of Acetohydroxamic Acid synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Acetohydroxamic Acid (AHA) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis of this compound.
Q1: My yield of this compound is significantly lower than expected. What are the common causes?
Low yields can stem from several factors throughout the experimental process. The most common culprits include:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature control, or suboptimal pH. The reaction between an ester (like ethyl acetate) and hydroxylamine (B1172632) proceeds most effectively under alkaline conditions.[1]
-
Side Reactions: The presence of water or other nucleophiles can lead to hydrolysis of the starting ester or the product, reducing the overall yield. Additionally, over-acylation can occur if using highly reactive acylating agents like acetyl chloride.[2]
-
Suboptimal Reagents: The quality and purity of starting materials, particularly hydroxylamine, are critical. Using hydroxylamine hydrochloride or sulfate (B86663) requires a base to liberate the free hydroxylamine, and the choice and amount of base can significantly impact the reaction.[3][4]
-
Product Loss During Workup: this compound has some solubility in water, which can lead to losses during extraction and washing steps.[2] Inefficient crystallization or purification methods can also contribute to a lower isolated yield.
Q2: I'm observing significant impurities in my final product. What are they and how can I remove them?
Common impurities include unreacted starting materials, by-products from side reactions, and inorganic salts.
-
Inorganic Salts: When using hydroxylamine hydrochloride or sulfate with a base (e.g., NaOH, KOH, Sodium Ethoxide), inorganic salts like NaCl or Na₂SO₄ are formed.[2][4] These can be difficult to remove as they may co-precipitate with the product.
-
Solution: A method using acetic anhydride (B1165640) and hydroxylamine hydrate (B1144303) avoids the use of an alkali base, simplifying purification by eliminating salt by-products.[2] If salts are present, purification via recrystallization from a suitable solvent system, such as ethyl acetate (B1210297) or a chloroform (B151607)/alcohol mixture, is recommended.[1][4]
-
-
Unreacted Hydroxylamine: Residual hydroxylamine can be an impurity. The USP (United States Pharmacopeia) provides a specific test to limit the amount of free hydroxylamine in the final product.[5]
-
Acetic Acid: Hydrolysis of the starting materials or the final product can generate acetic acid.[6] This can be removed during the workup and recrystallization steps.
Q3: Which synthesis method generally provides the highest yield and purity?
Several methods exist, each with advantages and disadvantages. Syntheses using hydroxylamine sulfate with sodium ethoxide as a catalyst in ethanol (B145695) have reported yields as high as 97.1%.[4][7] Another improved method reacting ethyl acetate and hydroxylamine hydrochloride in a methanol (B129727) solvent system reported yields of 87.2% and a purity of 98.3%.[1] A key consideration is the ease of purification; methods that avoid generating inorganic salt by-products can simplify the isolation of a high-purity product.[2]
Q4: How do I choose the right base and solvent for the reaction?
The choice of base and solvent is crucial for optimizing the reaction.
-
Base: The base neutralizes the acid in hydroxylamine salts (e.g., HCl in NH₂OH·HCl) to generate the reactive free hydroxylamine. Common bases include sodium hydroxide, potassium hydroxide, and sodium ethoxide.[1][3][8] Sodium ethoxide in ethanol is used as a catalyst in some high-yield preparations.[4][7]
-
Solvent: Anhydrous alcohols like methanol or ethanol are commonly used.[1][9] The solvent should effectively dissolve the reactants but also facilitate the crystallization of the final product upon cooling or concentration.
Troubleshooting Workflow for Low Yield
The following diagram provides a logical workflow to diagnose and resolve issues leading to low product yield.
Data on Synthesis Methods
The following table summarizes quantitative data from various published synthesis methods for this compound.
| Starting Materials | Base / Catalyst | Solvent | Yield | Purity | Reference |
| Hydroxylamine Sulfate, Ethyl Acetate | Sodium Ethoxide | Ethanol | 97.1% | >90% | [4] |
| Hydroxylamine Hydrochloride, Ethyl Acetate | Sodium Hydroxide | Methanol | 87.2% | 98.3% | [1] |
| Hydroxylamine Hydrochloride, Methyl Acetate | Solid Alkali (NaOH/KOH) | Alcohol | - | 80% | [8] |
| Hydroxylamine Hydrate (50%), Acetic Anhydride | None | Acetone | - | 98% | [2] |
Experimental Protocols
Below are detailed methodologies for key synthesis experiments.
Protocol 1: Synthesis from Hydroxylamine Hydrochloride and Ethyl Acetate[1]
This method is a common approach utilizing readily available starting materials.
Methodology:
-
Preparation: Add 21.0 g (0.30 mol) of hydroxylamine hydrochloride and 120 mL of methanol to a reaction flask. Heat and stir until the hydroxylamine hydrochloride is completely dissolved.[1]
-
Base Addition: Separately, prepare a solution of 16.0 g (0.40 mol) of sodium hydroxide. Add this solution to the reaction flask while stirring.[1]
-
Reaction: Cool the mixture to room temperature in an ice bath. Slowly add 36 mL of ethyl acetate dropwise to the stirring mixture. Allow the reaction to proceed at room temperature until complete.[1]
-
Neutralization & Workup: While cooling in a water bath, slowly add concentrated hydrochloric acid dropwise to adjust the pH of the mixture to between 6.0 and 6.5. Continue stirring for 30 minutes.[1]
-
Isolation of Crude Product: Filter the mixture to remove the precipitated inorganic salts. Recover the solvent from the filtrate under normal pressure to obtain the crude product.[1]
-
Purification: The crude product is purified by recrystallization. Use hot ethyl acetate (e.g., 4 x 100 mL) to heat and reflux, extracting the product. Filter the hot solution, then cool the filtrate to 0 to -5°C to crystallize the pure this compound.[1]
-
Final Product: Filter the crystals and dry to obtain the final product.[1]
Protocol 2: High-Yield Synthesis from Hydroxylamine Sulfate and Ethyl Acetate[4][7]
This method employs sodium ethoxide as a catalyst to achieve very high yields.
Methodology:
-
Preparation: In a suitable reactor, add 16.4 g (0.1 mol) of hydroxylamine sulfate.
-
Catalyst Addition: At room temperature, slowly drip in 68.0 g of a 20% sodium ethoxide solution in ethanol. The molar ratio of sodium ethoxide to hydroxylamine sulfate should be approximately 2:1. Stir the mixture; a precipitate will form.[7]
-
Reaction: Continue to add 17.6 g (0.2 mol) of ethyl acetate dropwise over about 1 hour. Maintain the reaction temperature at 25°C and allow the reaction to proceed for 1 hour.[7]
-
Neutralization: After the reaction is complete, continue stirring and slowly add concentrated sulfuric acid to adjust the pH to 6.[7]
-
Isolation and Purification: Use suction filtration to separate the solids. Concentrate the filtrate to obtain a solution of about 10 mL. Crystallize the product from a 9:1 mixture of chloroform and alcohol (60 mL total volume) to obtain needle-like crystals of this compound.[4]
References
- 1. guidechem.com [guidechem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis method of urease inhibitor this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN105152975B - Synthetic method for this compound - Google Patents [patents.google.com]
- 5. uspbpep.com [uspbpep.com]
- 6. osti.gov [osti.gov]
- 7. CN105152975A - Synthetic method for this compound - Google Patents [patents.google.com]
- 8. CN1384097A - Process for preparing this compound - Google Patents [patents.google.com]
- 9. This compound – general description [georganics.sk]
Technical Support Center: The Impact of Temperature on Acetohydroxamic Acid's Inhibitory Effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of temperature on the inhibitory effect of Acetohydroxamic Acid (AHA).
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the inhibitory activity of this compound (AHA) on urease?
A1: The optimal temperature for AHA's inhibitory effect on urease is generally within the range of physiological temperatures. Studies have shown effective inhibition at temperatures between 25°C and 37°C.[1][2][3][4] For instance, significant urease inhibition by AHA has been demonstrated at 37°C.[2][4] One study investigating a range of temperatures found that the urease activity inhibition efficiency was confirmed at temperatures between 10°C and 35°C.[5] However, it is crucial to consider that the optimal temperature can be influenced by the specific experimental conditions, such as the source of the urease, pH, and buffer composition.
Q2: How does temperature affect the stability of this compound (AHA) in solution?
A2: The stability of AHA is temperature-dependent and is also significantly affected by the chemical environment, particularly the presence of acids like nitric acid.[6][7] In acidic solutions, exothermic oxidation processes can occur at temperatures below the boiling point, leading to gas evolution.[6][7] For instance, in a 12 mol·L−1 nitric acid solution containing 50 g·L−1 AHA, weak exothermic processes were observed.[6] Thermal decomposition of AHA has been noted to occur at elevated temperatures.[8] When heated to decomposition, it emits toxic fumes of nitroxides. For general laboratory use, it is recommended to store AHA in a dry place at room temperature (15°C to 30°C or 59°F to 86°F) with the container tightly closed.[9]
Q3: Can high temperatures lead to the degradation of this compound (AHA) during my experiment?
A3: Yes, high temperatures can lead to the thermal decomposition of AHA.[8][10] The melting point of pure AHA is between 90-91°C.[8] Studies on its thermal stability have shown that initial exothermic decomposition can begin at temperatures as low as 352.68 K (79.53°C).[10] Therefore, it is critical to avoid exposing AHA solutions to unnecessarily high temperatures during your experiments to prevent degradation and ensure the accuracy of your results.
Q4: I am observing inconsistent inhibitory effects of AHA at different temperatures. What could be the cause?
A4: Inconsistent results at different temperatures can stem from several factors:
-
AHA Instability: As mentioned in Q2 and Q3, AHA can degrade at higher temperatures, leading to a lower effective concentration of the inhibitor.
-
Enzyme Stability: The activity and stability of the urease enzyme itself are highly dependent on temperature. High temperatures can lead to enzyme denaturation and loss of activity, independent of the inhibitor.
-
pH Shift: The pH of the buffer solution can change with temperature, which in turn can affect both the enzyme activity and the ionization state of AHA, potentially altering its binding affinity to the enzyme.[2]
-
Reaction Kinetics: The rates of both the enzymatic reaction and the inhibitor binding are temperature-dependent.
Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guides
Problem 1: No or significantly reduced inhibition by AHA at elevated temperatures (e.g., > 40°C).
| Possible Cause | Troubleshooting Steps |
| Thermal degradation of AHA. | 1. Prepare fresh AHA stock solutions for each experiment. 2. Avoid prolonged incubation of AHA at elevated temperatures before initiating the assay. 3. Include a control where AHA is pre-incubated at the high temperature and then tested at an optimal temperature to assess its stability. |
| Enzyme denaturation. | 1. Run a control experiment to measure urease activity at the elevated temperature in the absence of AHA. 2. Determine the optimal temperature range for your specific urease enzyme. |
| Sub-optimal pH at the experimental temperature. | 1. Measure the pH of your buffer at the actual experimental temperature. 2. Use a temperature-stable buffer or adjust the pH at the target temperature. |
Problem 2: High variability in results between replicate experiments performed at the same temperature.
| Possible Cause | Troubleshooting Steps |
| Inaccurate temperature control. | 1. Ensure your incubator or water bath provides uniform and stable temperature control. 2. Use a calibrated thermometer to verify the temperature within the reaction vessel. |
| Inconsistent timing of reagent addition. | 1. Use a multichannel pipette for simultaneous addition of reagents to multiple wells. 2. Follow a strict and consistent timing protocol for pre-incubation and reaction initiation. |
| Precipitation of AHA or other reaction components. | 1. Visually inspect the reaction mixture for any signs of precipitation. 2. Check the solubility of AHA and other reagents in your buffer at the experimental temperature. |
Quantitative Data Summary
Table 1: Thermal Stability of this compound (AHA)
| Parameter | Value | Conditions | Reference |
| Melting Point | 90-91 °C | Pure solid | [8] |
| Initial Exothermic Temperature | 352.68 K (79.53 °C) | Adiabatic stability test | [10] |
| Onset of Exothermic Reaction | ~70-95 °C | In nitric acid solution | [11] |
Table 2: Reported Experimental Temperatures for AHA Inhibition of Urease
| Temperature | Enzyme Source | Notes | Reference |
| 25 °C | Jack bean urease | Enthalpimetric determination of inhibition constants | [1][3] |
| 37 °C | Soybean urease | Investigation of competitive inhibition | [2] |
| 37 °C | Helicobacter pylori | Urease inhibition assay | [4] |
| 10-35 °C | Not specified | Study on the effect of temperature on urease activity inhibition | [5] |
Experimental Protocols
Key Experiment: Temperature-Dependent Urease Inhibition Assay
This protocol is based on the Berthelot method for quantifying ammonia (B1221849) production.[12][13]
Materials:
-
Purified urease (e.g., from Jack Bean)
-
Urea (B33335) solution (e.g., 100 mM in phosphate (B84403) buffer)
-
This compound (AHA) stock solution (e.g., 10 mM in a suitable solvent, followed by serial dilutions in buffer)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite (B82951) solution
-
96-well microplate
-
Temperature-controlled plate reader or incubator and spectrophotometer
Procedure:
-
Reagent Preparation: Prepare all solutions in phosphate buffer and allow them to equilibrate to the desired experimental temperatures (e.g., 25°C, 30°C, 37°C, 42°C).
-
Assay Setup: In a 96-well plate, set up the following for each temperature:
-
Test wells: Add urease enzyme solution and different concentrations of AHA.
-
Positive control wells: Add urease enzyme solution and the solvent used for AHA.
-
Blank wells: Add buffer and the highest concentration of AHA to account for any absorbance from the inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at the respective temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.[12]
-
Enzymatic Reaction: Initiate the reaction by adding the urea solution to all wells.
-
Incubation: Incubate the plate at the same temperature for a defined period (e.g., 30-60 minutes).[12]
-
Color Development: Stop the reaction and initiate color development by adding the phenol-nitroprusside solution followed by the alkaline hypochlorite solution to each well.[12]
-
Incubation for Color Development: Incubate the plate at room temperature or 37°C for 20-30 minutes to allow for the development of a stable blue-green color.[12]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 630-670 nm.
-
Data Analysis: Calculate the percentage of urease inhibition for each AHA concentration at each temperature. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value at each temperature.
Visualizations
Caption: Experimental workflow for temperature-dependent urease inhibition assay.
Caption: Troubleshooting logic for inconsistent AHA inhibition results.
References
- 1. The enthalpimetric determination of inhibition constants for the inhibition of urease by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The enthalpimetric determination of inhibition constants for the inhibition of urease by this compound. | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 4. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research on Urea hydrolysis inhibition by application of urease inhibitor this compound [jaes.or.kr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound – general description [georganics.sk]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Acetohydroxamic Acid Degradation During Storage
Welcome to the Technical Support Center for Acetohydroxamic Acid (AHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to minimize its degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of AHA under various conditions.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (AHA) degradation during storage?
A1: The primary degradation pathway for AHA is hydrolysis. This reaction breaks down AHA into acetic acid and hydroxylamine (B1172632). The rate of hydrolysis is significantly influenced by factors such as pH, temperature, and the presence of metal ions. It is particularly accelerated under acidic conditions.
Q2: What are the optimal storage conditions for solid this compound?
A2: To ensure the long-term stability of solid AHA, it should be stored in a cool, dry, and well-ventilated area, protected from light. The recommended storage temperature is typically between 15°C and 30°C (59°F and 86°F). It is crucial to keep the container tightly sealed to protect it from moisture.
Q3: How should I prepare and store AHA solutions to minimize degradation?
A3: For optimal stability, AHA solutions should be prepared fresh for each experiment. If storage is necessary, it is recommended to prepare stock solutions in a neutral buffer (pH ~7) and store them at low temperatures (e.g., 4°C) for short periods.[1] For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.
Q4: Can I use stabilizers to prolong the shelf-life of my AHA solution?
A4: Yes, the addition of certain agents can help stabilize AHA solutions. Metal ions can catalyze the degradation of AHA, so the use of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be beneficial by sequestering these ions.[2][3] Additionally, as oxidative stress can contribute to degradation, the inclusion of antioxidants such as ascorbic acid may also improve stability.[2]
Q5: What are the common degradation products of AHA, and are they problematic?
A5: The main products of AHA hydrolysis are acetic acid and hydroxylamine.[4] Depending on the experimental context, the presence of these degradation products can be problematic. For instance, the change in pH due to the formation of acetic acid can affect reaction kinetics, and hydroxylamine can have its own biological and chemical activities. In some cases, minor degradation products like formic acid and methane (B114726) have also been observed, particularly under irradiation.[4]
II. Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Unexpectedly low potency or activity of AHA in an experiment. | Degradation of AHA due to improper storage (e.g., high temperature, exposure to light, or moisture).Hydrolysis of AHA in an acidic solution. | Verify storage conditions of the solid compound and solutions. Ensure they are cool, dry, and protected from light.Prepare fresh solutions before use. If using a buffered solution, ensure the pH is neutral or slightly alkaline.Quantify the concentration of your AHA solution using a validated analytical method (see Section IV) before each experiment. |
| Crystallization or precipitation of AHA in a solution. | The solution is supersaturated.The temperature of the solution has decreased, reducing the solubility of AHA.The pH of the solution has shifted, affecting the solubility of AHA. | To create a stable solution, consider using a co-solvent such as ethanol (B145695) or DMSO.[5]Store solutions at a constant temperature to avoid precipitation due to temperature fluctuations.[5]For aqueous solutions, adjusting the pH to be slightly alkaline (above the pKa of ~9) can increase solubility by forming the more soluble salt.[5] |
| A noticeable color change (e.g., yellowing) in the solid AHA or its solution over time. | Formation of colored degradation products or complexes.Contamination with metal ions, which can form colored complexes with AHA. | Store AHA protected from light, as photodegradation can lead to colored impurities.Use high-purity solvents and deionized water to prepare solutions to minimize metal ion contamination.If metal ion contamination is suspected, consider adding a chelating agent like EDTA. |
| Inconsistent or non-reproducible experimental results using AHA solutions. | Inconsistent concentration of AHA due to ongoing degradation.Variability in the preparation of AHA solutions. | Always prepare fresh solutions for critical experiments.Standardize the solution preparation procedure, including the source and purity of reagents and the final pH.[6]Quantify the AHA concentration immediately before use. |
Troubleshooting Workflow for Unexpected Color Changes
III. Quantitative Data on this compound Degradation
The stability of this compound is highly dependent on the storage conditions. The following tables summarize the degradation kinetics under various conditions.
Table 1: Effect of pH and Temperature on the Hydrolysis of this compound
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |
| 1.2 | 37 | - | - | [7] |
| 3.4 | 37 | - | - | [7] |
| Acidic (in HNO₃) | 25 | Varies with acid concentration | Decreases with increasing acidity | [8] |
| Neutral | 25 | Slower than acidic/alkaline | Longer than acidic/alkaline | [9] |
| Alkaline | 25 | Faster than neutral | Shorter than neutral | [9] |
Note: Specific rate constants for neutral and alkaline pH were not available in the searched literature, but the qualitative trend is well-established.
Table 2: Influence of Other Factors on this compound Degradation
| Factor | Condition | Observation | Reference |
| Light Exposure | Conforms to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²) | Photodegradation can occur. Protection from light is recommended. | [10][11][12] |
| Metal Ions | Presence of transition metals (e.g., Fe³⁺, Cu²⁺) | Catalyzes degradation. | [13] |
| Radiation | Gamma irradiation | Increases the rate of degradation. | [8] |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting a forced degradation study to understand the degradation pathways of AHA and to develop a stability-indicating analytical method.[14][15]
-
Acid Hydrolysis: Dissolve AHA in 0.1 M HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Dissolve AHA in 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Dissolve AHA in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid AHA to a temperature of 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of AHA to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11][12] A control sample should be wrapped in aluminum foil to shield it from light.
After exposure, neutralize the acidic and basic samples and analyze all samples using a suitable stability-indicating method like HPLC (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general method for the quantification of AHA and its degradation products. Method validation according to ICH guidelines is recommended.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 50 mM acetate (B1210297) buffer, pH 4.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning the UV spectrum of AHA (a wavelength around 210 nm is often suitable).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 35°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of AHA reference standard in the mobile phase and perform serial dilutions to create a calibration curve.
-
Sample Preparation: Dilute the AHA samples (from storage or forced degradation studies) with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the concentration of AHA in the samples by comparing the peak areas to the calibration curve. Degradation products will appear as separate peaks, and their separation from the main AHA peak demonstrates the stability-indicating nature of the method.
Protocol 3: UV-Visible Spectrophotometric Assay of this compound
This is a simple and rapid method for the quantification of AHA, particularly useful for quick checks of concentration.[7]
-
Instrumentation: UV-Visible Spectrophotometer.
-
Reagents: Simulated gastric fluid (pH 1.2) or other suitable buffer, ferric chloride solution.
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of the AHA-ferric complex (typically around 502 nm).[7]
Procedure:
-
Calibration Curve:
-
Prepare a stock solution of AHA (e.g., 100 mg in 100 mL of buffer).
-
Create a series of dilutions to obtain concentrations in the range of 2 µg/mL to 30 µg/mL.[7]
-
To a fixed volume of each dilution, add a fixed volume of ferric chloride solution to form the colored complex.
-
Measure the absorbance of each solution at the λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution and add the ferric chloride solution in the same manner as the standards.
-
Measure the absorbance of the sample at the λmax.
-
Determine the concentration of AHA from the calibration curve.
-
Protocol 4: Monitoring AHA Hydrolysis using Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that can be used for real-time monitoring of the degradation of AHA.[16][17]
-
Instrumentation: Raman spectrometer with a suitable laser excitation source (e.g., 785 nm).
-
Sample Holder: Quartz cuvette or other suitable transparent container.
Procedure:
-
Reference Spectra: Obtain the Raman spectra of pure AHA, acetic acid, and hydroxylamine in the chosen solvent to identify their characteristic peaks.
-
Reaction Monitoring:
-
Prepare the AHA solution under the conditions to be studied (e.g., in an acidic buffer).
-
Place the sample in the Raman spectrometer and acquire spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of a characteristic AHA peak and the increase in the intensities of characteristic acetic acid and hydroxylamine peaks over time.
-
The concentration changes can be quantified by creating calibration curves for each component.
-
References
- 1. jchr.org [jchr.org]
- 2. Effects of ascorbic acid and EDTA on vascular concentration-response to catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiscale modelling of the radical-induced chemistry of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. msaweb.org [msaweb.org]
- 9. [Degradation kinetics of chlorogenic acid, cryptochlorogenic acid, and neochlorogenic acid at neutral and alkaline pH values] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. q1scientific.com [q1scientific.com]
- 12. iagim.org [iagim.org]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems [mdpi.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
How to prevent the precipitation of Acetohydroxamic Acid in stock solutions.
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of Acetohydroxamic Acid (AHA) in stock solutions. By understanding the physicochemical properties of AHA and following best practices for solution preparation and storage, users can ensure the stability and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AHA) and why is its solubility crucial?
A1: this compound is a stable, synthetic compound structurally similar to urea (B33335).[1] It is widely used in research and clinical settings as a potent and specific inhibitor of the enzyme urease.[2][3] This inhibition is critical in studies involving urease-producing bacteria, such as Helicobacter pylori, and in the management of urinary tract infections that lead to the formation of struvite stones.[3][4] Maintaining AHA in a dissolved state is paramount for its biological activity and for achieving accurate and reproducible experimental outcomes. Precipitation indicates that the compound is no longer in solution and thus not available to interact with its target.
Q2: What are the primary factors that cause this compound to precipitate?
A2: The precipitation of AHA from a solution is typically governed by four key factors:
-
pH: As a weak acid, AHA's solubility is highly dependent on the pH of the solvent.[1] In solutions with a pH below its pKa, it exists in a less soluble protonated form.
-
Temperature: Like many compounds, the solubility of AHA in a given solvent can decrease at lower temperatures, leading to precipitation if the solution is near its saturation point.
-
Concentration: Attempting to create a solution that exceeds the maximum solubility of AHA in a specific solvent at a given temperature will result in the excess compound not dissolving or precipitating out.
-
Solvent Composition: Abruptly changing the solvent environment, for instance, by diluting a stock made in an organic solvent like DMSO into an aqueous buffer, can cause precipitation due to an "anti-solvent" effect.[5]
-
Interactions with Other Components: AHA is a known chelating agent for metal ions, particularly iron and the nickel ions found in the active site of urease.[1][4][6] The presence of high concentrations of certain metal ions in your medium could potentially lead to the formation of insoluble complexes.
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in water and also shows good solubility in other common laboratory solvents.[2][3] All quantitative solubility data is summarized in the table below.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| Water | 850 mg/mL | [2] |
| Alcohol | 400 mg/mL | [2] |
| DMSO | Soluble |[7] |
Q4: How does pH specifically affect the solubility of this compound?
A4: this compound is a weak acid with a pKa value reported between 8.7 and 9.4.[1][2][8][9] This means that at a pH below its pKa, the molecule is predominantly in its neutral, protonated form (CH₃CONHOH), which is less soluble in aqueous solutions. As the pH of the solution rises above the pKa, AHA deprotonates to form its more soluble, negatively charged conjugate base (CH₃CONHO⁻). Therefore, to keep AHA fully dissolved in an aqueous solution, it is critical to maintain the pH of the solution above its pKa. However, for many biological experiments, a physiological pH of around 7.4 is required. At this pH, AHA is still sufficiently soluble for most applications, but adjusting the pH during preparation is a key step to ensure it dissolves completely.[10]
Q5: What is the recommended procedure for preparing a stable AHA stock solution?
A5: To ensure complete dissolution and stability, especially for aqueous solutions, controlling the pH is essential. It is often recommended to prepare solutions fresh before use.[10] See the detailed experimental protocol below for preparing a pH-controlled aqueous stock solution.
Q6: How should I store my AHA stock solutions to prevent precipitation and degradation?
A6: Proper storage is crucial to maintain the integrity of your AHA stock solution. Degradation can occur over time, particularly through hydrolysis in acidic conditions.[11] For short-term storage, refrigeration is acceptable, but for long-term storage, freezing in aliquots is recommended to avoid repeated freeze-thaw cycles.[12]
Table 2: Recommended Storage Conditions for AHA Stock Solutions
| Storage Condition | Duration | Solvent | Reference |
|---|---|---|---|
| Freshly Prepared | Recommended for immediate use | Aqueous Buffers, DMSO | [10] |
| -20°C | Up to 1 year | DMSO, pH-adjusted aqueous buffer | [7][12] |
| -80°C | Up to 2 years | DMSO, pH-adjusted aqueous buffer |[12] |
Troubleshooting Guide: AHA Precipitation
This guide helps you diagnose and solve common issues related to AHA precipitation during your experiments.
Issue 1: Precipitation Observed Upon Initial Dissolving
-
Symptoms: A solid precipitate forms immediately upon adding AHA to the solvent, or the compound fails to dissolve completely, resulting in a cloudy or hazy solution.
-
Possible Causes & Solutions:
-
Concentration Exceeds Solubility Limit: You are attempting to dissolve AHA at a concentration higher than its solubility in the chosen solvent and temperature.
-
Solution: Decrease the target concentration of your stock solution. Refer to Table 1 for solubility limits.
-
-
Low Temperature: The solvent temperature may be too low, reducing AHA's solubility.
-
Solution: Gently warm the solution in a water bath while stirring. Be cautious not to overheat, which could cause degradation.
-
-
Incorrect Solvent or pH: You are using a solvent in which AHA has poor solubility, or the pH of your aqueous solvent is too low.
-
Solution: For aqueous solutions, ensure the pH is adjusted to be neutral or slightly alkaline during preparation to facilitate the dissolution of the acidic AHA. A pH of 7.4 is often a good starting point.[10]
-
-
Issue 2: Stock Solution Was Clear, But Now Has a Precipitate
-
Symptoms: A previously clear stock solution becomes cloudy or shows visible crystals after a period of storage.
-
Possible Causes & Solutions:
-
Temperature Fluctuation: The solution was stored at a temperature that fluctuated, especially dropping lower than the temperature at which it was prepared. This is common if a saturated solution is moved from room temperature to 4°C.
-
Solution: Store solutions at a constant, recommended temperature.[12] If a precipitate forms upon cooling, gently warm the solution to redissolve it before use.
-
-
pH Shift: For unbuffered aqueous solutions, absorption of atmospheric CO₂ can slightly lower the pH over time, potentially causing precipitation of the less-soluble protonated form.
-
Solution: Prepare aqueous stock solutions in a suitable buffer (e.g., Phosphate or HEPES) to maintain a stable pH.
-
-
Issue 3: Precipitation Occurs When Adding Stock Solution to Experimental Medium
-
Symptoms: The AHA stock solution is clear, but a precipitate forms instantly when it is added to your cell culture medium, buffer, or other experimental setup.
-
Possible Causes & Solutions:
-
pH of the Final Medium: Your experimental medium has a pH that is low enough to cause the dissolved AHA to protonate and precipitate.
-
Solution: Check the pH of your final experimental medium. If it is acidic, you may need to adjust its pH or use a more concentrated AHA stock to minimize the volume added.
-
-
Anti-Solvent Effect: Your stock solution is prepared in an organic solvent (like DMSO) where AHA is highly soluble, and you are diluting it into an aqueous medium where it is less soluble. This rapid change in solvent polarity can cause it to crash out of solution.
-
Solution: Minimize the volume of the organic stock solution being added (i.e., use a more concentrated stock). Add the stock solution dropwise into the experimental medium while vigorously stirring or vortexing to ensure rapid dispersal.[5]
-
-
Key Experimental Protocol & Pathway
Experimental Protocol: Preparation of a pH-Controlled Aqueous Stock Solution of this compound
This protocol is adapted from pharmacopeial methods for preparing AHA solutions and is designed to ensure complete dissolution.[10][13]
Materials:
-
This compound (AHA), solid
-
High-purity water (e.g., Milli-Q or equivalent)
-
0.1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Volumetric flasks and appropriate glassware
-
Stir plate and stir bar
Procedure:
-
Weigh out the desired amount of solid AHA.
-
Transfer the solid to a beaker or flask containing approximately 80% of the final desired volume of high-purity water.
-
Place the beaker on a stir plate and begin stirring. You may observe that the AHA does not fully dissolve initially and the solution pH is acidic.
-
Place the probe of a calibrated pH meter into the solution.
-
Slowly add the 0.1 M KOH or NaOH solution dropwise while monitoring the pH. Continue adding the base until the AHA is fully dissolved and the pH is stable at your desired level (e.g., pH 7.4).
-
Once the AHA is completely dissolved and the pH is stable, quantitatively transfer the solution to a volumetric flask.
-
Rinse the beaker with small amounts of high-purity water and add the rinsate to the volumetric flask.
-
Bring the solution to the final desired volume with high-purity water and mix thoroughly.
-
Sterile-filter the solution through a 0.22 µm filter if required for your application.
-
Use the solution immediately or aliquot into sterile tubes for storage at -20°C or -80°C.[12]
Mechanism of Action: Urease Inhibition by this compound
AHA's primary role in many experimental settings is the inhibition of urease. Urease enzymes contain a bi-nickel active site, which is essential for the catalytic hydrolysis of urea into ammonia (B1221849) and carbamate (B1207046) (which then decomposes to another molecule of ammonia and carbonic acid).[6] The resulting production of ammonia raises the local pH. AHA acts as a competitive inhibitor by coordinating with the two nickel ions in the enzyme's active site, effectively blocking the substrate (urea) from binding and preventing its hydrolysis.[4][6]
References
- 1. DailyMed - LITHOSTAT- this compound tablet [dailymed.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. This compound | 546-88-3 [chemicalbook.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | C2H5NO2 | CID 1990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. This compound [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Strategies to Enhance the Bioavailability of Acetohydroxamic Acid (AHA) in vivo
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments to enhance the in vivo bioavailability of Acetohydroxamic Acid (AHA).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound (AHA)?
A1: The primary challenges affecting the oral bioavailability of AHA include:
-
Chelation: AHA can chelate with dietary metals, particularly iron, in the gastrointestinal tract, which can reduce its absorption.[1] It is recommended to administer AHA on an empty stomach.[1]
-
Metabolism: A significant portion of an orally administered dose of AHA is metabolized to acetamide (B32628) and carbon dioxide.[2]
-
High Water Solubility: While seemingly advantageous, the high water solubility of AHA can sometimes be a limiting factor for passive diffusion across the lipophilic intestinal membrane.
Q2: What are the promising strategies to enhance the in vivo bioavailability of AHA?
A2: Promising strategies to enhance the bioavailability of AHA include:
-
Advanced Formulation Strategies:
-
Nanoparticle-based delivery systems: Encapsulating AHA in nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles, can protect it from degradation and enhance its absorption. Mucoadhesive nanoparticles, like those conjugated with Concanavalin-A, can increase residence time at the absorption site.[3]
-
Lipid-based formulations: While AHA is hydrophilic, incorporating it into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can potentially improve its absorption by altering its partitioning behavior in the gut.
-
-
Prodrug Approach: Synthesizing a more lipophilic prodrug of AHA can improve its membrane permeability. The prodrug would then be converted to the active AHA in vivo.[4][5]
Q3: Are there any known drug-drug or drug-food interactions that I should be aware of when conducting in vivo studies with AHA?
A3: Yes, the most significant interaction is with iron. Concomitant administration of AHA with iron-containing preparations or iron-rich foods can significantly decrease the absorption of both substances due to chelation.[1] It is crucial to ensure that animal diets are controlled for iron content during bioavailability studies.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of AHA after Oral Administration in Rats
| Possible Cause | Troubleshooting Steps |
| Chelation with dietary components | Ensure rats are fasted overnight before dosing and for at least 4 hours post-dosing. Use a standardized, low-iron diet for the duration of the study. |
| Rapid metabolism | Co-administer AHA with a known inhibitor of the metabolic enzymes responsible for its degradation (if known). However, this approach should be used with caution as it can introduce confounding factors. |
| Poor membrane permeability | Consider formulating AHA into a bioavailability-enhancing formulation such as a nanoparticle or a prodrug (see Experimental Protocols section). |
| Issues with oral gavage technique | Ensure proper gavage technique to avoid accidental administration into the lungs. Use appropriate gavage needle size and confirm the correct placement. |
Issue 2: Inconsistent In Vitro Dissolution Profile of AHA Formulations
| Possible Cause | Troubleshooting Steps |
| Formulation instability | Assess the physical and chemical stability of your formulation under storage conditions. For nanoformulations, monitor particle size and for any signs of aggregation over time. |
| Inappropriate dissolution medium | Use biorelevant dissolution media that mimic the pH and composition of the gastrointestinal tract (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). |
| Drug-excipient interactions | Investigate potential interactions between AHA and the excipients used in your formulation that might be affecting its release. |
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic data for different formulations of this compound based on general principles of bioavailability enhancement, as specific comparative data for AHA is limited in the literature. This table is for illustrative purposes to guide experimental design.
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) |
| AHA Aqueous Solution (Control) | 8.5 | 0.75 | 45 | 100 |
| AHA in PLGA Nanoparticles | 12.2 | 1.5 | 78 | 173 |
| AHA-Lipid Prodrug | 15.8 | 2.0 | 110 | 244 |
Experimental Protocols
Preparation of Concanavalin-A Conjugated PLGA Nanoparticles of AHA
This protocol is adapted from a study on clarithromycin (B1669154) and this compound nanoparticles.[3]
Methodology:
-
Nanoparticle Formulation:
-
Dissolve 100 mg of PLGA and 25 mg of this compound in 5 mL of a suitable organic solvent (e.g., acetone).
-
Prepare a 1% w/v aqueous solution of a stabilizer (e.g., polyvinyl alcohol - PVA).
-
Add the organic phase to 20 mL of the aqueous PVA solution under constant stirring.
-
Homogenize the resulting emulsion using a high-speed homogenizer at 15,000 rpm for 10 minutes.
-
Stir the nanoemulsion overnight at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 30 minutes, wash with deionized water, and lyophilize.
-
-
Concanavalin-A Conjugation:
-
Activate the carboxyl groups on the surface of the PLGA nanoparticles using a carbodiimide (B86325) reaction. Resuspend 50 mg of nanoparticles in 10 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Add 10 mg of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 5 mg of N-hydroxysuccinimide (NHS) and incubate for 2 hours at room temperature.
-
Centrifuge and wash the activated nanoparticles to remove excess EDC and NHS.
-
Resuspend the activated nanoparticles in 10 mL of PBS and add 10 mg of Concanavalin-A.
-
Incubate the mixture overnight at 4°C with gentle stirring.
-
Collect the conjugated nanoparticles by centrifugation, wash with PBS to remove unconjugated Concanavalin-A, and lyophilize.
-
In Vivo Bioavailability Study in Rats
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (200-250 g). House the animals in a controlled environment and fast them overnight before the experiment.
-
Dosing:
-
Divide the rats into groups (e.g., control group receiving AHA solution, and test groups receiving different AHA formulations).
-
Administer the formulations orally via gavage at a dose equivalent to 50 mg/kg of AHA.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of AHA in the plasma samples using a validated HPLC-UV method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.
-
Determine the relative bioavailability of the test formulations compared to the control solution.
-
HPLC-UV Method for Quantification of AHA in Rat Plasma
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (B52724) (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Precipitate the plasma proteins by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of AHA into blank rat plasma.
-
Process the calibration standards along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of AHA to the internal standard against the concentration of AHA.
-
Determine the concentration of AHA in the unknown samples from the calibration curve.
-
Visualizations
Caption: Mechanism of Urease Inhibition by this compound (AHA).
Caption: Experimental Workflow for In Vivo Bioavailability Assessment of AHA Formulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of this compound in patients with staghorn renal calculi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lectin-Conjugated Clarithromycin and this compound-Loaded PLGA Nanoparticles: a Novel Approach for Effective Treatment of H. pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Avoiding common pitfalls in urease inhibition assays with Acetohydroxamic Acid.
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Acetohydroxamic Acid (AHA) in urease inhibition assays. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to prevent common pitfalls and ensure accurate, reproducible results.
Introduction to this compound as a Urease Inhibitor
This compound (AHA) is a widely used reference inhibitor in urease activity studies.[1][2][3] It functions as a competitive inhibitor by chelating the nickel ions within the active site of the urease enzyme, thereby blocking the hydrolysis of urea (B33335).[1][3] Understanding its mechanism and potential interactions within the assay system is crucial for obtaining reliable data. This guide will address common challenges and provide solutions for optimizing your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (AHA) as a urease inhibitor?
A1: this compound is a competitive inhibitor of urease.[1] Its primary mechanism involves the chelation of the two nickel (Ni2+) ions in the enzyme's active site through its hydroxamic acid moiety. This binding prevents the substrate, urea, from accessing the active site, thus inhibiting the hydrolysis of urea into ammonia (B1221849) and carbon dioxide.[1][3]
Q2: What is the optimal pH for a urease inhibition assay using AHA?
A2: The optimal pH for most urease enzymes, such as that from Jack bean, is in the neutral to slightly alkaline range, typically between 7.0 and 8.0.[2][4] this compound is effective across a pH range of 5 to 9, with its highest efficacy observed around pH 7.[5] It is crucial to maintain a stable pH with a suitable buffer, as the enzymatic reaction itself produces ammonia, which can increase the pH of the medium.[6]
Q3: Can AHA interfere with the colorimetric detection method, such as the Berthelot (phenol-hypochlorite) assay?
A3: While AHA is a urease inhibitor, it has been reported to not interfere with the determination of urea nitrogen by the urease-Berthelot method.[5] However, it is always good practice to run appropriate controls, including a control with AHA in the absence of the enzyme, to rule out any potential interference with the assay reagents.
Q4: What are the common solvents for dissolving AHA, and can the solvent affect the assay?
A4: this compound is soluble in water. For stock solutions, sterile distilled or deionized water is commonly used. If a co-solvent like DMSO is required for other test compounds, ensure the final concentration in the assay is low (typically <1-2%) as higher concentrations can inhibit enzyme activity. Always include a solvent control in your experimental setup.
Troubleshooting Common Pitfalls
This section provides solutions to common problems encountered during urease inhibition assays with this compound.
High Background Signal
-
Question: My negative control (no enzyme) and blank wells show high absorbance values. What could be the cause?
-
Answer: High background is often due to ammonia contamination.
-
Source of Contamination: Reagents (water, buffer), glassware, or the sample itself can be contaminated with ammonia.
-
Troubleshooting Steps:
-
Use fresh, high-purity, ammonia-free water for all solutions.
-
Ensure all glassware is thoroughly cleaned.
-
Prepare fresh buffer solutions for each experiment.
-
If samples are suspected to contain ammonia, consider methods like dialysis or filtration to remove it prior to the assay.
-
-
Low or No Urease Activity
-
Question: My positive control (enzyme without inhibitor) shows very low or no activity. Why is this happening?
-
Answer: This indicates a problem with the enzyme's viability or the assay conditions.
-
Enzyme Inactivity: Urease is sensitive to storage conditions. Repeated freeze-thaw cycles can lead to a loss of activity.[4]
-
Incorrect Assay Conditions: The pH, temperature, or substrate concentration may be suboptimal.
-
Troubleshooting Steps:
-
Enzyme Handling: Aliquot the urease enzyme upon receipt and store at the recommended temperature (e.g., -20°C). Avoid multiple freeze-thaw cycles. Keep the enzyme on ice during experimental setup.
-
Verify Assay Conditions: Confirm that the buffer pH is within the optimal range (7.0-8.0). Ensure the incubation temperature is appropriate (typically 37°C).
-
Substrate Concentration: Use a urea concentration that is appropriate for the enzyme's Km. A common starting point is a concentration equal to the Km.
-
-
High Variability Between Replicate Wells
-
Question: I am observing significant differences in the readings of my replicate wells. What is causing this inconsistency?
-
Answer: High variability is often due to technical errors in the assay setup.[4]
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.[4]
-
Incomplete Mixing: Failure to properly mix the reagents in each well can lead to non-uniform reaction rates.[4]
-
Edge Effects: Wells on the outer edges of a 96-well plate are more prone to evaporation, which can alter the concentration of reactants.[4]
-
Troubleshooting Steps:
-
Pipetting Technique: Ensure pipettes are properly calibrated and use appropriate pipetting techniques.
-
Mixing: Gently mix the contents of each well after adding each reagent, for example, by using a plate shaker.
-
Plate Layout: To minimize edge effects, avoid using the outermost wells for critical samples. Instead, fill them with buffer or water to maintain humidity.
-
-
Quantitative Data Summary
The inhibitory potency of this compound is commonly expressed as the half-maximal inhibitory concentration (IC50). The IC50 value can vary depending on the source of the urease and the specific assay conditions.
| Urease Source | Inhibitor | IC50 (µM) | Reference |
| Jack bean | This compound | 21.1 - 22.4 | [1] |
| Helicobacter pylori | This compound | ~2500 | [7] |
| Proteus mirabilis | This compound | 36.6 | [8] |
Note: IC50 values can vary based on experimental conditions such as substrate concentration, incubation time, and temperature.
Experimental Protocols
Protocol 1: In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol outlines a common colorimetric method for determining urease inhibition in a 96-well plate format.
Materials:
-
Urease enzyme (e.g., from Jack bean)
-
Urea
-
This compound (AHA)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite (B82951) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare a stock solution of AHA in distilled water. Create serial dilutions to the desired concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add 25 µL of urease solution and 5 µL of AHA solution at various concentrations.
-
Positive control: Add 25 µL of urease solution and 5 µL of distilled water (or the solvent used for AHA).
-
Negative control (blank): Add 25 µL of phosphate buffer and 5 µL of distilled water.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 55 µL of urea solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Color Development:
-
Stop the reaction by adding 45 µL of phenol-nitroprusside solution to each well.
-
Add 45 µL of alkaline hypochlorite solution to each well.
-
-
Final Incubation and Measurement:
-
Incubate the plate at room temperature for 10 minutes for color development.
-
Measure the absorbance at a wavelength of 625-630 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of positive control)] * 100
-
Visual Guides
Mechanism of Urease Inhibition by this compound
Caption: Mechanism of competitive inhibition of urease by this compound (AHA).
Experimental Workflow for Urease Inhibition Assay
Caption: A standard workflow for a 96-well plate urease inhibition assay.
Troubleshooting Logic for Urease Inhibition Assays
Caption: A decision tree for troubleshooting common issues in urease inhibition assays.
References
- 1. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of urease-mediated ammonia production by 2-octynohydroxamic acid in hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. drugs.com [drugs.com]
- 6. asm.org [asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental conditions for optimal Acetohydroxamic Acid performance.
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving AHA. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Acetohydroxamic Acid?
A1: this compound is a potent and irreversible inhibitor of the enzyme urease.[1] It functions by binding to the nickel ions at the active site of the urease enzyme, which is produced by certain bacteria like Proteus mirabilis and Helicobacter pylori.[2][3] This binding competitively blocks the enzyme's activity, preventing the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide.[2][3] By inhibiting urease, AHA prevents the rise in urine pH that facilitates the formation of struvite (infection-induced) kidney stones.[2]
Q2: What are the optimal storage conditions for this compound?
A2: this compound should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.[4] It is also advised to protect it from moisture.[5][6]
Q3: What is the solubility of this compound?
A3: this compound is highly soluble in water.[7][8][9] It is also soluble in DMSO and slightly soluble in methanol.[4][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no urease inhibition | Incorrect pH of the reaction buffer: AHA is most effective at a pH of 7.[11] | Ensure the pH of your experimental buffer is neutral. Adjust as necessary. |
| Degradation of AHA: Improper storage or handling can lead to degradation. | Store AHA at the recommended temperature (-20°C for long-term) and protect from moisture.[4][5] Prepare fresh solutions for each experiment. | |
| Presence of chelating agents: AHA chelates metals, notably iron.[7] The presence of other strong chelating agents in your media might interfere with its activity. | Review the composition of your media and buffers. If possible, remove or reduce the concentration of other chelating agents. | |
| Precipitate formation in stock solution | Low temperature: Storing a concentrated stock solution at low temperatures might cause precipitation. | Gently warm the solution to redissolve the precipitate before use. Consider preparing a less concentrated stock or storing it at 4°C for short-term use if precipitation is recurrent at -20°C. |
| Solvent incompatibility: While soluble in water and DMSO, high concentrations in other solvents might lead to precipitation. | Use the recommended solvents (water or DMSO) for preparing stock solutions.[4][10] | |
| Inconsistent results between experiments | Variability in reagent concentrations: Inaccurate pipetting or errors in concentration calculations. | Calibrate your pipettes regularly. Double-check all calculations before preparing solutions. |
| Contamination of urease enzyme: The enzyme may have lost activity due to improper storage or contamination. | Store the urease enzyme according to the manufacturer's instructions. Run a positive control with a known urease inhibitor to validate enzyme activity. | |
| Unexpected side effects in cell culture | Cytotoxicity: At high concentrations, AHA can be toxic to cells.[12] | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. |
| Interaction with media components: AHA may interact with components in the cell culture medium. | Review the composition of your cell culture medium. Consider if any components might be interacting with AHA. |
Experimental Protocols
In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol outlines a common colorimetric method to assess the urease inhibitory activity of this compound. The assay measures the amount of ammonia produced from the enzymatic breakdown of urea.
Materials:
-
Purified urease enzyme (e.g., from Jack bean)
-
Urea solution (e.g., 100 mM)
-
Phosphate (B84403) buffer (pH 7.0)
-
This compound (test inhibitor)
-
Phenol Reagent (Reagent A): Dissolve 7.82 g sodium salicylate (B1505791) and 0.125 g sodium nitroprusside in distilled water to a final volume of 100 mL.[13]
-
Alkaline Hypochlorite (B82951) Reagent (Reagent B): Dissolve 2.96 g sodium hydroxide, 9.96 g sodium hydrogen phosphate heptahydrate, and 10 mL sodium hypochlorite in distilled water to a final volume of 100 mL.[13]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Inhibitor Solutions: Prepare a series of dilutions of this compound in the phosphate buffer. The final concentrations should bracket the expected IC50 value.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 20 µL of urease enzyme solution to each well. Add 20 µL of the different concentrations of the AHA solution to the respective wells. For the positive control (100% enzyme activity), add 20 µL of the phosphate buffer instead of the inhibitor. For the negative control (no enzyme activity), add 40 µL of the phosphate buffer.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Enzymatic Reaction: Add 40 µL of the urea solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development: Stop the reaction and initiate color development by adding 40 µL of Reagent A followed by 40 µL of Reagent B to each well.
-
Final Incubation: Incubate the plate at 37°C for 30 minutes to allow for color development. The solution will turn a blue-green color.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.[13]
-
Calculate Percentage Inhibition: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (ODtest well / ODcontrol)] x 100 Where ODtest well is the absorbance of the well containing the test compound and ODcontrol is the absorbance of the well with no inhibitor.[13]
Visualizations
Caption: Mechanism of this compound (AHA) as a urease inhibitor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. publications.aap.org [publications.aap.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. DailyMed - LITHOSTAT- this compound tablet [dailymed.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. This compound | 546-88-3 [chemicalbook.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 12. droracle.ai [droracle.ai]
- 13. benchchem.com [benchchem.com]
Identifying and mitigating confounding variables in Acetohydroxamic Acid research.
This support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in Acetohydroxamic Acid (AHA) research, focusing on the identification and mitigation of confounding variables.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (AHA) and what is its primary mechanism of action?
A1: this compound (AHA) is a stable, synthetic compound that acts as a potent and irreversible inhibitor of the enzyme urease.[1] Its molecular structure is similar to urea (B33335), allowing it to competitively inhibit the urease enzyme, which is produced by various bacteria such as Proteus mirabilis and Helicobacter pylori.[1][2][3] The primary mechanism involves AHA binding to the nickel ions within the active site of urease, which blocks the hydrolysis of urea into ammonia (B1221849) and carbon dioxide.[2][4] This inhibition prevents the rise in urinary pH and ammonia levels associated with infections by urea-splitting bacteria.[4][5][6]
Q2: What are the main applications of AHA in a research and clinical context?
A2: In both research and clinical settings, AHA is primarily used as an adjunct therapy for chronic urinary tract infections (UTIs) caused by urease-producing bacteria.[7] Its main function is to prevent the formation of infection-induced urinary stones (struvite calculi) by inhibiting the enzymatic breakdown of urea.[2][5] By reducing ammonia production and preventing the urine from becoming too alkaline, AHA can enhance the effectiveness of antibiotics and help manage recurrent infections.[6] It is considered an orphan drug for this indication.[7]
Q3: What are the most common confounding variables to consider in AHA research?
A3: Researchers must be aware of several confounding variables that can impact the outcome of both in vitro and in vivo studies. These can be broadly categorized as:
-
Physiological & In Vivo Factors:
-
Renal Function: A patient's kidney function significantly affects the excretion and half-life of AHA.[6][8][9]
-
Diet: Dietary components, particularly iron, can chelate with AHA in the gut, reducing its absorption.[6][10] High-protein diets can increase urea load, potentially altering the dynamics of urease inhibition.
-
Concurrent Medications: The use of other drugs, such as iron supplements or certain antibiotics, can interfere with AHA's absorption and efficacy.[10][11]
-
-
Experimental & In Vitro Factors:
-
pH: The stability and inhibitory activity of AHA and the activity of the urease enzyme itself are highly dependent on pH.[7][12]
-
Substrate Concentration: The concentration of urea used in assays can affect the apparent inhibitory potency of AHA.[13]
-
Source of Urease: The IC50 values of AHA can vary between urease enzymes from different bacterial or plant species due to slight structural differences in the active site.[14]
-
Solvent: The solvent used to dissolve AHA and test compounds (e.g., DMSO) might affect enzymatic activity.
-
Section 2: Troubleshooting Guides
Issue 1: High Variability in In Vitro Urease Inhibition Assays
Question: My in vitro urease inhibition assays with AHA are showing inconsistent IC50 values and high variability between replicates. What could be the cause and how can I fix it?
Answer: High variability in in vitro assays is a common issue that can often be traced to several key experimental confounders.
Potential Cause 1: pH Fluctuation
Urease activity is highly pH-dependent, with optimal activity typically between pH 7 and 8.[13] As the enzymatic reaction proceeds, the production of ammonia will naturally increase the pH of the medium, altering the reaction rate over time and affecting inhibitor binding.
Mitigation Strategy:
-
Use a Buffered Assay System: Perform all experiments in a well-buffered solution (e.g., phosphate (B84403) buffer) to maintain a constant pH throughout the reaction.
-
Verify Buffer Capacity: Ensure the chosen buffer has sufficient capacity to handle the ammonia produced without significant pH shifts. The optimal pH for AHA's inhibitory effect is around 7.0.[7]
Potential Cause 2: Inconsistent Incubation Times
The interaction between AHA and urease is time-dependent. Inconsistent pre-incubation (enzyme with inhibitor) or reaction (enzyme, inhibitor, and substrate) times will lead to variable results.
Mitigation Strategy:
-
Standardize Incubation Periods: Use a precise timer for all incubation steps. A pre-incubation of the enzyme with the inhibitor (e.g., 15-30 minutes) before adding the urea substrate is recommended to allow for stable binding.[15]
-
Kinetic Measurements: Instead of endpoint assays, consider a kinetic approach where measurements are taken at multiple time points to ensure the reaction rate is linear and to better characterize the inhibition.
Logical Workflow for Troubleshooting In Vitro Variability
Caption: A troubleshooting workflow for high variability in urease assays.
Issue 2: Discrepancy Between In Vitro Efficacy and In Vivo Outcomes
Question: AHA shows high potency in our enzymatic assays, but the results in our animal models are underwhelming or inconsistent. What confounding variables could be at play?
Answer: A disconnect between in vitro and in vivo results is a frequent challenge in drug development. For AHA, this is often due to complex physiological variables that are not present in a test tube.
Potential Cause 1: Poor Bioavailability & Pharmacokinetics (PK)
AHA is rapidly absorbed orally, but its bioavailability and half-life can be influenced by several factors.[7][8] Poor absorption or rapid clearance can prevent sufficient concentrations of the drug from reaching the urinary tract.
-
Chelation with Dietary Iron: AHA is a known metal chelator. If administered with food, it can bind to dietary iron, significantly reducing the absorption of both the drug and the iron.[6][10]
-
Renal Clearance: AHA is primarily excreted unchanged in the urine.[7][16] The rate of excretion is highly dependent on renal function; impaired function can prolong its half-life, while very high function could potentially clear it too quickly.[8]
Mitigation Strategy:
-
Control Feeding Schedules: In animal studies, administer AHA on an empty stomach (e.g., 1 hour before or 2 hours after meals) to avoid food-drug interactions.[9]
-
Monitor Renal Function: Regularly assess creatinine (B1669602) clearance or other markers of renal function in animal models, as this is strongly correlated with AHA elimination.[8]
-
Pharmacokinetic Profiling: Conduct a basic PK study to determine the Cmax (peak concentration), Tmax (time to peak), and half-life of AHA in your specific animal model. This will inform optimal dosing schedules.
Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Notes |
| Absorption | Well-absorbed orally[6][16] | Primarily from the upper GI tract.[7] |
| Time to Peak (Tmax) | 15 minutes - 1 hour[6][11] | Rapidly absorbed from the GI tract.[8] |
| Half-life | 5 - 10 hours[9] | Prolonged in patients with impaired renal function.[6] |
| Excretion | 35% - 65% unchanged in urine[7][16] | The remainder is metabolized to acetamide (B32628) and CO2.[8][16] |
Potential Cause 2: Diet-Induced Changes in Urinary Chemistry
The composition of the diet can directly confound the therapeutic goal of AHA by altering the urinary environment.
-
High-Protein Diet: A diet rich in protein will increase the amount of urea excreted in the urine. This elevated substrate level for urease can potentially overwhelm the inhibitory capacity of a given AHA dose, leading to continued ammonia production and pH elevation.
Mitigation Strategy:
-
Standardize Diet: Use a standardized, controlled diet for all animals in the study. Avoid sudden changes in diet composition.
-
Monitor Urinary Urea: Measure urinary urea levels at baseline and throughout the study to account for any diet-induced variations.
Section 3: Key Experimental Protocols
Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol outlines a standardized colorimetric assay to measure the inhibitory effect of AHA on urease activity by quantifying ammonia production.[15][17]
Materials:
-
Jack Bean Urease (or other purified urease)
-
Urea
-
This compound (AHA)
-
Phosphate Buffer (e.g., 100 mM, pH 7.0)
-
Phenol-Nitroprusside Solution
-
Alkaline Hypochlorite (B82951) Solution
-
96-well microplate
-
Microplate reader (625-670 nm)
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea (e.g., 100 mM) in phosphate buffer.
-
Prepare a stock solution of AHA in a suitable solvent (e.g., water or DMSO) and create serial dilutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow AHA to bind to the enzyme.[15]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.[15]
-
-
Color Development:
-
Stop the reaction by adding the phenol-nitroprusside solution, followed by the alkaline hypochlorite solution to each well.[15]
-
Incubate at 37°C for 30 minutes, protected from light, to allow for color development.
-
-
Measurement & Analysis:
-
Measure the absorbance of each well at ~630 nm.
-
Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100[17]
-
Plot % inhibition against AHA concentration to determine the IC50 value.
-
Section 4: Visualizations
Mechanism of Urease Inhibition by AHA
Caption: AHA competitively binds to the urease active site, blocking urea.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound – general description [georganics.sk]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound: clinical studies of a urease inhibitor in patients with staghorn renal calculi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Pharmacokinetics of this compound in patients with staghorn renal calculi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.aap.org [publications.aap.org]
- 10. pdr.net [pdr.net]
- 11. reference.medscape.com [reference.medscape.com]
- 12. Frontiers | Field efficacy of urease inhibitors for mitigation of ammonia emissions in agricultural field settings: a systematic review [frontiersin.org]
- 13. web.stanford.edu [web.stanford.edu]
- 14. Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. This compound | C2H5NO2 | CID 1990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Acetohydroxamic Acid and Other Urease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acetohydroxamic Acid (AHA) against other prominent classes of urease inhibitors. Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for various pathogens, including Helicobacter pylori and Proteus mirabilis, and a major concern in agriculture due to nitrogen loss from urea-based fertilizers.[1][2][3] The inhibition of this enzyme is a key therapeutic and agricultural strategy. This document summarizes quantitative efficacy data, details common experimental protocols, and visualizes key pathways to aid in research and development.
Mechanism of Action: this compound
This compound (AHA) functions as a potent, competitive, and irreversible inhibitor of urease.[4][5] Its structure mimics the transition state of the urea (B33335) hydrolysis reaction.[6] The core mechanism involves the binding of AHA's hydroxamic acid moiety to the two nickel ions (Ni²⁺) within the active site of the urease enzyme.[6][7] This binding effectively blocks the access of the natural substrate, urea, preventing its hydrolysis into ammonia (B1221849) and carbon dioxide.[6] By preventing ammonia production, AHA mitigates the pathological rise in pH associated with urease-producing bacteria, which is crucial for the formation of infection-induced kidney stones (struvite stones) and for the survival of H. pylori in the acidic gastric environment.[2][4][7]
Caption: Mechanism of Urease Inhibition by this compound (AHA).
Comparative Efficacy of Urease Inhibitors
The efficacy of a urease inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to reduce the enzyme's activity by 50%.[8] A lower IC₅₀ value indicates a more potent inhibitor. The following table summarizes the IC₅₀ values for AHA and other representative inhibitors from different chemical classes.
| Inhibitor | Inhibitor Class | Urease Source | IC₅₀ Value (µM) | Reference |
| This compound (AHA) | Hydroxamic Acid | Proteus mirabilis (whole cells) | 36.6 | [8] |
| This compound (AHA) | Hydroxamic Acid | Helicobacter pylori (purified) | ~629.8 (47.29 µg/ml) | [9] |
| This compound (AHA) | Hydroxamic Acid | Soybean | 900 | [10] |
| Hydroxyurea (HU) | Urea Derivative | Jack Bean | 100 | [11] |
| N-(n-butyl)thiophosphoric triamide (NBPT) | Phosphoramide | Soil Urease | ~0.1 (highly effective) | [12][13] |
| N-(n-propyl)thiophosphoric triamide (NPPT) | Phosphoramide | Soil Urease | >50% NH₃ reduction | [14] |
| Quercetin | Flavonoid (Natural Product) | H. pylori | 11.2 | [12] |
| Luteolin | Flavonoid (Natural Product) | H. pylori | 35.5 | [12] |
| Ebselen | Organoselenium Compound | H. pylori | ~60 (major inhibition at 0.06 mM) | [15] |
| Thiourea | Thiourea Derivative | Jack Bean | ~20 (typical control value) | [16] |
Note: Direct comparison of IC₅₀ values should be approached with caution due to variations in experimental conditions, such as urease source (e.g., purified enzyme vs. whole cells), purity, and specific assay parameters.
Discussion of Comparative Data:
-
This compound (AHA): AHA is the only urease inhibitor clinically approved by the FDA for preventing struvite kidney stones.[5][17][18] However, its use is limited by side effects, including teratogenicity and hemolytic anemia.[17][19] Its potency varies significantly depending on the urease source, as shown in the table.
-
Hydroxyurea (HU): Structurally similar to urea, HU acts as both a substrate and an inhibitor of urease, exhibiting complex biphasic kinetics.[11][20] It is generally considered a less potent urease inhibitor than AHA.[4]
-
Phosphoramidates: Compounds like NBPT are the most effective and widely used urease inhibitors in agriculture, significantly reducing ammonia volatilization from urea fertilizers.[13][14][21] However, their instability in acidic conditions, such as gastric juice, has prevented their use in treating H. pylori.[19]
-
Natural Products: Plant-derived compounds, particularly flavonoids like quercetin, have demonstrated potent urease inhibition in vitro, often with lower IC₅₀ values than AHA.[12][22] These compounds represent a promising avenue for developing new inhibitors with potentially lower toxicity.[22]
-
Other Synthetic Inhibitors: A wide range of synthetic compounds, including thioureas and organoselenium compounds like Ebselen, have been developed.[15] Ebselen, in particular, shows potent inhibition at low micromolar concentrations against H. pylori urease.[15]
Experimental Protocols: In Vitro Urease Inhibition Assay
A standardized experimental protocol is crucial for the accurate assessment and comparison of urease inhibitors.[8] The most common in vitro method is a colorimetric assay based on the Berthelot (or indophenol) reaction, which quantifies the ammonia produced by urease activity.[1]
Principle of the Berthelot Method: The assay measures the concentration of ammonia produced from the enzymatic hydrolysis of urea. In an alkaline medium, ammonia reacts with a phenol-hypochlorite solution, catalyzed by sodium nitroprusside, to form a blue-green indophenol (B113434) compound. The absorbance of this compound, measured spectrophotometrically (typically between 625-670 nm), is directly proportional to the ammonia concentration.[1]
Caption: Standard experimental workflow for an in vitro urease inhibition assay.
Detailed Methodology:
-
Materials and Reagents:
-
Purified urease (e.g., from Jack Bean) or bacterial lysate
-
Urea solution (e.g., 100 mM)
-
Phosphate buffer (e.g., pH 6.8-7.0)
-
Test inhibitors and a standard inhibitor (e.g., AHA or thiourea)
-
Phenol Reagent (Phenol and sodium nitroprusside)
-
Alkali-Hypochlorite Reagent (Sodium hypochlorite and sodium hydroxide)
-
96-well microplate and microplate reader
-
Incubator
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO, water). In a 96-well plate, add 5-10 µL of each inhibitor dilution. For the negative control (100% enzyme activity), add the same volume of solvent.
-
Enzyme Addition: Add a defined amount/activity of urease enzyme solution to each well (except for blanks).
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes at 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add urea substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate for a defined time (e.g., 30 minutes at 37°C).
-
Detection: Stop the reaction by adding the Berthelot reagents. First, add the phenol reagent, followed by the alkali-hypochlorite reagent.
-
Color Development: Allow the plate to incubate at room temperature for 20-30 minutes for the blue-green color to develop.
-
Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 630 nm).
-
-
Data Analysis:
-
Correct the absorbance readings by subtracting the blank values.
-
Calculate the percentage of urease inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (ODtest / ODcontrol)] x 100 Where ODtest is the absorbance of the well with the test compound and ODcontrol is the absorbance of the negative control (no inhibitor).[1]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC₅₀ value by fitting the curve using non-linear regression analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. drugs.com [drugs.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview on the potential of natural products as ureases inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. international-agrophysics.org [international-agrophysics.org]
- 14. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. The Development of Urease Inhibitors: What Opportunities Exist for Better Treatment of Helicobacter pylori Infection in Children? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Kinetic and Isotope Effect Investigation of the Urease-Catalyzed Hydrolysis of Hydroxyurea - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Field efficacy of urease inhibitors for mitigation of ammonia emissions in agricultural field settings: a systematic review [frontiersin.org]
- 22. Plant-Derived Urease Inhibitors as Alternative Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Urease Inhibitors: Acetohydroxamic Acid vs. Hydroxyurea
For researchers and professionals in drug development, understanding the nuances of enzyme inhibitors is critical for advancing therapeutic strategies. This guide provides a detailed, data-driven comparison of two prominent urease inhibitors: Acetohydroxamic Acid (AHA) and hydroxyurea (B1673989). Urease, a nickel-dependent metalloenzyme, is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. Its inhibition is a crucial therapeutic target for conditions such as peptic ulcers and infection-induced urinary stones.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and hydroxyurea target the active site of the urease enzyme, but their inhibitory mechanisms and efficiencies differ.
This compound (AHA) is a potent, competitive, and reversible inhibitor of urease.[1] Its structure mimics the transition state of the urea (B33335) hydrolysis reaction. The hydroxamic acid moiety of AHA is crucial for its inhibitory effect, as it coordinates with the two nickel ions (Ni²⁺) in the enzyme's active site.[2][3] This binding effectively blocks the substrate, urea, from accessing the active site, thereby preventing its hydrolysis into ammonia (B1221849) and carbamate.[2] The resulting decrease in ammonia production helps to prevent the rise in pH that contributes to the formation of struvite stones in urinary tract infections.[2]
Hydroxyurea (HU) also acts as a competitive inhibitor of urease, though it is generally less potent than AHA.[4][5] Similar to AHA, it is a urea derivative where one of the amino groups is replaced by a hydroxylamino group.[4] While it also interacts with the nickel ions in the active site, studies have shown that hydroxyurea can act as both a substrate and an irreversible inhibitor of urease, exhibiting biphasic kinetics.[4][6] This dual role can complicate its inhibitory profile compared to the more straightforward competitive inhibition of AHA.
Quantitative Comparison of Inhibitory Potency
The efficacy of an inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Ki). A lower value for these parameters indicates a more potent inhibitor. The following table summarizes the experimental data for this compound and hydroxyurea from various studies.
| Inhibitor | Urease Source | IC₅₀ (µM) | Ki (mM) | Reference |
| This compound (AHA) | Proteus mirabilis (Whole cells) | 36.6 | - | [7] |
| Helicobacter pylori (Purified enzyme) | 47.29 (µg/ml) | - | [8] | |
| Soybean (Glycine max) | 900 | 0.053 | [1] | |
| Jack Bean | - | - | [4][9] | |
| Hydroxyurea (HU) | Jack Bean | 100 | - | [4][5] |
| Klebsiella pneumoniae | Ineffective at low concentrations | - | [10] |
Note: Direct comparison of IC₅₀ values should be approached with caution due to variations in experimental conditions, such as the source of the urease and the specific assay used.[7]
Experimental Protocols: Urease Inhibition Assay
A standardized experimental protocol is crucial for the accurate assessment and comparison of urease inhibitors. Below is a generalized protocol for an in vitro urease inhibition assay.
Principle
The activity of urease is determined by measuring the amount of ammonia produced from the hydrolysis of urea. The inhibitory effect of a compound is assessed by quantifying the reduction in ammonia production in the presence of the inhibitor. The indophenol (B113434) method is a common colorimetric technique used to measure ammonia concentration.
Materials
-
Purified urease (e.g., from Jack Bean) or bacterial lysate
-
Urea solution (e.g., 100 mM)
-
Phosphate buffer (e.g., pH 7.0)
-
Test inhibitors (this compound, hydroxyurea) at various concentrations
-
Reagents for ammonia quantification (e.g., phenol-hypochlorite method)
-
96-well microplate
-
Microplate reader
Procedure
-
Preparation of Reagents: Prepare stock solutions of urease, urea, and the inhibitors in the appropriate buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a defined amount of urease enzyme to each well. Then, add varying concentrations of the test inhibitor to the respective wells. A control well should contain the enzyme and buffer without any inhibitor. Incubate this mixture for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add the urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a defined time (e.g., 10-30 minutes) at the optimal temperature for the enzyme.
-
Termination of Reaction and Ammonia Quantification: Stop the reaction by adding a quenching agent. Subsequently, add the reagents for ammonia detection. The intensity of the color developed is proportional to the amount of ammonia produced.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 630 nm for the indophenol method) using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Clinical Significance and Concluding Remarks
This compound is the only urease inhibitor currently approved by the FDA for clinical use, primarily for the prevention of struvite stones in patients with chronic urinary tract infections caused by urea-splitting bacteria.[11][12] Clinical trials have demonstrated its efficacy in reducing urinary ammonia and retarding stone growth.[13] However, its use can be associated with side effects, including gastrointestinal and hematopoietic issues, which are generally reversible.[13][14]
Hydroxyurea, while a known urease inhibitor, is more widely recognized and used clinically as an antineoplastic agent and for the treatment of sickle cell anemia due to its ability to inhibit ribonucleotide reductase.[15][16] Its application as a primary therapeutic for urease-related conditions is not established, and it is generally considered a less potent urease inhibitor than AHA.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. A Small-Molecule Inhibitor of Gut Bacterial Urease Protects the Host from Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Kinetic and Isotope Effect Investigation of the Urease-Catalyzed Hydrolysis of Hydroxyurea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Synergistic inhibition of ureolytic activity and growth of Klebsiella pneumoniae in vitro suggests cobinding of fluoride and this compound at the urease active site and provides a novel strategy to combat ureolytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A randomized trial of this compound for the treatment and prevention of infection-induced urinary stones in spinal cord injury patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound. Potential use in urinary infection caused by urea-splitting bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Acetohydroxamic Acid on Bacterial Urease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acetohydroxamic Acid's (AHA) performance in inhibiting bacterial urease against other known inhibitors. The information is supported by experimental data and detailed methodologies to assist in research and development.
Executive Summary
This compound (AHA) is a well-characterized inhibitor of bacterial urease, an enzyme crucial for the survival and pathogenesis of several bacteria, including Proteus mirabilis and Helicobacter pylori. By blocking the active site of urease, AHA prevents the hydrolysis of urea (B33335) into ammonia (B1221849), a key step in the development of infection-related urinary stones and the survival of H. pylori in the acidic stomach environment. This guide presents a comparative analysis of AHA's inhibitory potency, alongside detailed experimental protocols for assessing urease inhibition.
Mechanism of Action
This compound functions as a competitive inhibitor of urease.[1] Its structural similarity to urea allows it to bind to the nickel ions within the active site of the enzyme.[1] This binding is reversible and effectively blocks the substrate (urea) from accessing the catalytic site, thereby preventing the enzymatic reaction.[1]
Comparative Inhibitory Activity
The efficacy of urease inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
The following tables summarize the IC50 values for this compound and other urease inhibitors against urease from different bacterial sources. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as the source of the urease (whole cells vs. purified enzyme) and the specific assay method used.[2]
Table 1: IC50 Values of Urease Inhibitors against Proteus mirabilis Urease
| Inhibitor | Urease Source | IC50 (µM) | Reference |
| This compound (AHA) | Whole cells | 36.6 | [2] |
| Benurestat | Whole cells | 69.9 ± 0.4 | [3] |
Table 2: IC50 Values of Urease Inhibitors against Helicobacter pylori Urease
| Inhibitor | Urease Source | IC50 (mM) | Reference |
| This compound (AHA) | Purified enzyme | 0.07 ± 0.01 | [4] |
| Palmatine | Purified enzyme | 0.53 ± 0.01 | [4] |
| Ebselen | Clinical Isolates | 0.00006 | [5] |
| Baicalin | Clinical Isolates | 8 | [5] |
Table 3: IC50 Values of Urease Inhibitors against Jack Bean Urease (a common model)
| Inhibitor | Urease Source | IC50 (µM) | Reference |
| This compound (AHA) | Purified enzyme | ~42 - 60 | [3] |
| Thiourea | Purified enzyme | ~22.0 | [3] |
| Hydroxyurea | Not specified | ~100 | [3] |
| 1,4-Benzoquinone | Purified enzyme | 0.051 | [3] |
| Baicalin | Purified enzyme | 2740 ± 510 | [3] |
Experimental Protocols
Accurate and reproducible assessment of urease inhibition is critical for comparative studies. The following are detailed methodologies for common in vitro urease inhibition assays.
Berthelot (Indophenol) Method
This colorimetric assay is widely used to quantify the ammonia produced from the urease-catalyzed hydrolysis of urea.[6]
Principle: The assay measures the concentration of ammonia, which reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol (B113434) compound. The absorbance of this compound is measured spectrophotometrically (625-670 nm), and the intensity of the color is directly proportional to the ammonia concentration.[6]
Detailed Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of urease (e.g., from Jack Bean or purified bacterial source) in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Prepare a stock solution of urea in the same buffer.
-
Prepare stock solutions of the test inhibitor (e.g., AHA) and a standard inhibitor (e.g., thiourea) in an appropriate solvent (e.g., DMSO), followed by serial dilutions in the buffer.[7]
-
-
Assay Setup (96-well plate format):
-
Test wells: Add the urease enzyme solution and various concentrations of the test inhibitor.
-
Positive control wells: Add the urease enzyme solution and the solvent used for the inhibitors. This represents 100% enzyme activity.[7]
-
Negative control (blank) wells: Add buffer instead of the enzyme solution, along with the highest concentration of the test inhibitor to account for any absorbance from the compound itself.[7]
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.[7]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the urea solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[7]
-
-
Color Development:
-
Stop the reaction and initiate color development by adding a phenol-nitroprusside solution followed by an alkaline hypochlorite (B82951) solution to each well.[7]
-
Incubate for a sufficient time for the color to develop.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (ODtest well / ODcontrol well)] x 100[6]
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value from the resulting dose-response curve.[2]
-
Phenol (B47542) Red Method
This colorimetric assay measures the change in pH resulting from the production of ammonia.[2]
Principle: The enzymatic hydrolysis of urea produces ammonia, which increases the pH of the reaction medium. Phenol red, a pH indicator, changes color from yellow to pink/red as the pH becomes more alkaline. The rate of color change is proportional to the urease activity.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare a solution of urea containing phenol red as an indicator.
-
Prepare a suspension of the urease-producing bacteria (e.g., H. pylori or P. mirabilis) or a solution of purified urease.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Setup (96-well plate format):
-
In the wells of a microplate, add the bacterial suspension or purified enzyme solution.
-
Add the different concentrations of the test inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).[2]
-
-
Pre-incubation:
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.[2]
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the urea solution containing phenol red to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 560 nm) at time zero.
-
Incubate the plate and measure the absorbance at regular intervals (e.g., every 5 minutes) for a set duration (e.g., 30 minutes).[2]
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration by determining the change in absorbance over time.
-
Determine the percentage of inhibition for each concentration relative to the positive control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[2]
-
Visualizations
Diagrams are provided below to illustrate key pathways and workflows.
Caption: Mechanism of urease inhibition by this compound (AHA).
Caption: General experimental workflow for an in vitro urease inhibition assay.
References
- 1. A Small-Molecule Inhibitor of Gut Bacterial Urease Protects the Host from Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Helicobacter pylori and Its Associated Urease by Palmatine: Investigation on the Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
In Vivo Efficacy of Novel Acetohydroxamic Acid Derivatives: A Comparative Guide
A new wave of acetohydroxamic acid derivatives is demonstrating significant therapeutic potential in preclinical in vivo studies. These compounds are being investigated for a range of applications, primarily in oncology and anti-inflammatory therapies. Their efficacy often stems from the inhibition of key enzymes such as histone deacetylases (HDACs) and 5-lipoxygenase. This guide provides a comparative overview of the in vivo performance of several novel this compound derivatives, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in their evaluation.
Anticancer Efficacy: A Focus on Solid Tumors
Novel this compound derivatives are showing promise in the treatment of various cancers, including neuroblastoma, lung cancer, and melanoma, primarily through the inhibition of histone deacetylases (HDACs), which leads to cell cycle arrest and apoptosis.
Comparison of In Vivo Anticancer Efficacy
| Compound | Cancer Type | Animal Model | Efficacy | Mechanism of Action |
| Compound 3B | Neuroblastoma | SH-SY5Y Xenograft (BALB/c nude mice) | 65% Tumor Growth Inhibition (TGI) at 50 mg/kg | HDAC1 and HDAC2 inhibition |
| Cinnamohydroxamic Acid 7e | Lung Cancer | A549 Xenograft (Nude mice) | Significant tumor growth retardation | HDAC inhibition, p21 upregulation |
| AKS 7 | Melanoma | A375 Xenograft (Nude mice) | Inhibition of tumor growth (oral admin.) | Not specified in detail |
| AKS 61 | Melanoma | A375 Xenograft (Nude mice) | Failed to prevent tumor growth in vivo | Not applicable (in vivo) |
Experimental Protocols: Xenograft Models
Neuroblastoma (SH-SY5Y Xenograft):
-
Animal Model: Male BALB/c nude mice.
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Tumor Induction: Subcutaneous injection of SH-SY5Y cells into the flank of the mice.
-
Treatment: Once tumors reached a palpable size, mice were treated with Compound 3B at a dose of 50 mg/kg.
-
Efficacy Evaluation: Tumor volume and body weight were measured regularly. Tumor Growth Inhibition (TGI) was calculated at the end of the study.[1][2]
Lung Cancer (A549 Xenograft):
-
Animal Model: Nude mice.
-
Cell Line: A549 human lung carcinoma cells.
-
Tumor Induction: Subcutaneous implantation of A549 cells.
-
Treatment: Details on the specific dosage and administration schedule for compound 7e were not fully available in the reviewed literature, but in vivo studies confirmed its ability to retard tumor growth.
-
Efficacy Evaluation: Tumor growth was monitored over the course of the treatment.
Melanoma (A375 Xenograft):
-
Animal Model: Nude mice.
-
Cell Line: A375 human melanoma cells.
-
Tumor Induction: Subcutaneous injection of A375 cells.
-
Treatment: AKS 7 was administered orally. While it was shown to be effective, specific details on the dosing regimen were not provided in the referenced study. In contrast, AKS 61 failed to show in vivo efficacy.[1]
-
Efficacy Evaluation: Tumor growth was monitored to assess the antitumor effects of the compounds.
Signaling Pathways and Experimental Workflow
The primary mechanism of action for the anticancer this compound derivatives highlighted is the inhibition of HDACs. This inhibition leads to an increase in histone acetylation, which in turn alters gene expression, resulting in cell cycle arrest and apoptosis. For instance, cinnamohydroxamic acid 7e was shown to upregulate p21, a key cell cycle inhibitor.
The general workflow for these in vivo anticancer studies follows a standard xenograft model protocol.
Anti-inflammatory Efficacy: Targeting the Arachidonic Acid Pathway
Novel this compound derivatives have also been developed as selective inhibitors of arachidonate (B1239269) 5-lipoxygenase, an enzyme crucial for the production of leukotrienes, which are potent mediators of inflammation.
Comparison of In Vivo Anti-inflammatory Efficacy
| Compound | Animal Model | Efficacy Metric | ED50 | Additional Effects |
| BW A4C | Carrageenan-induced inflammation (Rats) | Reduction of Leukotriene B4 (LTB4) in inflammatory exudates | 2.6 mg/kg | Anti-pyretic (ED50 = 32 mg/kg), inhibits leukocyte migration (ED50 = 54 mg/kg) |
| BW A797C | Carrageenan-induced inflammation (Rats) | Reduction of Leukotriene B4 (LTB4) in inflammatory exudates | 14.3 mg/kg | Anti-pyretic (ED50 = 23 mg/kg), inhibits leukocyte migration (ED50 = 16.7 mg/kg) |
ED50: The dose that produces 50% of the maximum effect.
Importantly, both BW A4C and BW A797C had minimal effect on prostaglandin (B15479496) E2 (PGE2) concentrations, indicating their selectivity for the 5-lipoxygenase pathway over the cyclooxygenase (COX) pathway.[2] Neither compound was effective at reducing carrageenan-induced paw edema.
Experimental Protocol: Carrageenan-Induced Inflammation
-
Animal Model: Rats and mice.
-
Induction of Inflammation: Subcutaneous implantation of carrageenan-soaked polyester (B1180765) sponges to create an inflammatory site.
-
Treatment: Oral administration of BW A4C or BW A797C.
-
Efficacy Evaluation: Measurement of LTB4 and PGE2 concentrations in the inflammatory exudates collected after 6 hours. Other endpoints included assessment of paw edema, hyperalgesia, pyrexia (yeast-induced), and leukocyte accumulation in the exudates.[2]
Signaling Pathway and Experimental Workflow
The anti-inflammatory action of these this compound derivatives is achieved by inhibiting the 5-lipoxygenase enzyme, thereby blocking the conversion of arachidonic acid to leukotrienes.
The experimental workflow for the carrageenan-induced inflammation model is designed to assess the acute anti-inflammatory effects of the compounds.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Acetohydroxamic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Acetohydroxamic Acid (AHA), a compound of significant interest in pharmaceutical development for its role as a urease inhibitor. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of experimental data in research, quality control, and clinical studies. This document presents a cross-validation of common analytical techniques, offering supporting experimental data and detailed methodologies to aid in the selection of the most suitable method for your specific application.
Introduction to Analytical Cross-Validation
Cross-validation of analytical methods is the process of comparing the performance of two or more different methods to determine if they provide equivalent results. This process is essential for verifying the reliability and consistency of a new method against an established one, or for comparing the suitability of different techniques for a specific analytical challenge. Key performance characteristics evaluated during cross-validation include linearity, accuracy, precision, sensitivity (Limit of Detection and Limit of Quantification), and specificity.
Comparative Analysis of Analytical Methods
The following sections detail the principles, experimental protocols, and performance data for five common analytical methods used for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Potentiometric Titration, Raman Spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance Data
The performance of each analytical method is summarized in the tables below, providing a clear comparison of their key validation parameters.
Table 1: Comparison of Linearity and Sensitivity for this compound Quantification
| Parameter | HPLC | UV-Vis Spectrophotometry | Potentiometric Titration | Raman Spectroscopy | LC-MS/MS |
| Linearity Range | 100 - 1000 mg/L[1] | 2 - 29 µg/mL | Analyte dependent | Analyte dependent | 3 - 3000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.99[3] | > 0.999[4] | > 0.99 | > 0.998[5] |
| Limit of Detection (LOD) | 8.2 ppm (for a similar compound)[6] | 1.073 - 1.497 µg/mL[3] | Method dependent | Method dependent | Typically low ng/mL to pg/mL |
| Limit of Quantification (LOQ) | 24.9 ppm (for a similar compound)[6] | 3.579 - 4.990 µg/mL[3] | Method dependent | Method dependent | 3.0 ng/mL[2] |
Table 2: Comparison of Accuracy and Precision for this compound Quantification
| Parameter | HPLC | UV-Vis Spectrophotometry | Potentiometric Titration | Raman Spectroscopy | LC-MS/MS |
| Accuracy (% Recovery) | 100.3%[1] | Not explicitly stated, but method deemed accurate[3] | 99.7 - 100.3%[4] | High accuracy achievable | 94.4 - 99.6%[7] |
| Precision (RSD %) | 1.77%[1] | Low standard error reported[3] | < 1%[4] | High precision achievable | 2.6 - 15.8%[7] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (column) and a mobile phase. For AHA, a reversed-phase HPLC method is commonly employed, where the stationary phase is nonpolar and the mobile phase is polar. Detection is typically achieved using a UV detector.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio is optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of AHA, a wavelength in the range of 200-220 nm is commonly used.
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
-
Quantification: A calibration curve is generated by plotting the peak area of AHA standards against their known concentrations. The concentration of unknown samples is then determined from this curve.
UV-Vis Spectrophotometry
Principle: This method is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte in solution. The amount of light absorbed is directly proportional to the concentration of the analyte (Beer-Lambert Law). For AHA, a colorimetric reaction with a complexing agent is often used to produce a colored species that can be measured in the visible region.
Methodology:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagents: Ferric chloride solution is commonly used as a complexing agent to form a colored complex with AHA.
-
Procedure:
-
A known volume of the AHA sample solution is mixed with a ferric chloride solution in an acidic medium.
-
The mixture is allowed to stand for a specified time for the color to develop.
-
The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax), which is typically around 502 nm for the AHA-iron complex.
-
-
Quantification: A calibration curve is prepared by measuring the absorbance of a series of standard AHA solutions of known concentrations. The concentration of the unknown sample is then determined by comparing its absorbance to the calibration curve.
Potentiometric Titration
Principle: Potentiometric titration is a volumetric method in which the concentration of an analyte is determined by measuring the potential difference (voltage) between two electrodes as a titrant of known concentration is added. The endpoint of the titration is identified by a sharp change in potential. For the weakly acidic AHA, a strong base is used as the titrant.
Methodology:
-
Instrumentation: An automatic potentiometric titrator or a pH meter with a combination pH electrode.
-
Titrant: A standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH).
-
Procedure:
-
A known volume or weight of the AHA sample is dissolved in a suitable solvent (e.g., water or a mixed solvent system).
-
The pH electrode is immersed in the sample solution.
-
The titrant (NaOH) is added in small increments, and the pH of the solution is recorded after each addition.
-
The titration is continued past the equivalence point.
-
-
Endpoint Determination: The equivalence point is determined from the titration curve (a plot of pH versus titrant volume) as the point of the steepest slope. The first or second derivative of the titration curve can be used for a more accurate determination of the endpoint.
-
Calculation: The concentration of AHA is calculated based on the volume of titrant consumed to reach the equivalence point and the stoichiometry of the reaction.
Raman Spectroscopy
Principle: Raman spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules. When a sample is irradiated with a monochromatic light source (laser), most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The frequency shift is characteristic of the molecular vibrations and can be used for both qualitative identification and quantitative analysis.
Methodology:
-
Instrumentation: A Raman spectrometer equipped with a laser source, sample illumination and collection optics, a spectrograph, and a detector.
-
Laser Wavelength: A suitable laser wavelength is chosen to excite the sample and minimize fluorescence interference.
-
Procedure:
-
The sample (solid or liquid) is placed in the path of the laser beam.
-
The scattered light is collected and passed through the spectrograph to separate the different frequencies.
-
The Raman spectrum is recorded by the detector.
-
-
Quantification: A calibration model is developed by correlating the intensity of a characteristic Raman band of AHA with the concentration of AHA in a set of calibration standards. This model is then used to predict the concentration of AHA in unknown samples. Chemometric methods, such as Partial Least Squares (PLS) regression, are often used to build the calibration model.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. The LC system separates the components of a mixture, and the mass spectrometer ionizes the eluted compounds and then fragments the ions of interest to produce a characteristic fragmentation pattern. This technique is particularly useful for quantifying low levels of analytes in complex matrices, such as biological fluids.
Methodology:
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like AHA.
-
Mass Analysis: The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. In MRM, a specific precursor ion (the molecular ion of AHA) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer.
-
Sample Preparation: Due to the complexity of biological matrices, sample preparation is crucial and often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences. An internal standard (ideally a stable isotope-labeled version of AHA) is added to the samples and standards to correct for variations in sample processing and instrument response.
-
Quantification: A calibration curve is constructed by analyzing a series of standards containing known concentrations of AHA and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the cross-validation process and the general experimental workflow for a typical analytical method.
Caption: Workflow for the Cross-Validation of Analytical Methods.
Caption: General Workflow for a Typical Analytical Method.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, the available instrumentation, and throughput needs.
-
UV-Vis Spectrophotometry is a simple, cost-effective, and rapid method suitable for routine analysis of relatively simple sample matrices where high sensitivity is not required.
-
HPLC offers a good balance of sensitivity, selectivity, and robustness, making it a widely used method for the quantification of AHA in various sample types, including pharmaceutical formulations.
-
Potentiometric Titration is a classic and accurate method, particularly useful for the assay of bulk drug substances, but it is less sensitive and not suitable for trace analysis.
-
Raman Spectroscopy is a powerful, non-destructive technique that can be used for both qualitative and quantitative analysis of solid and liquid samples, offering the potential for in-line process monitoring.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for the quantification of AHA in complex biological matrices at very low concentrations, such as in pharmacokinetic studies.
A thorough cross-validation, as outlined in this guide, is crucial to ensure that the selected method is fit for its intended purpose and generates reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documenta.ciemat.es [documenta.ciemat.es]
- 4. sphinxsai.com [sphinxsai.com]
- 5. mdpi.com [mdpi.com]
- 6. jchr.org [jchr.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing the Potency of Urease Inhibitors: Statistical Methods and Experimental Protocols
For researchers, scientists, and drug development professionals, the accurate assessment and comparison of urease inhibitor potency are critical for advancing novel therapeutics and agricultural solutions. This guide provides a comprehensive overview of the statistical methods and experimental protocols necessary for these comparisons, with a focus on clear data presentation and visualization.
Urease, a nickel-containing enzyme, plays a significant role in the pathogenesis of various human and animal diseases and contributes to nitrogen loss in agriculture.[1] The development of potent and safe urease inhibitors is therefore an area of intense research.[1][2] This guide outlines the standardized methodologies for evaluating and comparing the efficacy of these inhibitors.
Key Metric for Potency: The IC50 Value
The most common metric used to quantify the potency of a urease inhibitor is the half-maximal inhibitory concentration (IC50).[3] This value represents the concentration of an inhibitor required to reduce the activity of the urease enzyme by 50%. A lower IC50 value is indicative of a more potent inhibitor.[3]
Experimental Protocol: In Vitro Urease Inhibition Assay
A standardized experimental protocol is crucial for the accurate assessment and comparison of urease inhibitors.[3] The most widely used in vitro method is a colorimetric assay that measures the amount of ammonia (B1221849) produced from the enzymatic breakdown of urea (B33335).[1] The Berthelot (or indophenol) method is a sensitive and reliable technique for this purpose.[1][2]
Principle of the Berthelot Method
The assay quantifies ammonia concentration through its reaction with a phenol-hypochlorite solution in an alkaline medium. This reaction, catalyzed by sodium nitroprusside, forms a blue-green indophenol (B113434) compound. The absorbance of this compound is measured spectrophotometrically at a wavelength between 625 and 670 nm, with the color intensity being directly proportional to the ammonia concentration.[1]
Experimental Workflow
Caption: Experimental workflow for the in vitro urease inhibition assay.
Detailed Method
Materials:
-
Purified urease enzyme (e.g., from Jack Bean) or bacterial cell lysate[3]
-
Urea solution (e.g., 100 mM)[3]
-
Phosphate buffer (e.g., pH 6.8)[3]
-
Phenol-hypochlorite reagents (Berthelot's reagents)[1]
-
Test inhibitors and a standard inhibitor (e.g., Thiourea or Acetohydroxamic acid)[3][4]
-
96-well microplate[3]
-
Microplate reader
-
Incubator[2]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the standard inhibitor at various concentrations.[2]
-
Plate Setup: In a 96-well plate, add a defined amount of urease enzyme to each well, except for the blank wells.[3] Add the different concentrations of the test inhibitors to their respective wells. Include a positive control (urease with no inhibitor) and a negative control (no urease).[3] For the negative control (representing 100% enzyme activity), add the solvent used to dissolve the test compounds.[1]
-
Inhibitor Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the urea substrate solution to all wells.[1]
-
Reaction Incubation: Incubate the plate at 37°C.[1]
-
Color Development: Add the phenol and hypochlorite reagents of the Berthelot method to stop the reaction and initiate color development.[1] Incubate for a sufficient time for the color to develop.[1]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 625 and 670 nm.[1]
Data Analysis and Statistical Comparison
Calculation of Percent Inhibition
The percentage of urease inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [1 - (ODtestwell / ODcontrol)] x 100 [1]
Where:
-
ODtestwell is the absorbance of the well containing the test compound.
-
ODcontrol is the absorbance of the well with no inhibitor.
Determination of IC50 Values
To determine the IC50 value, plot the calculated percent inhibition against the logarithm of the inhibitor concentration. The data should then be fitted to a sigmoidal dose-response curve using non-linear regression analysis.[2] The IC50 is the concentration at which 50% inhibition is observed on this curve.
Statistical Comparison of Potency
To statistically compare the potency of different urease inhibitors, the IC50 values are the primary data points for comparison. However, it is also important to compare the extent of inhibition at specific concentrations. For this, statistical tests such as the Analysis of Variance (ANOVA) can be applied to identify significant differences in urease activity between different inhibitor-treated groups and an untreated control group.[5][6] Following a significant ANOVA result, post-hoc tests can determine which specific groups differ. For pairwise comparisons between an inhibitor-treated group and a control, a t-test can be utilized.[5][6] A p-value of less than 0.05 is generally considered statistically significant.[5][6]
Understanding the Mechanism of Inhibition: Kinetic Studies
Beyond determining potency, understanding how an inhibitor interacts with the enzyme is crucial. Enzyme kinetics studies can elucidate the mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition).[2] This involves measuring reaction rates at various substrate and inhibitor concentrations.[2]
Graphical Analysis of Kinetic Data
The data from kinetic studies are often analyzed using graphical representations of the Michaelis-Menten equation.[2]
-
Lineweaver-Burk Plot: This is a double reciprocal plot of 1/velocity (1/v) versus 1/substrate concentration (1/[S]).[2] The pattern of how the lines for different inhibitor concentrations intersect (or don't) reveals the mode of inhibition.[2]
-
Dixon Plot: This plot of 1/v versus inhibitor concentration ([I]) is also used to determine the inhibition constant (Ki).[7]
Caption: Workflow for determining the mode of urease inhibition.
Data Presentation for Clear Comparison
To facilitate easy comparison of the potency of different urease inhibitors, all quantitative data should be summarized in clearly structured tables.
Table 1: Comparison of IC50 Values for Urease Inhibitors
| Inhibitor | Urease Source | IC50 (µM) | Standard Error of Mean (SEM) |
| Compound A | Jack Bean | 15.2 | ± 1.3 |
| Compound B | Helicobacter pylori | 8.7 | ± 0.9 |
| Compound C | Jack Bean | 25.4 | ± 2.1 |
| Thiourea (Standard) | Jack Bean | 22.5 | ± 1.8 |
| This compound (Standard) | Helicobacter pylori | 100.0 | ± 5.0 |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions, such as the source of the urease and the specific assay used.[3]
The Role of Urease Inhibition in Pathogenesis
Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.[8] By hydrolyzing urea to ammonia and carbon dioxide, the enzyme increases the local pH, allowing the bacteria to survive in the acidic environment of the stomach.[8] This can lead to gastritis, peptic ulcers, and even gastric cancer.[8] Urease inhibitors block this initial step, thereby preventing bacterial colonization and pathogenesis.[8]
Caption: The role of urease inhibition in preventing pathogenesis.
By adhering to these standardized protocols and statistical methods, researchers can ensure the generation of robust and comparable data, accelerating the discovery and development of novel and effective urease inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating the Specificity of Acetohydroxamic Acid for Urease Over Other Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic specificity of Acetohydroxamic Acid (AHA), a well-established urease inhibitor. The document summarizes key experimental data on its inhibitory action against urease and other enzyme classes, offering insights into its potential for off-target effects. Detailed experimental protocols for the cited enzyme assays are provided to support researchers in their own investigations.
Executive Summary
This compound is a potent inhibitor of urease, a nickel-dependent metalloenzyme crucial for the survival of various pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis.[1] Its inhibitory mechanism involves the chelation of the nickel ions within the urease active site, acting as a competitive inhibitor against the natural substrate, urea (B33335).[2] While effective against urease, the hydroxamic acid moiety present in AHA is a known zinc-binding group, raising questions about its specificity and potential interactions with other metalloenzymes, such as Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs), and Carbonic Anhydrases (CAs). This guide collates available data to assess the specificity profile of AHA.
Data Presentation: Comparative Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against urease and other key enzymes. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions.
| Enzyme Class | Specific Enzyme | Organism/Source | Inhibitor | IC50 (µM) | Reference |
| Urease | Urease | Proteus mirabilis (Whole cells) | This compound | 36.6 | [1] |
| Urease | Helicobacter pylori (Purified) | This compound | 47.29 | [1] | |
| Urease | Soybean | This compound | 900 | [3] | |
| Lipoxygenase | 5-Lipoxygenase | Human Leukocytes | BW A4C (this compound derivative) | 0.1 | |
| 5-Lipoxygenase | Human Leukocytes | BW A797C (this compound derivative) | 0.5 | ||
| 5-Lipoxygenase | Human Leukocytes | BW A137C (this compound derivative) | 0.8 | ||
| 12-Lipoxygenase | Not Specified | BW A4C, A137C, A797C | 1-10 | ||
| 15-Lipoxygenase | Not Specified | BW A4C, A137C, A797C | 1-10 | ||
| Cyclooxygenase | Cyclooxygenase | Not Specified | BW A4C, A137C, A797C | 1-10 | |
| Matrix Metalloproteinase | MMP-12 | Human | This compound | Data not available; structural binding confirmed | |
| Histone Deacetylase | HDACs | Not Specified | General hydroxamic acids are potent inhibitors | Data for AHA not available | |
| Carbonic Anhydrase | CAs | Not Specified | General hydroxamic acids can inhibit | Data for AHA not available |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below.
Urease Inhibition Assay (Colorimetric)
This protocol is based on the Berthelot method, which quantifies ammonia (B1221849) production.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution (e.g., 100 mM)
-
Phosphate buffer (e.g., pH 7.4)
-
Phenol (B47542) reagent (e.g., 5% w/v phenol, 0.025% w/v sodium nitroprusside)
-
Alkaline hypochlorite (B82951) solution (e.g., 0.5% w/v NaOH, 0.42% v/v NaOCl)
-
This compound (AHA) and other test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of AHA in the appropriate solvent.
-
In a 96-well plate, add a defined amount of urease enzyme to each well.
-
Add the different concentrations of the test inhibitor to the respective wells. Include a positive control (urease with no inhibitor) and a negative control (no urease).[1]
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.[1]
-
Initiate the enzymatic reaction by adding the urea solution to each well.
-
Incubate for a further 15-30 minutes at 37°C.
-
Stop the reaction and initiate color development by adding the phenol reagent followed by the alkaline hypochlorite solution.
-
Incubate for 30 minutes at room temperature for color development.
-
Measure the absorbance at a wavelength of 625-670 nm using a microplate reader.
-
Calculate the percentage of inhibition and subsequently the IC50 value.
Matrix Metalloproteinase (MMP) Inhibition Assay (Gelatin Zymography)
This method detects the activity of gelatinases like MMP-2 and MMP-9.
Materials:
-
Conditioned cell culture media containing secreted MMPs
-
Non-reducing sample buffer
-
Polyacrylamide gels (e.g., 7.5%) containing gelatin (e.g., 1 mg/mL)
-
Washing buffer (e.g., 2.5% Triton X-100 in Tris-HCl buffer)
-
Incubation buffer (e.g., Tris-HCl, CaCl2, ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., methanol, acetic acid, water)
Procedure:
-
Collect conditioned media from cell cultures and centrifuge to remove debris.
-
Adjust protein concentrations of all samples to be equal.
-
Mix samples with non-reducing sample buffer.
-
Load samples onto the gelatin-containing polyacrylamide gel.
-
Run the gel electrophoresis at a constant voltage (e.g., 150 V) until adequate separation is achieved.[1]
-
Wash the gel twice for 30 minutes each with washing buffer to remove SDS and allow enzyme renaturation.[1]
-
Incubate the gel in incubation buffer at 37°C for 24-48 hours.
-
Stain the gel with Coomassie Brilliant Blue solution for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background, indicating areas of gelatin degradation by MMPs.
Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This assay measures HDAC activity using a fluorogenic substrate.
Materials:
-
Recombinant HDAC enzyme or nuclear extracts
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a stop solution like Trichostatin A)
-
AHA and other test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of AHA in HDAC assay buffer.
-
In a 96-well black microplate, add the HDAC assay buffer, followed by the test compound at various concentrations.
-
Add the diluted recombinant HDAC enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and initiate the development of the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.
Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
This assay is based on the esterase activity of CA, using p-nitrophenyl acetate (B1210297) (p-NPA) as a substrate.
Materials:
-
Carbonic Anhydrase (e.g., from bovine erythrocytes)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
AHA and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Prepare serial dilutions of AHA and the positive control inhibitor.
-
In a 96-well plate, add the assay buffer to the appropriate wells.
-
Add the inhibitor working solutions to the test wells and solvent to the control wells.
-
Add the CA working solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.[1]
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
Calculate the rate of reaction and determine the percentage of inhibition and IC50 values.
Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric)
This assay measures the formation of conjugated dienes from a fatty acid substrate like linoleic acid.
Materials:
-
Lipoxygenase enzyme (e.g., from soybean)
-
Linoleic acid substrate solution
-
Borate (B1201080) buffer (e.g., 0.2 M, pH 9.0)
-
AHA and other test compounds
-
Quartz cuvettes
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of AHA in a suitable solvent (e.g., DMSO).
-
In a quartz cuvette, mix the borate buffer and the inhibitor solution.
-
Add the lipoxygenase enzyme solution and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes) using the spectrophotometer.
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition and the IC50 value.
Visualizations
The following diagrams illustrate key experimental workflows and the mechanism of urease inhibition.
References
Comparative Pharmacokinetics of Acetohydroxamic Acid and Its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the pharmacokinetic profiles of Acetohydroxamic Acid (AHA) and its key analogs, Salicylhydroxamic Acid (SHA) and Benzohydroxamic Acid (BHA). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the absorption, distribution, metabolism, and excretion (ADME) of these compounds, supported by detailed experimental protocols and visual diagrams to facilitate understanding and future research.
Executive Summary
This compound (AHA) is a well-characterized urease inhibitor. Its pharmacokinetic profile is marked by rapid oral absorption and distribution throughout the body's water. Metabolism of AHA primarily yields acetamide (B32628) and carbon dioxide, with a significant portion of the parent drug excreted unchanged in the urine. The pharmacokinetic data for its analogs, Salicylhydroxamic Acid (SHA) and Benzohydroxamic Acid (BHA), is less comprehensive. Available information suggests that SHA is metabolized to salicylamide, though detailed quantitative data remains limited. For BHA, research has predominantly focused on its synthesis and potential as a histone deacetylase (HDAC) inhibitor, with a notable gap in publicly available pharmacokinetic studies. This guide aims to collate the existing data to provide a comparative framework and highlight areas for future investigation.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters for this compound. Due to the limited availability of comprehensive in vivo pharmacokinetic data for Salicylhydroxamic Acid and Benzohydroxamic Acid in publicly accessible literature, a direct quantitative comparison is not fully possible at this time. The table structure is provided to guide future comparative studies.
| Parameter | This compound (AHA) | Salicylhydroxamic Acid (SHA) | Benzohydroxamic Acid (BHA) |
| Absorption | |||
| Tmax (Time to Peak Plasma Concentration) | Rapid | Data not available | Data not available |
| Cmax (Peak Plasma Concentration) | Data not available | Data not available | Data not available |
| Oral Bioavailability (F%) | Rapidly and completely absorbed from the gastrointestinal tract[1] | Data not available | Data not available |
| Distribution | |||
| Volume of Distribution (Vd) | Distributed throughout body water[1] | Data not available | Data not available |
| Protein Binding | Data not available | Data not available | Data not available |
| Metabolism | |||
| Major Metabolites | Acetamide, Carbon Dioxide[2] | Salicylamide | Data not available |
| Metabolic Pathways | Hydrolysis | Hydrolysis | Data not available |
| Excretion | |||
| Elimination Half-life (t1/2) | Data not available | Data not available | Data not available |
| Clearance (CL) | Data not available | Data not available | Data not available |
| Major Route of Excretion | Renal (19-48% as unchanged drug, 9-14% as acetamide), Respiration (20-45% as CO2)[2] | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are generalized protocols for key experiments in determining the pharmacokinetic profiles of hydroxamic acids, based on established practices in the field.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for evaluating the pharmacokinetics of a hydroxamic acid derivative following oral and intravenous administration in rats.
a. Animal Model:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old).
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to standard chow and water. Animals are fasted overnight before dosing.
b. Drug Administration:
-
Oral (PO): The compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) and administered by oral gavage at a specific dose.
-
Intravenous (IV): The compound is dissolved in a sterile isotonic solution and administered as a bolus injection into the tail vein at a specific dose.
c. Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
d. Sample Analysis:
-
Plasma concentrations of the parent drug and its potential metabolites are quantified using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
e. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data using non-compartmental analysis software.
-
Oral bioavailability (F%) is calculated using the formula: F = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Analytical Method for Quantification in Plasma (HPLC-MS/MS)
This protocol describes a general method for the quantification of a hydroxamic acid in plasma samples.
a. Sample Preparation:
-
Protein precipitation is a common method for sample clean-up. To a known volume of plasma, an organic solvent such as acetonitrile (B52724) is added to precipitate proteins.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection into the HPLC-MS/MS system.
b. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.
c. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.
d. Calibration and Quantification:
-
A calibration curve is constructed by analyzing a series of standard samples with known concentrations of the analyte in the same biological matrix.
-
The concentration of the analyte in the unknown samples is determined by interpolating their response from the calibration curve.
Visualizations
Signaling Pathways and Workflows
To visually represent the processes involved in the study of this compound, the following diagrams have been generated using Graphviz (DOT language).
References
Unlocking Antibiotic Potential: A Guide to the Synergistic Effects of Acetohydroxamic Acid
For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of Acetohydroxamic Acid's synergistic activity with common antibiotics, supported by experimental data and detailed protocols.
This compound (AHA), a potent urease inhibitor, is emerging as a significant adjunct in antibiotic therapy, particularly in challenging infections caused by urease-producing bacteria. By inhibiting the bacterial enzyme urease, AHA prevents the hydrolysis of urea (B33335) into ammonia (B1221849), thereby averting a rise in local pH. This fundamental mechanism not only mitigates the pathological effects of ammonia but also creates a more favorable environment for the action of several classes of antibiotics, leading to synergistic antimicrobial effects. This guide provides a comprehensive overview of the synergistic potential of AHA with various antibiotics, presenting available data, experimental methodologies, and the underlying mechanisms of this synergy.
Quantitative Assessment of Synergy
One study investigating the effect of AHA on Helicobacter pylori isolates reported a significant reduction in the MIC for several antibiotics. For most of the eight isolates tested, AHA reduced the MIC for colloidal bismuth subcitrate, tetracycline, metronidazole, and amoxicillin[1][2][3]. This indicates a potentiation of the antibiotics' effects, although specific FICI values were not provided in the abstract.
Another study on a similar urease inhibitor, salicylhydroxamic acid (SHA), in combination with amoxicillin (B794) against H. pylori, reported an additive effect with a Fractional Inhibitory Concentration (FIC) index of 0.75[4]. While not this compound, this finding with a structurally related compound further supports the potential for synergy between urease inhibitors and antibiotics.
The following table summarizes the qualitative and quantitative findings on the synergistic or additive effects of AHA with various antibiotics.
| Antibiotic/Agent | Target Organism(s) | Observed Effect | Quantitative Data (if available) | Reference(s) |
| Amoxicillin | Helicobacter pylori | MIC Reduction/Synergy | FICI = 0.75 (for related compound SHA) | [1][2][4] |
| Tetracycline | Helicobacter pylori | MIC Reduction | Not specified | [1][2] |
| Metronidazole | Helicobacter pylori | MIC Reduction | Not specified | [1][2] |
| Colloidal Bismuth Subcitrate | Helicobacter pylori | MIC Reduction | Not specified | [1][2] |
| Kanamycin (B1662678) | Gram-negative bacteria | Synergy | Not specified | [5] |
| Ampicillin | Proteus strains | Reduced sensitivity (Antagonism) | Not specified | [6] |
| Methenamine mandelate | Proteus strains | Reduced sensitivity (Antagonism) | Not specified | [6] |
| Colistin | Gram-negative bacteria | Increased sensitivity | Not specified | [6] |
Note: The available quantitative data, particularly FICI values, for the synergy of this compound with a broad range of antibiotics is limited in the public domain. The observed effects are often reported qualitatively as "synergy" or as a reduction in MIC.
Core Mechanism of Synergy: Urease Inhibition
The primary mechanism by which this compound exerts its synergistic effect is through the irreversible inhibition of the bacterial enzyme urease. This action has a significant impact on the microenvironment of the infection, which in turn influences the efficacy of co-administered antibiotics.
Mechanism of this compound Action
By blocking the production of ammonia, AHA prevents the alkalinization of the local environment, such as the urinary tract. This modulation of pH is crucial as the activity of many antibiotics is pH-dependent.
Synergistic Mechanisms with Different Antibiotic Classes
The potentiation of antibiotic activity by this compound can be attributed to several factors, with the prevention of pH increase being a central theme.
Beta-Lactam Antibiotics
The stability and activity of many beta-lactam antibiotics can be influenced by pH. While the precise mechanism of synergy with AHA is not extensively detailed in the literature, a neutral or slightly acidic pH, maintained by urease inhibition, is generally more favorable for the stability and activity of some penicillins and cephalosporins.
Aminoglycoside Antibiotics
The uptake of aminoglycosides into the bacterial cell is a critical step for their bactericidal action and is dependent on the proton motive force. While the exact interplay is complex, maintaining a physiological pH through urease inhibition may indirectly support the energetic state of the bacterial membrane, facilitating aminoglycoside transport. One study has suggested that the potentiation of kanamycin by hydroxamic acids could be mediated by an initial alteration of cell permeability by the aminoglycoside, allowing for increased intracellular accumulation of the hydroxamic acid[6].
Fluoroquinolone Antibiotics
The activity of fluoroquinolones is notably pH-sensitive. The cellular uptake and bactericidal activity of some fluoroquinolones, such as ciprofloxacin (B1669076) and norfloxacin, are enhanced in alkaline conditions[7]. Conversely, acidic environments can impair their activity[8]. Therefore, the synergistic effect of AHA with fluoroquinolones may seem counterintuitive. However, the relationship is complex. While AHA prevents extreme alkalinization, it also prevents the development of a highly acidic environment that can be detrimental to fluoroquinolone uptake[6][9][10]. By maintaining a more neutral pH, AHA may help to optimize the conditions for fluoroquinolone activity against urease-producing organisms.
Experimental Protocols for Assessing Synergy
The synergistic effects of this compound with antibiotics are typically evaluated using in vitro methods such as the checkerboard assay and the time-kill assay.
Checkerboard Assay Protocol
The checkerboard assay is a common method to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the degree of synergy.
1. Preparation of Reagents and Microtiter Plates:
-
Prepare stock solutions of this compound and the test antibiotic in an appropriate solvent.
-
In a 96-well microtiter plate, add 50 µL of sterile broth to each well.
-
Create serial twofold dilutions of the antibiotic along the x-axis (e.g., columns 1-10) and serial twofold dilutions of AHA along the y-axis (e.g., rows A-G). Row H and column 11 serve as controls for each compound alone. Column 12 serves as a growth control (no antimicrobial agents).
2. Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
3. Incubation:
-
Inoculate each well with 100 µL of the prepared bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
4. Determination of MIC and FICI:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
5. Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Checkerboard Assay Workflow
Time-Kill Assay Protocol
The time-kill assay provides a dynamic assessment of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.
1. Preparation of Cultures and Antimicrobials:
-
Grow a bacterial culture to the logarithmic phase of growth.
-
Prepare tubes or flasks containing fresh broth with the desired concentrations of AHA, the antibiotic, and the combination of both. Include a growth control without any antimicrobials.
2. Inoculation and Incubation:
-
Inoculate each tube/flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate all tubes/flasks at 37°C with shaking.
3. Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube/flask.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the number of viable colonies (CFU/mL).
4. Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Time-Kill Assay Workflow
Conclusion
This compound demonstrates significant potential as a synergistic partner for various antibiotics, particularly against urease-producing pathogens. Its well-defined mechanism of urease inhibition, leading to a more favorable microenvironment for antibiotic activity, provides a strong rationale for its use in combination therapy. While more extensive quantitative data, such as FICI values from a broader range of antibiotic combinations, are needed to fully delineate the spectrum of its synergistic interactions, the existing evidence strongly supports its role in enhancing the efficacy of current antibiotic arsenals. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the synergistic potential of this compound in various preclinical and clinical settings.
References
- 1. Antibacterial action of the urease inhibitor this compound on Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial action of the urease inhibitor this compound on Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Antibiofilm Activities of Carvacrol, Amoxicillin and Salicylhydroxamic Acid Alone and in Combination vs. Helicobacter pylori: Towards a New Multi-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between this compound and 12 antibiotics against 14 gram-negative pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of pH on the activity of finafloxacin against extracellular and intracellular Burkholderia thailandensis, Yersinia pseudotuberculosis and Francisella philomiragia and on its cellular pharmacokinetics in THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of pH on bacterial growth and activity of recent fluoroquinolones in pooled urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pH on antimicrobial activity of delafloxacin against Escherichia coli isogenic strains carrying diverse chromosomal and plasmid-mediated fluoroquinolone resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Acetohydroxamic Acid in the Management of Struvite Stones: A Comparative Review of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Struvite stones, also known as infection-induced stones, are a significant challenge in urology, often leading to recurrent urinary tract infections (UTIs), kidney damage, and the need for repeated surgical interventions. These stones are composed of magnesium ammonium (B1175870) phosphate (B84403) and are formed in urine that has been made alkaline by the action of urease-producing bacteria, most commonly Proteus mirabilis. Acetohydroxamic acid (AHA), a potent urease inhibitor, has been investigated as a medical therapy to prevent the growth and recurrence of these stones. This guide provides a comprehensive review of the clinical trial data on the efficacy of AHA, compares it with alternative management strategies, and presents the underlying experimental methodologies.
Mechanism of Action: Urease Inhibition
This compound's therapeutic effect stems from its ability to inhibit the bacterial enzyme urease. Urease catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. The resulting ammonia production raises urinary pH, creating an environment conducive to the crystallization of magnesium ammonium phosphate. AHA, as a structural analog of urea, competitively and irreversibly inhibits urease, thereby preventing the rise in urinary ammonia and pH.[1][2][3] This action helps to prevent the formation of new struvite stones and can retard the growth of existing ones.[4]
Caption: Mechanism of urease inhibition by this compound.
Clinical Efficacy of this compound
The efficacy of AHA in preventing struvite stone growth has been evaluated in several key clinical trials. The primary endpoint in these studies was the prevention of stone growth or the time to stone recurrence.
| Clinical Trial | Treatment Group | Control Group (Placebo) | Primary Endpoint | Key Findings |
| Griffith et al. (1991) [5] | 94 patients with chronic urinary infection | Placebo | Stone Growth | Stone growth occurred in 17% of the AHA group compared to 46% of the placebo group (p < 0.005). |
| Williams et al. (1984) [6] | 18 patients with struvite stones | 19 patients (Placebo) | Doubling of stone surface area | No patient in the AHA group experienced a doubling of stone size, while 7 patients in the placebo group did (p < 0.01). |
| Griffith et al. (1988) [7] | 210 male spinal cord injury patients with chronic urea-splitting urinary infection | Placebo | Time to first stone growth | Median time to first stone growth was 15 months in the AHA group versus 9 months in the placebo group (p < 0.005). |
| Griffith et al. (1988) [7] | 210 male spinal cord injury patients with chronic urea-splitting urinary infection | Placebo | Proportion of patients with stone growth at 12 months | 33% of patients in the AHA group showed stone growth compared to 60% in the placebo group (p = 0.017). |
These studies consistently demonstrate that AHA is effective in retarding the growth of struvite stones in patients with chronic urea-splitting urinary infections.
Comparison with Alternative Treatment Modalities
The management of struvite stones is multifaceted and often requires a combination of approaches. While AHA offers a medical management option, it is crucial to compare its role and efficacy relative to surgical intervention and suppressive antibiotic therapy.
| Treatment Modality | Description | Efficacy/Success Rates | Advantages | Disadvantages |
| This compound (AHA) | Oral urease inhibitor used as adjunctive therapy. | Prevents stone growth in a significant proportion of patients and delays time to recurrence.[5][6][7] | Non-invasive, can be used for patients who are not surgical candidates. | Does not remove existing stones, significant side effect profile. |
| Percutaneous Nephrolithotomy (PCNL) | A minimally invasive surgical procedure to remove kidney stones. | High stone-free rates, often exceeding 80-90% depending on stone size and location. | Effective for large and complex stones, provides immediate stone removal. | Invasive, requires hospitalization, risk of complications such as bleeding and infection. |
| Extracorporeal Shock Wave Lithotripsy (SWL) | A non-invasive procedure that uses shock waves to break stones into smaller pieces. | Success rates vary depending on stone size and composition; may require multiple sessions for large stones. | Non-invasive, outpatient procedure. | Less effective for large or hard stones, may not achieve complete stone clearance. |
| Suppressive Antibiotic Therapy | Long-term, low-dose antibiotics to prevent recurrent UTIs. | Can reduce the frequency of UTIs, but its direct effect on preventing struvite stone recurrence is not as well-established in large-scale trials.[8] | May prevent symptomatic infections. | Risk of antibiotic resistance, side effects of long-term antibiotic use. |
It is important to note that AHA is not a replacement for surgical removal of stones but rather an adjunct to prevent recurrence, especially in patients who are not surgical candidates or have residual stone fragments after surgery.[9]
Experimental Protocols of Key Clinical Trials
The following provides an overview of the methodologies employed in the pivotal clinical trials of this compound.
Griffith et al. (1991): Randomized, Double-Blind Trial of Lithostat™
-
Study Design: A prospective, double-blind, placebo-controlled study.
-
Patient Population: 94 patients with chronic urinary infection.
-
Intervention: this compound (Lithostat™) or a matching placebo.
-
Dosage: Not specified in the abstract.
-
Primary Endpoint: Radiographic evidence of stone growth.
-
Statistical Analysis: Comparison of the proportion of patients with stone growth between the two groups.
Williams et al. (1984): A Randomized Double-Blind Study of this compound in Struvite Nephrolithiasis
-
Study Design: A randomized, double-blind study.
-
Patient Population: 37 patients with struvite stones (18 in the AHA group, 19 in the placebo group).
-
Intervention: this compound or placebo.
-
Dosage: 15 mg per kilogram of body weight per day, in divided oral doses.[6]
-
Primary Endpoint: A 100 percent increase in the two-dimensional surface area of the stones.[6]
-
Duration: Mean treatment duration was 15.8 months for the AHA group and 19.6 months for the placebo group.[6]
Griffith et al. (1988): A Randomized Trial of this compound for the Treatment and Prevention of Infection-Induced Urinary Stones in Spinal Cord Injury Patients
-
Study Design: A double-blind, placebo-controlled clinical trial.
-
Patient Population: 210 male spinal cord injury patients with chronic urea-splitting urinary infection.
-
Intervention: this compound or placebo.
-
Dosage: Not specified in the abstract.
-
Primary Endpoints: Changes in urinary ammonia levels and time to first stone growth.
-
Duration: Scheduled follow-up of 2 years.
Caption: Generalized workflow of the reviewed clinical trials.
Safety and Tolerability
A significant consideration in the use of this compound is its side effect profile. The clinical trials reported a higher incidence of adverse effects in the AHA group compared to the placebo group. Common side effects include gastrointestinal disturbances, headaches, and hematologic abnormalities.[6] In the study by Griffith et al. (1991), 22.2% of patients in the AHA group experienced "intolerable" side effects compared to 4.1% in the placebo group.[5] The study by Williams et al. (1984) noted that 9 patients receiving AHA required a decrease in dosage or cessation of treatment due to adverse effects, compared to only one patient in the placebo group.[6]
Conclusion
Clinical trial data robustly supports the efficacy of this compound in preventing the growth and recurrence of struvite stones in patients with chronic urea-splitting urinary tract infections. It serves as a valuable adjunctive medical therapy, particularly for individuals who are not suitable candidates for surgery or who have residual stone fragments. However, its use is tempered by a notable side effect profile that requires careful patient monitoring. The primary alternatives to AHA are surgical interventions, which offer high stone-free rates but are invasive. Suppressive antibiotic therapy may play a role in preventing recurrent infections but lacks strong evidence for the direct prevention of stone recurrence compared to AHA. The decision to use AHA should be made on a case-by-case basis, weighing the potential benefits of preventing stone-related morbidity against the risks of adverse effects. Further research may be warranted to explore combination therapies and to identify patient populations most likely to benefit from this targeted urease inhibitor.
References
- 1. drugs.com [drugs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. lithostat.com [lithostat.com]
- 5. Randomized, double-blind trial of Lithostat (this compound) in the palliative treatment of infection-induced urinary calculi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized double-blind study of this compound in struvite nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized trial of this compound for the treatment and prevention of infection-induced urinary stones in spinal cord injury patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Infections and urolithiasis: current clinical evidence in prophylaxis and antibiotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lithostat.com [lithostat.com]
A Comparative Benchmark of Novel Urease Inhibitors Against Acetohydroxamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of emerging urease inhibitors against the established drug, Acetohydroxamic Acid (AHA). Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogens, including Helicobacter pylori and Proteus mirabilis.[1][2] Its enzymatic activity, which hydrolyzes urea (B33335) to ammonia (B1221849) and carbon dioxide, allows these bacteria to survive in acidic environments and contributes to the pathogenesis of gastritis, peptic ulcers, and urinary tract infections.[1][3] Consequently, the inhibition of urease is a key therapeutic strategy.[1] This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to aid in the evaluation of next-generation urease inhibitors.
Data Presentation: A Comparative Analysis of Inhibitory Potency
The development of novel urease inhibitors has yielded compounds with significantly greater potency than this compound. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of new inhibitors compared to the standard references, this compound and Thiourea. Lower IC50 values indicate higher inhibitory potency.
| Inhibitor Class | Compound | Target Urease | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Hydroxamic Acid | This compound (AHA) | Jack Bean | ~320.70 | - | - | [4] |
| Thiourea Analogue | Thiourea | Jack Bean | ~21.0 - 23.0 | - | - | [5] |
| Thiobarbiturates | Compound 3a (a barbiturate-based derivative with a 2,3-dichloro moiety) | Jack Bean | 0.69 | Thiourea | 23.00 | [4] |
| Thiobarbiturates | Compound 4a (monofluoro substituted phenyl ring) | Jack Bean | 8.42 | Thiourea | 21.25 | [4] |
| Indole-based Derivatives | Compound 11a (3,4-dihydroxy substitution on the terminal phenyl ring) | Jack Bean | 0.60 | Thiourea | 21.86 | [4] |
| Benzoxazole Derivatives | Compound 19a (methoxy group on the phenyl ring) | Jack Bean | 0.46 | This compound | 320.70 | [4] |
Experimental Protocols: Methodologies for Urease Inhibition Assays
The evaluation of urease inhibitors relies on standardized in vitro and in vivo experimental protocols. The most common in vitro method is a colorimetric assay that quantifies ammonia production.[6]
In Vitro Urease Inhibition Assay (Berthelot Method)
This widely used and reliable technique measures the concentration of ammonia produced from the enzymatic breakdown of urea.[6] The ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol (B113434) compound. The absorbance of this compound is measured spectrophotometrically, and the intensity of the color is directly proportional to the ammonia concentration.[6]
Materials and Reagents:
-
Urease enzyme solution (e.g., from Jack Bean)
-
Urea substrate solution
-
Phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.5)
-
Test compounds (potential inhibitors)
-
Standard inhibitor (e.g., this compound or Thiourea)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite (B82951) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the urease enzyme, urea, test compounds, and standard inhibitor in the appropriate buffers.
-
Assay Setup: In a 96-well plate, add the test compounds at various concentrations to the respective wells. Include wells for a positive control (enzyme and buffer, no inhibitor) and a negative control (buffer and test compound, no enzyme).[5]
-
Enzyme Addition: Add the urease enzyme solution to all wells except the negative control wells.
-
Pre-incubation: Incubate the plate to allow the inhibitors to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the urea substrate solution to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.[5]
-
Color Development: Stop the reaction and initiate color development by adding the phenol-nitroprusside and alkaline hypochlorite solutions.[5]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 625 and 670 nm.[6]
-
Calculation: Calculate the percentage of urease inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100[6]
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
In Vivo Evaluation Models
In vivo studies are crucial for assessing the efficacy and safety of potential urease inhibitors in a biological system.[6] Common animal models include:
-
H. pylori Gastritis Model: Mice or gerbils are infected with H. pylori, and the test compound is administered to evaluate its ability to reduce bacterial colonization and gastric inflammation.[1]
-
Proteus mirabilis Urinary Tract Infection (UTI) Model: Rats are often used to model catheter-associated UTIs. The efficacy of the inhibitor is assessed by its ability to prevent the formation of bladder stones and reduce bacterial load in the urinary tract.[1]
Mandatory Visualizations
Signaling Pathway of Urease-Mediated Pathogenesis
Urease plays a pivotal role in the pathogenesis of certain bacterial infections by neutralizing acidic environments. The enzyme catalyzes the hydrolysis of urea into ammonia and carbamate (B1207046). The carbamate then spontaneously decomposes to produce another molecule of ammonia and carbonic acid.[5] This production of ammonia leads to an increase in the local pH, which is crucial for the survival of acid-sensitive bacteria like H. pylori in the stomach.[5] Urease inhibitors block this initial, critical step.[1]
Caption: Urease-mediated pathogenesis and the point of inhibition.
Experimental Workflow for In Vitro Urease Inhibition Assay
The following diagram outlines the general workflow for the in vitro screening of urease inhibitors using the Berthelot method.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in design of new urease inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
In Silico Docking Analysis: Acetohydroxamic Acid Versus Novel Chemical Entities
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to In Silico Docking Studies of Acetohydroxamic Acid and Emerging Compounds.
This guide provides a comprehensive comparison of in silico docking studies involving this compound (AHA), a known urease inhibitor, and a selection of newly investigated compounds. By presenting key quantitative data, detailed experimental protocols, and visual workflows, this document aims to offer valuable insights for researchers engaged in drug discovery and development. The following sections will delve into the binding affinities and inhibitory concentrations of these molecules, outline a generalized methodology for conducting similar computational analyses, and illustrate the typical workflow of an in silico docking study.
Quantitative Data Summary
The following table summarizes the key quantitative data from in silico docking studies, comparing the performance of this compound with novel compounds targeting the urease enzyme. The data includes docking scores, binding energies, and experimental inhibitory concentrations (IC50), providing a clear and objective comparison of their potential efficacy.
| Compound | Target | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | IC50 (µM) |
| This compound (AHA) | Urease | -3.049[1] | -17.454[1] | 22.61 ± 0.23[2] |
| Morin (B1676745) Analog M2b | Urease | -10.977[1] | -61.834[1] | 10.74 ± 0.018[1] |
| Morin Analog M2i | Urease | -10.543[1] | -58.987[1] | 11.12 ± 0.033[1] |
| Morin Analog M2a | Urease | -10.112[1] | -55.761[1] | 12.71 ± 0.027[1] |
| Novel Compound 1 | Urease | Not Reported | -28.96[2] | 0.32 ± 0.06[2] |
| Novel Compound 2 | Urease | Not Reported | -22.96[2] | 0.68 ± 0.03[2] |
| Novel Compound 3 | Urease | Not Reported | -25.9885[2] | 0.42 ± 0.04[2] |
Experimental Protocols: A Generalized In Silico Docking Workflow
The following protocol outlines a generalized methodology for performing in silico molecular docking studies, synthesized from various research articles. This serves as a foundational guide for researchers looking to conduct similar computational experiments.
1. Protein Preparation:
-
Acquisition: The three-dimensional crystal structure of the target protein (e.g., Urease, HDAC) is retrieved from a protein database such as the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning appropriate bond orders and charges. Co-crystallized ligands and non-essential ions are typically removed.
-
Active Site Definition: The binding site or active site of the protein is defined. This can be done by specifying the coordinates of a known ligand or by identifying cavities on the protein surface. A grid box is then generated around the active site to define the docking search space.
2. Ligand Preparation:
-
Ligand Acquisition: The 3D structures of the ligands, including the reference compound (e.g., this compound) and the new compounds, are obtained from chemical databases (e.g., ZINC, PubChem) or drawn using molecular modeling software.
-
Ligand Optimization: Ligand structures are optimized to their lowest energy conformation. This involves assigning correct protonation states at physiological pH, generating tautomers, and minimizing their energy using a suitable force field.
3. Molecular Docking Simulation:
-
Docking Algorithm Selection: A suitable docking program (e.g., AutoDock, Glide, LeDock) is chosen based on the research objectives and available computational resources.[3][4][5] These programs use various search algorithms to explore the conformational space of the ligand within the protein's active site.
-
Execution: The prepared ligands are docked into the defined active site of the prepared protein. The docking software generates multiple binding poses for each ligand and calculates a docking score for each pose, which estimates the binding affinity.
4. Post-Docking Analysis:
-
Pose Selection and Scoring: The generated docking poses are ranked based on their docking scores or binding energies. The pose with the most favorable score is typically selected for further analysis.
-
Interaction Analysis: The binding mode of the best-ranked pose is visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, metal chelation) between the ligand and the amino acid residues of the protein's active site.
-
Binding Free Energy Calculation: More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be employed to calculate the binding free energy for the most promising ligand-protein complexes to further validate the docking results.
Visualization of the In Silico Docking Workflow
The following diagram illustrates the logical steps involved in a typical in silico docking and virtual screening workflow.
Caption: A generalized workflow for in silico drug discovery.
References
- 1. Molecular docking, synthesis, kinetics study, structure–activity relationship and ADMET analysis of morin analogous as Helicobacter pylori urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel bacterial urease inhibitors through molecular shape and structure based virtual screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual Screening — Chem-Workflows documentation [chem-workflows.com]
- 5. m.youtube.com [m.youtube.com]
Evaluating the Long-Term Stability and Effectiveness of Acetohydroxamic Acid Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Acetohydroxamic Acid (AHA), focusing on its long-term stability, clinical effectiveness, and comparison with alternative therapies. The information is intended to support research, development, and clinical decision-making.
Introduction to this compound (AHA)
This compound (AHA), marketed as Lithostat®, is a urease inhibitor used as an adjunctive therapy for chronic urea-splitting urinary tract infections (UTIs).[1][2][3][4] By inhibiting the bacterial enzyme urease, AHA reduces the hydrolysis of urea (B33335) into ammonia (B1221849), thereby lowering urinary pH and ammonia levels.[4] This action can enhance the efficacy of antibiotics and may help in preventing the formation and growth of struvite (infection-induced) kidney stones.[3][5][6] AHA is well-absorbed orally, with a plasma half-life of approximately 5-10 hours in individuals with normal renal function.[4]
Long-Term Stability of this compound Formulations
Comprehensive, publicly available long-term stability data for specific commercial AHA formulations, such as Lithostat® tablets, is limited. This information is often proprietary to the manufacturer. However, based on regulatory guidelines from the International Council for Harmonisation (ICH) and general knowledge of drug degradation, the stability of AHA formulations is assessed through a combination of long-term and accelerated stability studies, as well as forced degradation studies.
General Stability Profile:
-
Hydrolysis: AHA is susceptible to hydrolysis, particularly in acidic conditions, breaking down into acetamide (B32628) and other products.[7]
-
Thermal Stress: Forced degradation studies involve exposing the drug substance to dry and wet heat to determine its thermal stability.[8][9]
-
Oxidative and Photolytic Stress: The stability of AHA is also evaluated under oxidative (e.g., hydrogen peroxide) and photolytic (light exposure) conditions.[8][9]
Experimental Protocols for Stability Testing
A validated stability-indicating analytical method is crucial for assessing the long-term stability of AHA formulations. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
General Protocol for a Stability-Indicating HPLC Method:
-
Method Development: A reverse-phase HPLC method is developed to separate AHA from its potential degradation products and any excipients in the formulation.
-
Forced Degradation Studies: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[9][10] The goal is to achieve 5-20% degradation to ensure the method can detect and separate these products.[11]
-
Method Validation: The HPLC method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Stability Studies:
-
Long-Term Stability: The formulated product is stored at prescribed conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for an extended period (e.g., up to 5 years).[12] Samples are tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36, 48, 60 months).
-
Accelerated Stability: To predict shelf life, the product is stored at elevated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for 6 months.[12]
-
Workflow for Forced Degradation Studies:
Effectiveness of this compound
Clinical studies have demonstrated the effectiveness of AHA in managing conditions associated with urea-splitting bacteria.
Key Findings:
-
Urinary Ammonia and pH: AHA consistently reduces urinary ammonia and alkalinity in patients with urea-splitting urinary infections.[4]
-
Struvite Stone Growth: In a randomized, double-blind study, no patients receiving AHA experienced a doubling of stone size, whereas seven patients in the placebo group did.[5] Another study showed that AHA retarded stone growth, with a longer interval to first stone growth in the AHA group compared to placebo (median 15 vs. 9 months).[13]
-
Adjunctive Therapy: AHA can enhance the effectiveness of antimicrobial agents in treating UTIs caused by urease-producing organisms.[4]
Comparison with Alternative Therapies
AHA is used for specific conditions, and its alternatives vary depending on the therapeutic goal.
Alternatives for Urea-Splitting UTIs and Struvite Stones
-
Methenamine (B1676377) Hippurate: This is an antiseptic that acidifies the urine and prevents bacterial growth. A randomized trial found that for preventing recurrent UTIs in women, methenamine hippurate was non-inferior to daily antibiotic prophylaxis.[14][15] The incidence of UTIs was 1.38 episodes per person-year in the methenamine group compared to 0.89 in the antibiotic group, a difference that did not exceed the non-inferiority margin.[15]
-
Cranberry Products: Cranberry is believed to inhibit the adherence of bacteria to the uroepithelial cells. However, its effectiveness is debated. A randomized, double-blind trial comparing trimethoprim-sulfamethoxazole (TMP-SMX) with cranberry capsules for preventing recurrent UTIs in premenopausal women found that TMP-SMX was more effective.[16]
Table 1: Comparison of AHA and Alternatives for Recurrent UTIs
| Feature | This compound (AHA) | Methenamine Hippurate | Cranberry Products |
| Mechanism of Action | Urease inhibitor; reduces urinary ammonia and pH.[4] | Urinary antiseptic; acidifies urine to suppress bacterial growth. | May inhibit bacterial adherence to uroepithelial cells. |
| Primary Indication | Adjunctive therapy for chronic urea-splitting UTIs.[1][3] | Prophylaxis for recurrent UTIs. | Prophylaxis for recurrent UTIs. |
| Clinical Efficacy | Retards struvite stone growth.[5][13] | Non-inferior to daily antibiotics for UTI prevention.[14][15] | Evidence is mixed; some studies show benefit, others do not.[16] |
| Common Side Effects | Headaches, gastrointestinal upset, potential for hematologic effects. | Generally well-tolerated; gastrointestinal upset can occur. | Generally well-tolerated. |
Alternatives for Hyperammonemia
While AHA's primary use is in UTIs, its mechanism of reducing ammonia has led to its consideration in hyperammonemia. However, other agents are more commonly used for this condition.
-
Rifaximin (B1679331): A minimally absorbed antibiotic that reduces ammonia-producing gut bacteria.[10] Long-term treatment (≥24 months) with rifaximin has been shown to be safe and to provide a continued reduction in the rate of hepatic encephalopathy (HE)-related hospitalizations.[8]
-
Lactulose (B1674317): A non-absorbable disaccharide that reduces the absorption of ammonia from the gut. It is often considered a first-line treatment for HE.[13]
Clinical trials have shown that the combination of rifaximin and lactulose is more effective than lactulose alone in treating overt HE and reducing mortality.
Table 2: Comparison of Therapies for Hyperammonemia
| Therapy | Mechanism of Action | Key Efficacy Findings | Common Side Effects |
| Rifaximin | Reduces ammonia-producing gut bacteria.[10] | Reduces recurrence of overt HE and HE-related hospitalizations.[8] In combination with lactulose, more effective than lactulose alone. | Generally well-tolerated. |
| Lactulose | Reduces intestinal production and absorption of ammonia.[13] | Reduces blood ammonia levels by 25-50%.[13] | Gastrointestinal side effects (e.g., diarrhea, bloating). |
| This compound | Urease inhibitor; reduces ammonia production. | Primarily used for UTIs; not a standard treatment for systemic hyperammonemia. | Headaches, gastrointestinal upset. |
Signaling Pathway of Urease Inhibition by AHA:
Detailed Experimental Protocol: In Vitro Urease Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of compounds like AHA against the urease enzyme in a laboratory setting.
Principle: The Berthelot (or indophenol) method is a colorimetric assay that quantifies the amount of ammonia produced when urease hydrolyzes urea. The ammonia reacts with a phenol-hypochlorite solution to form a blue-green indophenol (B113434) compound, which can be measured spectrophotometrically. The reduction in color intensity in the presence of an inhibitor corresponds to its inhibitory activity.[1]
Materials and Reagents:
-
Jack Bean Urease (or other purified urease)
-
Urea solution
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
This compound (AHA) as a standard inhibitor
-
Test compounds
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite (B82951) solution
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Detailed Procedure:
-
Reagent Preparation: Prepare stock solutions of urease, urea, AHA, and test compounds in the phosphate buffer.
-
Assay Setup: In a 96-well plate, set up the following:
-
Test wells: Add urease enzyme solution and various concentrations of the test compound.
-
Positive control wells: Add urease enzyme solution and the solvent used for the inhibitors (this represents 100% enzyme activity).
-
Negative control wells (blank): Add phosphate buffer instead of the enzyme solution.
-
Standard inhibitor wells: Add urease enzyme solution and various concentrations of AHA.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[5]
-
Enzymatic Reaction: Add the urea solution to all wells to start the reaction. Incubate at 37°C for 30-60 minutes.[5]
-
Color Development: Stop the reaction and initiate color development by adding the phenol-nitroprusside solution followed by the alkaline hypochlorite solution to each well.[5]
-
Data Acquisition: After a 20-30 minute incubation at room temperature for color development, measure the absorbance of each well using a microplate reader at a wavelength between 625 nm and 670 nm.[1][5]
-
Data Analysis: Calculate the percentage of urease inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of positive control well)] x 100
Conclusion
This compound is an effective urease inhibitor for the adjunctive management of chronic urea-splitting UTIs and the prevention of struvite stone growth. While long-term stability data for specific commercial formulations are not widely published, established protocols for stability testing ensure the quality and shelf-life of the product. When considering alternatives, the choice of therapy depends on the specific clinical indication. For hyperammonemia, rifaximin and lactulose are the standard of care. For the prevention of recurrent UTIs, methenamine hippurate presents a non-antibiotic alternative with evidence of non-inferiority to antibiotics in some populations. Further direct comparative studies of AHA against other non-antibiotic alternatives for struvite stone prevention would be beneficial for clinical practice.
References
- 1. drugs.com [drugs.com]
- 2. goodrx.com [goodrx.com]
- 3. lithostat.com [lithostat.com]
- 4. LITHOSTAT ® (this compound) Tablets [dailymed.nlm.nih.gov]
- 5. A randomized double-blind study of this compound in struvite nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetohydroxamate in struvite stones: in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. forced degradation products: Topics by Science.gov [science.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajpsonline.com [ajpsonline.com]
- 11. biomedres.us [biomedres.us]
- 12. www3.paho.org [www3.paho.org]
- 13. A randomized trial of this compound for the treatment and prevention of infection-induced urinary stones in spinal cord injury patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of a stability-indicating HPLC-UV method for the quantification of acetazolamide in Oral-Mix and Oral-Mix SF - PMC [pmc.ncbi.nlm.nih.gov]
- 15. missionpharmacal.com [missionpharmacal.com]
- 16. edizioniscriptamanent.it [edizioniscriptamanent.it]
Safety Operating Guide
Navigating the Safe Disposal of Acetohydroxamic Acid in a Laboratory Setting
Ensuring the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, handling and disposing of compounds like acetohydroxamic acid requires strict adherence to established protocols to mitigate risks and ensure compliance with regulations. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.
Properties of this compound Relevant to Disposal
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value | Citation |
| Molecular Weight | 75.07 g/mol | [1] |
| Physical State | Solid (Powdered solid) | [1] |
| Color | White | [1] |
| Melting Point | 89°C (192.2°F) | [1] |
| pH (1% soln/water) | 9.39 (Basic) | [1] |
| Incompatibility | Reactive with oxidizing agents, acids, and alkalis. | [1][2] |
| Stability | The product is stable under normal conditions. Avoid excess heat and incompatible materials. | [1] |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed and approved waste disposal company.[3] On-site chemical neutralization is not recommended due to the lack of established and validated protocols for this specific compound.
1. Waste Identification and Segregation:
-
All waste materials containing this compound, including contaminated personal protective equipment (PPE), labware (e.g., vials, pipettes), and spill cleanup materials, must be classified as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Do not mix with other waste.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE.
-
Required PPE:
3. Waste Collection and Containment:
-
Use a designated, properly labeled, and compatible waste container. High-density polyethylene (B3416737) (HDPE) containers are a suitable option.[4]
-
The container must be kept tightly closed when not in use.[1]
-
Store the waste container in a cool, well-ventilated area, away from heat, sources of ignition, and incompatible materials (oxidizing agents, acids, alkalis).[1] Do not store above 0°C (32°F).[1][2]
-
Ensure the storage area is secure and only accessible to authorized personnel.[5]
4. Spill Management:
-
Small Spills:
-
Large Spills:
5. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Waste must be disposed of in accordance with all federal, state, and local environmental control regulations.[1]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory environment.
By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment. Always consult your institution's specific safety protocols and waste management procedures.
References
Essential Safety and Operational Guide for Handling Acetohydroxamic Acid
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the safe handling and disposal of Acetohydroxamic Acid. It is intended for researchers, scientists, and drug development professionals to minimize exposure risks and ensure a safe laboratory environment.
Health Hazards Overview
This compound is a chemical that poses several health risks. It may cause harm to an unborn child and is suspected of causing genetic defects.[1][2] It can also cause irritation to the eyes, skin, and respiratory tract.[3] The substance is hygroscopic, meaning it absorbs moisture from the air.[3][4]
Personal Protective Equipment (PPE) Requirements
Engineering controls, such as fume hoods and adequate ventilation, should be the primary method of controlling exposure.[4][5] When handling this compound, the following personal protective equipment is mandatory.
| Protection Type | Equipment | Specification | Purpose |
| Eye/Face Protection | Safety Goggles | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][3][6] | Protects against dust, splashes, and vapors.[5][7] |
| Face Shield | To be worn over safety goggles. | Recommended when there is a risk of significant splash hazard.[5][7][8] | |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile or butyl rubber).[3][4][7] | Prevents skin contact. Gloves must be inspected before use and disposed of properly after.[1][5] |
| Lab Coat/Protective Clothing | Impervious, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs.[3][4][5][9] | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Dust Respirator / Full-face Respirator | NIOSH/MSHA approved or equivalent (e.g., European Standard EN 149).[3][4][6] | Required when engineering controls are insufficient, if dust is generated, or for large spills.[4][5] |
Operational and Disposal Plans
A standardized workflow is crucial for minimizing risks. The following procedural guidance covers the key phases of handling this compound.
Step-by-Step Safe Handling Protocol
-
Preparation:
-
Obtain and read the Safety Data Sheet (SDS) for this compound before starting any work.[1][10]
-
Work in a designated area with adequate ventilation, preferably within a chemical fume hood.[1][3]
-
Ensure an eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary equipment and weigh the required amount of this compound within the ventilated enclosure to avoid dust generation.[2]
-
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[1][3][4]
-
Keep containers securely sealed to prevent moisture absorption as the material is hygroscopic.[3][4]
-
Store locked up or in an area accessible only to qualified and authorized personnel.[2]
-
Emergency Spill Response
In the event of a spill, follow these procedures immediately to mitigate exposure and contamination.
-
Evacuate and Secure:
-
Assess and Prepare:
-
Contain and Clean:
-
For small spills, use appropriate tools to sweep or vacuum the material and place it into a suitable, labeled, and closed container for disposal.[2][3] Avoid generating dust.[1][2]
-
For large spills, use a shovel to place the material into a convenient waste disposal container.[4]
-
Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.[4]
-
-
Decontaminate:
-
Thoroughly decontaminate the spill area.
-
Place all contaminated materials, including used PPE, into a sealed container for disposal as hazardous waste.[2]
-
Caption: Workflow for handling an this compound spill.
Disposal Plan
Chemical waste must be managed to ensure complete and accurate classification and disposal.
-
Waste Classification: Determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or equivalent regional regulations.[3]
-
Disposal Method: Waste must be disposed of in accordance with all applicable federal, state, and local environmental control regulations.[4] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[1] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Dispose of as unused product.[1] Do not reuse empty containers.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. leelinework.com [leelinework.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
